2-(Prop-2-yn-1-yloxy)naphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACCOFGYHHVUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576929 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20009-28-3 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Propynyloxy)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Prop-2-yn-1-yloxy)naphthalene via Williamson Ether Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(Prop-2-yn-1-yloxy)naphthalene, a valuable chemical intermediate, from 2-naphthol and propargyl bromide. The core methodology detailed is the Williamson ether synthesis, a classic and robust C-O bond-forming reaction. This document is structured to serve researchers, chemists, and drug development professionals by not only presenting a detailed, replicable experimental protocol but also by elucidating the underlying mechanistic principles and strategic considerations for reaction optimization. We delve into the SN2 mechanism, the rationale behind reagent and solvent selection, advanced techniques such as Phase-Transfer Catalysis (PTC), and comprehensive methods for product purification and characterization. The guide aims to bridge theoretical knowledge with practical, field-proven application, ensuring a thorough understanding for successful synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a key synthetic building block. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The terminal alkyne functionality of the propargyl group is particularly valuable, serving as a versatile handle for further chemical modification through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various metal-catalyzed transformations.[1]
The most direct and efficient route to this molecule is the Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[2][3] Developed by Alexander Williamson in 1850, this reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this specific application, the phenolic hydroxyl group of 2-naphthol is deprotonated to form the potent 2-naphthoxide nucleophile, which subsequently displaces a halide from propargyl halide to form the desired ether linkage.[5]
The Core Mechanism: An SN2 Pathway
The synthesis is a two-step process at its core.[6] Understanding the causality of each step is critical for troubleshooting and optimization.
Step 1: Deprotonation to Generate the Nucleophile The phenolic proton of 2-naphthol is acidic (pKa ≈ 9.5) but not acidic enough to react directly with a primary alkyl halide at an appreciable rate. Therefore, a base is required to deprotonate the hydroxyl group, generating the far more nucleophilic 2-naphthoxide anion.[7] The choice of base is crucial; moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient to drive this equilibrium entirely to the product side.[2][7]
Step 2: Nucleophilic Attack and Displacement The resulting 2-naphthoxide ion attacks the electrophilic carbon atom of propargyl bromide. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[4] This is a classic SN2 reaction. For this step to be efficient, the electrophile must be sterically unhindered. Propargyl bromide, as a primary halide, is an ideal substrate, minimizing the potential for a competing E2 elimination side reaction.[2][8]
Below is a diagram illustrating the reaction mechanism.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, allowing the researcher to confirm the reaction is proceeding as intended. Excellent yields have been achieved by reacting propargyl bromide with 2-naphthol.[9]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Naphthol | 144.17 | 5.00 g | 34.7 | Ensure high purity. |
| Propargyl Bromide | 118.96 | 4.54 g (3.0 mL) | 38.2 | Lachrymator; handle in a fume hood. (80% wt in toluene) |
| Potassium Carbonate | 138.21 | 7.20 g | 52.1 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide | 73.09 | 75 mL | - | Anhydrous solvent is preferred. |
| Diethyl Ether | 74.12 | ~200 mL | - | For extraction. |
| Saturated NaCl (aq) | - | ~100 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (5.00 g, 34.7 mmol) and anhydrous potassium carbonate (7.20 g, 52.1 mmol).
-
Solvent Addition: Add 75 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15-20 minutes. The formation of the potassium 2-naphthoxide salt may cause a slight color change.
-
Addition of Electrophile: Using a syringe, add propargyl bromide (3.0 mL, 38.2 mmol) dropwise to the stirring suspension. Causality Check: This slow addition helps to control any potential exotherm and minimizes side reactions.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.[2] Trustworthiness Check: A successful reaction will show the consumption of the 2-naphthol spot and the appearance of a new, less polar product spot on the TLC plate.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL). Expertise Insight: The product is organic-soluble and will move into the ether layer. Multiple extractions ensure maximum recovery.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual DMF and water.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light brown solid or oil.
Workflow Visualization
Purification and Characterization
4.1. Purification
The crude product can be purified by one of two primary methods:
-
Recrystallization: This is effective if the crude product is solid and relatively pure. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration.
-
Column Chromatography: For higher purity or if the crude product is an oil, column chromatography is the preferred method. A silica gel stationary phase with a hexane/ethyl acetate gradient system (e.g., starting from 98:2) is typically effective.[1]
4.2. Analytical Data & Characterization
Confirming the structure and purity of the final product is a mandatory final step.
| Analysis Type | Expected Result / Characteristic Signals |
| Appearance | White to off-white or pale yellow solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (m, 3H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.8 (d, 2H, -O-CH₂-) , ~2.5 (t, 1H, ≡C-H) . |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (Ar C-O), ~134, ~129, ~128, ~127, ~126, ~124, ~118, ~107 (Ar-C), ~78 (alkyne C) , ~76 (alkyne C-H) , ~56 (-O-CH₂-) . |
| FT-IR (KBr, cm⁻¹) | ν: ~3280-3300 (alkyne ≡C-H stretch) , ~3060 (aromatic C-H stretch), ~2120 (alkyne C≡C stretch) , ~1600, ~1500 (aromatic C=C stretch), ~1250 (aryl ether C-O stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₃H₁₀O [M+H]⁺: 183.08; Found: 183.08. |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The provided data is based on analogous structures and chemical principles.[1]
Advanced Considerations: Phase-Transfer Catalysis
For industrial applications or to avoid anhydrous solvents, the Williamson ether synthesis can be significantly enhanced using a phase-transfer catalyst (PTC).[10]
-
Principle: A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the naphthoxide anion from the solid or aqueous phase into the organic phase where the propargyl bromide resides.[2][11] The large organic cation of the PTC forms an ion pair with the naphthoxide, rendering it soluble in the organic solvent.
-
Advantages: This method often allows the reaction to be run under milder conditions (e.g., lower temperature), can increase reaction rates, and eliminates the need for expensive, anhydrous polar aprotic solvents.[10][12] Water can even be used as a solvent in a biphasic system.
Conclusion
The synthesis of this compound from 2-naphthol is a robust and highly illustrative example of the Williamson ether synthesis. By understanding the foundational SN2 mechanism, chemists can make informed decisions regarding the choice of base, solvent, and reaction conditions to achieve high yields and purity. The detailed protocol and characterization data provided herein serve as a reliable guide for laboratory execution. Furthermore, the consideration of advanced techniques like phase-transfer catalysis opens avenues for process optimization, aligning with the principles of green chemistry and industrial scalability. This guide provides the necessary technical depth and practical insights for researchers to confidently synthesize and utilize this versatile chemical intermediate.
References
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ottoni, F. M., Isidório, R. G., Alves, R. J., Speziali, N. L., & de Oliveira, R. B. (2016). Two polymorphs of this compound-1,4-dione. IUCrData, 1(6), x160915. Available at: [Link]
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Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. Available at: [Link]
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Pawar, S. S., & Shisodia, S. U. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(8). Available at: [Link]
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Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(24), 8230–8238. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ottoni, F. M., et al. (2017). Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. IUCrData, 2(1). Available at: [Link]
-
Chemistry LibreTexts. (2025). [Chemistry] Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene. Retrieved from [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Retrieved from [Link]
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ResearchGate. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and 1‐nitro‐2‐(prop‐2‐yn‐1‐yloxy)benzene (II). Retrieved from [Link]
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. jetir.org [jetir.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase transfer catalysis | PPTX [slideshare.net]
Spectroscopic Data of 2-(Prop-2-yn-1-yloxy)naphthalene: An In-depth Technical Guide
Introduction
2-(Prop-2-yn-1-yloxy)naphthalene is an aryl propargyl ether, a class of compounds that serves as a versatile building block in organic synthesis. Its structure, featuring a naphthalene core linked to a propargyl group via an ether linkage, offers multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and polymers.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, materials science, and drug development to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from peer-reviewed literature.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key features of this compound are the naphthalene ring system, the ether linkage (-O-), and the terminal alkyne group (C≡CH).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to ensure quantitative signal intensity.
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 - 7.10 | Multiplet | 7H | Aromatic protons (Naphthalene ring) |
| ~4.78 | Doublet | 2H | -O-CH₂ -C≡CH |
| ~2.50 | Triplet | 1H | -C≡CH |
-
Aromatic Region (δ 7.80 - 7.10 ppm): The seven protons on the naphthalene ring appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns can be complex due to the disubstitution pattern.
-
Methylene Protons (δ ~4.78 ppm): The two protons of the methylene group adjacent to the ether oxygen appear as a doublet. This splitting is due to coupling with the terminal alkyne proton.
-
Alkyne Proton (δ ~2.50 ppm): The single proton of the terminal alkyne is observed as a triplet, resulting from coupling with the two methylene protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C -O (Naphthalene) |
| ~134.0 - 115.0 | Aromatic C H and quaternary C (Naphthalene) |
| ~80.0 | -O-CH₂-C ≡CH |
| ~75.0 | -O-CH₂-C≡C H |
| ~56.0 | -O-C H₂-C≡CH |
-
Aromatic Carbons (δ ~155.0 - 115.0 ppm): The ten carbons of the naphthalene ring resonate in this downfield region. The carbon atom directly attached to the oxygen atom is the most deshielded.
-
Alkyne Carbons (δ ~80.0 and ~75.0 ppm): The two sp-hybridized carbons of the alkyne group appear in this characteristic range. The terminal carbon is typically more shielded than the internal one.
-
Methylene Carbon (δ ~56.0 ppm): The sp³-hybridized carbon of the methylene group is observed in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound displays several characteristic absorption bands.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3250 | ≡C-H stretch | Terminal Alkyne |
| ~3050 | C-H stretch | Aromatic |
| ~2120 | C≡C stretch | Alkyne |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
-
≡C-H Stretch (~3250 cm⁻¹): A sharp, strong absorption band in this region is a definitive indicator of the terminal alkyne proton.
-
Aromatic C-H Stretch (~3050 cm⁻¹): This absorption is characteristic of the C-H bonds on the naphthalene ring.
-
C≡C Stretch (~2120 cm⁻¹): A weak but sharp band in this region confirms the presence of the carbon-carbon triple bond.
-
Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are due to the stretching vibrations within the naphthalene ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band in this region is characteristic of the aryl ether C-O bond.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Prop-2-yn-1-yloxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Prop-2-yn-1-yloxy)naphthalene, a key intermediate in synthetic organic chemistry. By delving into the theoretical underpinnings and practical interpretation of its spectral data, this document serves as an authoritative resource for researchers engaged in the synthesis and characterization of naphthalene derivatives and other complex organic compounds. We will explore the nuances of chemical shifts, coupling constants, and signal multiplicities to construct a complete structural portrait of the molecule, supported by detailed experimental protocols and data visualization.
Introduction
This compound is a versatile bifunctional molecule incorporating a naphthalene ring system and a propargyl ether moiety. The aromatic naphthalene core is a common scaffold in medicinal chemistry and materials science, while the terminal alkyne of the propargyl group offers a reactive handle for a variety of chemical transformations, most notably "click" chemistry reactions.[1] Accurate structural confirmation of this compound is paramount for its effective use in subsequent synthetic steps. NMR spectroscopy, through its ¹H and ¹³C nuclei probes, provides a detailed atom-by-atom connectivity map, making it the gold standard for such characterization.[2] This guide will dissect the NMR spectra of this compound, explaining the origin of each signal and how they collectively confirm the compound's identity and purity.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-recommended numbering scheme for the naphthalene ring and the propargyl side chain will be used throughout this guide.
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[3] The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the propargyl group.
Aromatic Region (δ 7.0 - 8.0 ppm)
The seven protons on the disubstituted naphthalene ring give rise to a complex series of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.[4] The exact chemical shifts and coupling patterns are influenced by the electron-donating nature of the ether oxygen. The protons on the same ring as the substituent (H1, H3, H4) will be more affected than those on the adjacent ring (H5, H6, H7, H8).
Based on general principles of aromatic substitution and analysis of similar naphthalene derivatives, the following assignments can be made:[5][6]
-
H-1 and H-3: These protons are ortho and para to the ether linkage, respectively, and are expected to be shielded relative to unsubstituted naphthalene. They often appear as doublets or multiplets.
-
H-4: This proton is meta to the substituent and will also appear as a doublet.
-
H-5, H-6, H-7, H-8: These protons on the unsubstituted ring will resemble the pattern of naphthalene itself, appearing as a set of complex multiplets.[7]
Aliphatic Region (δ 2.0 - 5.0 ppm)
The propargyl group gives rise to two characteristic signals:
-
Methylene Protons (-O-CH₂-C≡CH): The two protons of the methylene group adjacent to the ether oxygen are deshielded and typically appear as a doublet in the range of δ 4.5 - 5.0 ppm.[8] The splitting is due to coupling with the terminal alkyne proton.
-
Alkynyl Proton (-C≡C-H): The terminal acetylenic proton is found further upfield, usually as a triplet around δ 2.5 ppm.[9] The triplet arises from the long-range coupling (⁴J) to the two methylene protons.
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Naphthyl-H | 7.10 - 7.90 | m | - |
| -O-CH ₂- | ~4.8 | d | ~2.4 |
| -C≡C-H | ~2.5 | t | ~2.4 |
Note: The chemical shifts for the naphthyl protons are presented as a range due to the complexity of the overlapping multiplets. Precise assignment often requires 2D NMR techniques.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Aromatic Region (δ 110 - 160 ppm)
The ten carbon atoms of the naphthalene ring will appear in the aromatic region of the spectrum.[10]
-
C-2 (ipso-carbon): The carbon atom directly attached to the ether oxygen will be significantly deshielded and is expected to resonate at the downfield end of the aromatic region, typically around δ 155-160 ppm.
-
Other Naphthyl Carbons: The remaining nine carbons of the naphthalene ring will appear between δ 110 and 135 ppm. The quaternary carbons (C-4a and C-8a) will generally have weaker signals.
Aliphatic Region (δ 50 - 90 ppm)
The three carbons of the propargyl group have characteristic chemical shifts:[8]
-
Methylene Carbon (-O-CH₂-): The carbon adjacent to the ether oxygen is deshielded and will appear in the range of δ 55 - 65 ppm.
-
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will resonate in the region of δ 75 - 85 ppm. The terminal carbon (-C≡C -H) is typically slightly more shielded than the internal carbon (-C ≡C-H).
Table 2: Summary of Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Naphthyl C -2 | ~157 |
| Naphthyl C -quaternary | ~134, ~129 |
| Naphthyl C -H | 110 - 130 |
| C ≡CH | ~78 |
| -C ≡CH | ~76 |
| -O-C H₂- | ~56 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. e. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Caption: Workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the signals in both the aromatic and aliphatic regions, a complete and confident structural assignment can be made. This technical guide serves as a comprehensive resource for researchers, providing both the theoretical background and practical guidance necessary for the effective use of NMR spectroscopy in the characterization of this important synthetic intermediate. The methodologies and interpretative strategies outlined herein are broadly applicable to a wide range of organic molecules, underscoring the power and versatility of NMR in modern chemical research and development.
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National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PubMed Central. [Link]
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]
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Raja, S., Guesmi, A., Bosch, E., & Rissanen, K. (2017). Two polymorphs of this compound-1,4-dione. National Institutes of Health. [Link]
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MDPI. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
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Aljohani, G. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. ResearchGate. [Link]
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A Technical Guide to the Infrared Spectroscopic Analysis of 2-(Prop-2-yn-1-yloxy)naphthalene: Elucidating the Terminal Alkyne C-H Stretch
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth examination of the IR spectrum of 2-(Prop-2-yn-1-yloxy)naphthalene, with a particular focus on the characteristic C-H stretching vibration of its terminal alkyne moiety. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for researchers in synthetic chemistry and drug development. We will explore the theoretical underpinnings of this specific vibrational mode, provide a detailed experimental protocol for acquiring a high-fidelity spectrum, and present a thorough analysis of the expected spectral features, thereby offering a self-validating framework for the characterization of this and similar molecules.
Introduction: The Significance of the Alkyne C-H Stretch
The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a versatile functional group in organic synthesis and medicinal chemistry. Its presence in a molecule like this compound introduces a unique spectroscopic signature. The most prominent and diagnostically significant of these is the stretching vibration of the hydrogen atom directly attached to the sp-hybridized carbon of the alkyne.
The position of a C-H stretching vibration in an IR spectrum is highly dependent on the hybridization of the carbon atom to which the hydrogen is bonded.[1][2] As we move from sp³ to sp² and finally to sp hybridization, the s-character of the carbon orbital increases.[2][3] This increased s-character leads to a shorter, stronger, and stiffer C-H bond, which in turn vibrates at a higher frequency.[2][3] Consequently, the ≡C-H stretch of a terminal alkyne appears in a relatively uncongested region of the IR spectrum, typically as a sharp and strong absorption band around 3300 cm⁻¹.[4][5][6][7][8][9] This makes it an invaluable diagnostic tool for confirming the presence of a terminal alkyne.
Molecular Structure and Expected Vibrational Modes
The molecule this compound possesses several key functional groups that will give rise to characteristic absorption bands in its IR spectrum:
-
Terminal Alkyne (–C≡C-H): This is our primary focus. We anticipate a strong, sharp ≡C-H stretch, a weaker –C≡C– stretch, and a ≡C-H bending vibration.
-
Aromatic Ether (Ar-O-R): The C-O stretching vibrations of the ether linkage will also be present.
-
Naphthalene Ring: The aromatic C-H and C=C stretching vibrations of the naphthalene moiety will be observable.
-
Methylene Group (-CH₂-): The aliphatic C-H stretching and bending vibrations of the methylene bridge will also be present.
The structure of this compound is shown below:
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable IR spectrum of this compound, a standardized and carefully executed experimental procedure is paramount. The following protocol outlines the steps for analysis using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Sample Preparation:
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.
-
The spectral data should be collected over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Identify and label the key absorption bands, paying close attention to their position, intensity, and shape.
-
Spectral Analysis and Interpretation
The IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected key absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| ≡C-H Stretch (Alkyne) | 3330 - 3270 | Strong, Sharp | This is the primary diagnostic peak for the terminal alkyne.[4][5][7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Associated with the naphthalene ring.[1][3] |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium | Corresponding to the -CH₂- group.[1][7] |
| C≡C Stretch (Alkyne) | 2260 - 2100 | Weak to Medium | The intensity is generally lower than the ≡C-H stretch.[4][5][6][7] |
| C=C Stretch (Aromatic) | 1650 - 1450 | Medium to Weak | A series of bands characteristic of the naphthalene ring.[1][3] |
| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Characteristic of an aryl alkyl ether.[10][11][12] |
| C-O-C Symmetric Stretch | 1050 - 1010 | Medium | Also characteristic of an aryl alkyl ether.[10][11][12] |
| ≡C-H Bend (Alkyne) | 700 - 610 | Strong, Broad | Another key indicator of a terminal alkyne.[4][5] |
In-Depth Analysis of the Alkyne C-H Stretch
The ≡C-H stretching vibration in this compound is expected to appear as a prominent, sharp peak around 3300 cm⁻¹.[4][7][13] Its high frequency is a direct consequence of the sp hybridization of the alkyne carbon, which results in a strong C-H bond.[2] The sharpness of this peak is due to the lack of significant hydrogen bonding involving this C-H group, in contrast to the broad O-H or N-H stretching bands. The intensity of this absorption is typically strong due to the significant change in dipole moment during the stretching vibration of this highly polarizable bond.[6][8]
Workflow and Data Interpretation Diagram
The following diagram, generated using Graphviz, illustrates the logical workflow from sample preparation to the final structural confirmation.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Prop-2-yn-1-yloxy)naphthalene
Introduction
2-(Prop-2-yn-1-yloxy)naphthalene is an aromatic ether combining a naphthalene core with a propargyl functional group. This molecule and its derivatives are of significant interest in synthetic chemistry, serving as versatile building blocks for constructing complex heterocyclic systems and functional materials. The propargyl group, in particular, offers a reactive handle for "click" chemistry reactions, making these compounds valuable in drug discovery and materials science.
Accurate structural confirmation and purity assessment are paramount in these applications. Mass spectrometry (MS) provides an indispensable analytical tool for this purpose, offering high sensitivity and profound structural insights from minimal sample quantities. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, designed for researchers and drug development professionals. We will move beyond procedural steps to explore the rationale behind the analytical choices, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for robust molecular characterization.
Molecular Properties and Ionization Strategy
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.
The structure contains an ether oxygen, which is a key site for protonation. This makes the molecule ideally suited for soft ionization techniques, particularly Electrospray Ionization (ESI).[2][3] Unlike hard ionization methods like Electron Ionization (EI) that often cause extensive fragmentation and potential loss of the molecular ion, ESI is a gentle technique that transfers the analyte from solution to the gas phase as a charged species with minimal internal energy.[2][4] This ensures that the protonated molecule, [M+H]⁺, is readily observed, providing unambiguous confirmation of the molecular weight.
Our strategy will, therefore, be centered around Liquid Chromatography coupled with ESI tandem Mass Spectrometry (LC-ESI-MS/MS). This approach not only confirms the molecular weight but also leverages Collision-Induced Dissociation (CID) to generate structurally informative fragment ions, effectively creating a molecular fingerprint.[5]
Experimental Design and Protocol
The goal of this protocol is not just to detect the molecule but to create a self-validating system where the identity is confirmed by multiple, orthogonal data points: retention time, accurate mass, and a reproducible fragmentation pattern.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water).
-
Acidification: To promote efficient protonation in the ESI source, add formic acid to the working solution to a final concentration of 0.1% (v/v). This acidic environment ensures a high population of the desired [M+H]⁺ ions.
Instrumentation and Parameters
For this analysis, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These platforms provide sub-5 ppm mass accuracy, which is crucial for building confidence in elemental composition assignments.
-
Liquid Chromatography (LC): A reverse-phase C18 column is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Desolvation Temperature: 350 °C
-
Acquisition Mode 1 (Full Scan MS): Mass range m/z 50-500. This provides the accurate mass of the precursor ion.
-
Acquisition Mode 2 (Tandem MS/MS): Isolate the [M+H]⁺ ion (m/z 183.08) and subject it to Collision-Induced Dissociation (CID).
-
Collision Gas: Argon
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV). This is a critical step; a range of energies ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways.
-
Interpretation of Mass Spectra
Full Scan (MS¹) Spectrum: The Molecular Ion
In the full scan spectrum, the primary ion of interest is the protonated molecule, [C₁₃H₁₀O + H]⁺.
-
Expected m/z: 183.0810
-
Significance: Observation of this ion with high mass accuracy (e.g., within 5 ppm) confirms the elemental composition of the molecule. The characteristic isotopic pattern for a molecule containing 13 carbon atoms should also be visible, with the A+1 peak ([¹³C₁C₁₂H₁₁O]⁺) having a relative intensity of approximately 14.3% of the monoisotopic peak.
Tandem (MS/MS) Spectrum: Structural Elucidation
The MS/MS spectrum provides the key to structural confirmation. The fragmentation of the protonated molecule (m/z 183.08) is driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways involve the cleavage of the ether linkage and subsequent rearrangements.
The logical flow of fragmentation from the precursor ion is depicted below.
Caption: Predicted Fragmentation Pathway of Protonated this compound.
Key Fragmentation Pathways:
-
Loss of Propyne (Neutral Loss of 40.03 Da): This is a highly favorable pathway for protonated aryl propargyl ethers. It involves the cleavage of the O-CH₂ bond and rearrangement, leading to the formation of a stable protonated 2-naphthol ion at m/z 143.05 . This is often one of the most abundant fragment ions.
-
Formation of the Naphthyloxymethyl Cation (m/z 157.07): A homolytic cleavage of the propargyl C-C bond can result in the loss of a terminal acetylenic radical (•C≡CH) to form the resonance-stabilized [C₁₀H₇OCH₂]⁺ cation.
-
Formation of the Propargyl Cation (m/z 39.02): Cleavage of the ether C-O bond results in the formation of the highly stable propargyl cation [C₃H₃]⁺ and a neutral 2-naphthol radical.[6] The low mass of this ion makes it a clear indicator of the propargyl moiety.
-
Loss of Carbon Monoxide (from m/z 143.05): The 2-naphthol fragment ion (m/z 143.05) can undergo a subsequent fragmentation common to phenols and naphthols: the loss of a neutral carbon monoxide (CO) molecule. This yields a highly stable indenyl-type cation [C₉H₇]⁺ at m/z 115.05 .
Data Summary and Validation
A clear summary of the expected ions provides a quick reference for data validation. The combination of an accurate precursor mass and the presence of these key fragments constitutes a robust identification of this compound.
| Proposed Fragment Structure | Elemental Formula | Calculated m/z |
| [M+H]⁺ (Precursor) | [C₁₃H₁₁O]⁺ | 183.0810 |
| Naphthyloxymethyl Cation | [C₁₁H₉O]⁺ | 157.0653 |
| 2-Naphthol Cation | [C₁₀H₇O]⁺ | 143.0497 |
| Indenyl-type Cation | [C₉H₇]⁺ | 115.0548 |
| Propargyl Cation | [C₃H₃]⁺ | 39.0235 |
Conclusion
The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of high-confidence data. By employing soft ionization (ESI) coupled with high-resolution mass analysis, the elemental composition can be unequivocally confirmed from the protonated molecule [M+H]⁺. Further structural validation is achieved through tandem mass spectrometry (MS/MS), which induces predictable fragmentation pathways. The characteristic cleavages of the propargyl ether linkage to produce ions at m/z 143.05 and m/z 39.02, along with the subsequent loss of CO to yield an ion at m/z 115.05, provide a definitive structural fingerprint. This comprehensive guide equips researchers with the theoretical basis and practical framework to confidently identify and characterize this important chemical entity, ensuring the integrity of their research and development endeavors.
References
-
Ohlenbusch, G., Zwiener, C., & Frimmel, F. H. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 967(2), 201-207. Available at: [Link]
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ResearchGate. (n.d.). Structure of this compound (I) and 1-nitro-2-(prop-2-yn-1-yloxy)benzene (II). Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Available at: [Link]
-
Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. Available at: [Link]
-
Ottoni, F. M., et al. (2018). Two polymorphs of this compound-1,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1645. Available at: [Link]
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ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Available at: [Link]
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ResearchGate. (n.d.). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]
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Metzger, J. W., et al. (1997). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. Molecular Diversity, 3(1), 29-41. Available at: [Link]
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Bae, Y. J., et al. (2000). Dissociation dynamics of propargyl chloride molecular ion near the reaction threshold: manifestation of quantum mechanical tunneling. Journal of Mass Spectrometry, 35(6), 747-754. Available at: [Link]
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ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Available at: [Link]
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Venter, A. R., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
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A Technical Guide to the Physical Properties of 2-(Prop-2-yn-1-yloxy)naphthalene for Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These foundational characteristics govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of two critical physical properties of 2-(Prop-2-yn-1-yloxy)naphthalene—its melting point and solubility. For researchers, scientists, and drug development professionals, this document serves as a technical resource, offering not only core data but also the experimental rationale and procedural details necessary for robust and reproducible characterization.
Introduction: The Significance of Physical Properties in Preformulation
This compound, a naphthalene derivative featuring a propargyl ether substituent, represents a class of compounds with significant potential in medicinal chemistry. The naphthalene core is a well-established scaffold in numerous therapeutic agents, while the terminal alkyne group offers a versatile handle for further chemical modification via "click" chemistry and other coupling reactions.
Before a promising compound like this compound can advance through the drug development pipeline, its fundamental physical properties must be meticulously characterized. This process, known as preformulation, is a critical phase where scientists gain insights into a drug candidate's developability. Among the most crucial of these properties are the melting point and solubility.
-
Melting Point: More than just a simple physical constant, the melting point is a sentinel of purity. A sharp, well-defined melting point is indicative of a highly pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. Furthermore, the melting point provides information about the energetic stability of the crystal lattice.[1] Compounds with high melting points possess strong intermolecular forces, which can have implications for their dissolution and, consequently, their bioavailability.
-
Solubility: The solubility of a drug substance is a primary determinant of its absorption and bioavailability. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Understanding a compound's solubility profile in various solvents is also essential for developing suitable formulations for both preclinical and clinical studies.
This guide will now delve into the specific physical properties of this compound, providing both established data and the methodologies to verify these characteristics in a laboratory setting.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These values are critical for its handling, purification, and formulation.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Melting Point | 58-66 °C | [4][5] |
| Boiling Point | 83 °C at 1 mmHg | [5] |
| Solubility | Data not explicitly available; see Section 4 for discussion. |
Experimental Protocol: Melting Point Determination
The determination of a precise melting point is a fundamental technique in the characterization of a crystalline organic compound. The protocol described here utilizes the capillary melting point method, a widely accepted and reliable technique.[6][7]
Rationale for Experimental Choices
The capillary method is favored due to its requirement for only a small amount of sample, its ability to provide a sharp and reproducible melting range for pure compounds, and its compatibility with modern digital melting point apparatuses. The choice of a slow heating rate (1-2 °C per minute) around the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thereby ensuring an accurate determination. A rapid initial heating phase is employed to efficiently reach the approximate melting range, saving valuable experimental time.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[8]
-
Take a capillary tube, sealed at one end, and press the open end into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Initial (Rapid) Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This will provide a rough estimate of the melting point.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Prepare a fresh capillary with the sample.
-
Set a slow heating rate of 1-2 °C per minute.
-
Carefully observe the sample as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically ≤ 2 °C).
-
Visualization of the Workflow
Caption: Workflow for Solubility Determination.
Conclusion: Integrating Physical Properties into Drug Development Strategy
The physical properties of this compound, specifically its melting point and solubility, are not mere data points but rather critical parameters that inform every stage of its development as a potential therapeutic agent. A well-defined melting point provides an assurance of purity and an indication of the compound's solid-state stability. The solubility profile, once experimentally determined, will guide formulation strategies to ensure adequate bioavailability. For instance, if aqueous solubility is found to be low, formulation scientists can explore enabling technologies such as amorphous solid dispersions, lipid-based formulations, or salt formation to enhance its dissolution.
The protocols and insights provided in this guide are intended to empower researchers to conduct a thorough and meaningful characterization of this compound and other novel drug candidates. A solid understanding of these foundational physical properties is indispensable for navigating the complexities of the drug development process and ultimately, for delivering safe and effective medicines to patients.
References
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Chemical formula and molecular weight of 2-(Prop-2-yn-1-yloxy)naphthalene
An In-Depth Technical Guide to 2-(Prop-2-yn-1-yloxy)naphthalene: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically active natural products.[1] Its rigid, aromatic system provides a versatile template for molecular design, enabling interaction with a wide array of biological targets. This guide focuses on a particularly valuable derivative, This compound . The strategic incorporation of a terminal alkyne (propargyl group) via an ether linkage transforms the simple 2-naphthol moiety into a powerful and versatile building block. This terminal alkyne is not merely a structural feature; it is a reactive handle that unlocks access to a wealth of complex molecules through high-efficiency "click chemistry," making it an indispensable tool for researchers in drug discovery and chemical biology.[2]
This document provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research setting.
Physicochemical and Structural Properties
This compound is a stable, off-white solid at room temperature.[3] Its core structure consists of a naphthalene ring system ether-linked at the C2 position to a propargyl group. This combination of a large, hydrophobic aromatic surface and a highly reactive terminal alkyne functional group dictates its chemical behavior and utility.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | |
| IUPAC Name | This compound | |
| CAS Numbers | 20009-28-3, 170859-88-8 | [3][4] |
| Physical State | Off-white to white solid | [3] |
| Melting Point | 62 - 66 °C | [3] |
| Boiling Point | 319.4 ± 25.0 °C (Predicted) | [3] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The most direct and efficient method for preparing this compound is the Williamson ether synthesis , a classic and robust Sₙ2 reaction.[5][6][7] This method involves the deprotonation of a weakly acidic alcohol (2-naphthol in this case) to form a potent nucleophile (the 2-naphthoxide ion), which then displaces a halide from a primary alkyl halide (propargyl bromide).
Reaction Mechanism: Causality and Rationale
The synthesis proceeds in two fundamental steps:
-
Deprotonation: 2-Naphthol is more acidic than a typical aliphatic alcohol due to the resonance stabilization of its conjugate base, the naphthoxide ion. However, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is still required to generate the naphthoxide nucleophile in sufficient concentration.[7] The choice of base is critical; stronger bases like sodium hydride (NaH) can also be used for rapid and irreversible deprotonation, which is particularly useful if the alcohol is less reactive.[8]
-
Sₙ2 Nucleophilic Substitution: The resulting 2-naphthoxide ion attacks the electrophilic methylene carbon of propargyl bromide. This reaction proceeds via a concerted, single-step Sₙ2 mechanism.[5][9] The choice of a primary halide (propargyl bromide) is essential, as secondary and tertiary halides would favor elimination (E2) side reactions, drastically reducing the yield of the desired ether product.[6] Polar aprotic solvents like DMF or acetonitrile are often chosen to solvate the cation of the base without hindering the nucleophilicity of the naphthoxide ion, thereby accelerating the Sₙ2 reaction.
Caption: Workflow for the Williamson Ether Synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Williamson ether synthesis methodologies.[10][11][12]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (5.0 g, 34.7 mmol) and acetone (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (7.2 g, 52.0 mmol, 1.5 equiv.) to the stirring solution. The use of a slight excess of a moderately strong base like K₂CO₃ is effective and avoids the handling of more hazardous reagents like NaH.
-
Alkylating Agent: Add propargyl bromide (80% solution in toluene, 4.4 mL, 38.2 mmol, 1.1 equiv.) to the mixture dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-naphthol starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Spectroscopic Characterization
Authenticating the structure of the synthesized product is paramount. The key spectroscopic features are the signals corresponding to the propargyl group.
-
Infrared (IR) Spectroscopy: The most diagnostic peaks confirm the presence of the terminal alkyne. Based on data from closely related structures, two sharp, characteristic bands are expected:[13][14]
-
≡C-H stretch: A sharp, moderately intense peak around 3250-3300 cm⁻¹ .
-
C≡C stretch: A weaker, sharp peak in the region of 2100-2140 cm⁻¹ .
-
C-O-C stretch: Strong bands in the 1270-1000 cm⁻¹ region, characteristic of an aryl ether.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide a clear signature for all protons in the molecule. Expected chemical shifts (in CDCl₃) are:
-
Naphthalene Protons (7H): A series of multiplets in the aromatic region, typically δ 7.2-7.9 ppm .
-
Methylene Protons (-O-CH₂-): A doublet around δ 4.8 ppm . The coupling is to the acetylenic proton.
-
Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm . This is a key diagnostic signal.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework:
-
Naphthalene Carbons: Multiple signals between δ 110-158 ppm .
-
Acetylenic Carbons (-C≡C-): Two distinct signals around δ 75 ppm and δ 79 ppm .
-
Methylene Carbon (-O-CH₂-): A signal around δ 56 ppm .
-
Application in Drug Discovery: The Gateway to Triazoles
The primary value of this compound in modern drug development lies in its terminal alkyne, which serves as a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This "click chemistry" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.
The resulting triazole ring is not merely a linker; it is a highly stable, aromatic, and polar pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets, often mimicking the properties of an amide bond.[15]
Caption: Use of the title compound in CuAAC "click chemistry" to form triazoles.
Case Study: Synthesis of EGFR Inhibitors
A practical application is the synthesis of novel anti-cancer agents. Researchers have designed and synthesized naphthalene-bis-triazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[15] In this workflow, a bis-propargylated naphthalene core is reacted with an azido-functionalized quinolinone (a known pharmacophore for kinase inhibition) via a CuAAC reaction. The this compound moiety provides the essential alkyne handle to "click" the biologically active components together, demonstrating its role as a critical platform for generating complex, high-value molecules for therapeutic screening.
Conclusion
This compound is more than a simple naphthalene derivative; it is a strategically designed molecular scaffold. Its synthesis via the robust Williamson ether reaction is straightforward and scalable. The presence of the terminal alkyne group makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly 1,2,3-triazoles, through the highly efficient CuAAC click reaction. For researchers and scientists in drug development, this compound represents a reliable and versatile building block for the rapid generation of compound libraries and the synthesis of targeted therapeutic agents. Its continued application is poised to facilitate the discovery of next-generation pharmaceuticals.
References
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Ottoni, F. M., Isidório, R. G., Alves, R. J., & Speziali, N. L. (2017). Two polymorphs of this compound-1,4-dione: solvent-dependent crystallization. IUCrData, 2(3). Available at: [Link]
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Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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Kennesaw State University. (n.d.). The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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Brainly. (2023). A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a... brainly.com. Available at: [Link]
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Yang, C. (n.d.). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. Available at: [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]
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Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Available at: [Link]
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Aljohani, G., Basar, N., & Ali, A. A. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 841-843. Available at: [Link]
-
Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Available at: [Link]
-
Li, Y., et al. (2013). 2,7-Bis(prop-2-yn-1-yloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available at: [Link]
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Benelhadj Djelloul, Y., Boukabcha, N., Benhalima, N., Zanoun, A., & Goudjil, M. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2-(prop-2-yn-1-yloxy)acene Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2020). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. ResearchGate. Available at: [Link]
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Reactivity of the terminal alkyne in 2-(Prop-2-yn-1-yloxy)naphthalene
An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 2-(Prop-2-yn-1-yloxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The terminal alkyne moiety is a cornerstone of modern synthetic chemistry, prized for its versatile and predictable reactivity. When incorporated into a rigid, aromatic scaffold such as this compound, it becomes a powerful handle for molecular elaboration. This guide provides a detailed exploration of the synthesis and reactivity of this molecule, focusing on the terminal alkyne. We delve into the mechanistic underpinnings of its most critical transformations—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction—offering field-proven protocols and explaining the causality behind experimental design. The content is structured to serve as a practical and authoritative resource for professionals leveraging this versatile building block in drug discovery, chemical biology, and materials science.
Introduction: The Strategic Value of the Naphthyl Propargyl Ether Scaffold
The this compound molecule combines two key structural features: the naphthalene core and the propargyl group (a terminal alkyne). The naphthalene system, a fused aromatic di-ring, provides a rigid, lipophilic, and electronically rich scaffold that is a common feature in many approved and investigational drugs.[1] Its derivatives have found applications as antimicrobial and antitumor agents.[2] The propargyl group introduces a terminal alkyne, a highly versatile functional group that serves as a linchpin for a suite of powerful and orthogonal chemical transformations.
The reactivity of this molecule is dominated by the terminal alkyne, which offers two primary modes of reaction:
-
Reactions at the C-H Bond: The terminal alkyne proton is weakly acidic (pKa ≈ 25), allowing for deprotonation by a suitable base to form an acetylide. This nucleophile is central to C-C bond formation, notably in the Sonogashira coupling.
-
Reactions across the C≡C Triple Bond: The π-systems of the triple bond are susceptible to a variety of addition and cycloaddition reactions, the most prominent being the 1,3-dipolar cycloaddition with azides, famously known as "click chemistry".[3][4]
This guide will dissect these reactive pathways, providing both the theoretical framework and practical methodologies essential for their successful application.
Physicochemical and Spectroscopic Characterization
Understanding the fundamental properties of the title compound is critical for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O | [5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES String | C#CCOC1=CC2=CC=CC=C2C=C1 | [5] |
| InChI Key | RACCOFGYHHVUQB-UHFFFAOYSA-N | [5] |
Spectroscopic analysis provides definitive confirmation of the structure. The key identifying features are the sharp, weak absorption of the C≡C stretch in the infrared (IR) spectrum and the distinct signals for the acetylenic proton and propargylic methylene protons in the ¹H NMR spectrum.
| Spectroscopic Feature | Typical Value / Observation | Rationale |
| IR: ν(≡C-H) | ~3250 cm⁻¹ | Acetylenic C-H stretch (sharp)[2] |
| IR: ν(C≡C) | ~2130 cm⁻¹ | Alkyne C≡C stretch (weak)[2] |
| ¹H NMR: δ(≡C-H) | ~2.5 ppm (t) | Terminal alkyne proton, coupled to CH₂ |
| ¹H NMR: δ(-O-CH₂-) | ~4.8 ppm (d) | Propargylic methylene protons, coupled to ≡C-H |
Synthesis of this compound
The synthesis of aryl propargyl ethers is a robust and high-yielding process, typically achieved via a Williamson ether synthesis.[6] This reaction involves the Sₙ2 displacement of a halide from propargyl bromide by the naphthoxide anion, generated in situ by deprotonating 2-naphthol with a suitable base.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Materials:
-
2-Naphthol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-naphthol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium naphthoxide salt.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Note: The choice of a polar aprotic solvent like DMF is crucial; it effectively solvates the potassium cation without interfering with the nucleophilicity of the naphthoxide, thereby accelerating the Sₙ2 reaction. K₂CO₃ is a mild and easily handled base, sufficient for deprotonating the phenolic hydroxyl group.
Key Reactivity: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This transformation is valued for its high yields, mild reaction conditions (often performed in water), and tolerance of a vast array of functional groups, making it a favored ligation strategy in drug discovery and bioconjugation.[4] The resulting triazole ring is not merely a linker; it is a stable, aromatic, and potent hydrogen bond acceptor that can favorably influence the pharmacokinetic properties of a molecule.
Diagram: CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Ligation
Materials:
-
This compound
-
An organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is often observed.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
If a precipitate has formed, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by recrystallization or silica gel chromatography if necessary.
Causality Note: Sodium ascorbate is a critical component. It acts as a reducing agent to generate the active Cu(I) catalyst from the more stable and convenient Cu(II) salt in situ. The t-butanol/water solvent system is effective for solubilizing both the nonpolar organic reactants and the inorganic catalyst salts.
Key Reactivity: The Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst. It provides direct access to aryl alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[7]
The reaction mechanism involves two interconnected catalytic cycles.[8] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.
Diagram: Sonogashira Coupling Mechanism
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variants have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[9]
Materials:
-
This compound
-
An aryl halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
A base (e.g., Tetrabutylammonium fluoride - TBAF, or an amine like diisopropylamine)
-
Solvent (e.g., THF or DMF, or solvent-free)[9]
Procedure (based on a modified, solvent-free method): [9]
-
To a reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3.0 eq).
-
Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 1-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with water to remove the base.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diaryl alkyne by silica gel column chromatography.
Causality Note: In this copper-free system, the base (TBAF or amine) is crucial for deprotonating the alkyne. The palladium complex is believed to activate the alkyne directly, facilitating the coupling without the need for a copper acetylide intermediate.[8] The solvent-free condition can accelerate the reaction rate.[9]
Other Electrophilic Reactions of the Alkyne
Beyond the flagship cycloaddition and cross-coupling reactions, the electron-rich triple bond can participate in electrophilic reactions, such as cyclization. Treatment of aryl-containing alkynes with electrophiles like I₂, ICl, or Br₂ can induce a 6-endo-dig cyclization to form substituted naphthalene derivatives.[10] While the ether linkage in this compound makes this specific intramolecular transformation less direct than in propargylic alcohols, the principle of electrophilic activation of the alkyne remains a potential reactive pathway for designing novel molecular scaffolds.
Conclusion and Future Outlook
This compound is more than a simple building block; it is a strategically designed molecule that provides a gateway to vast chemical diversity. Its terminal alkyne is a robust and versatile functional handle that undergoes some of the most reliable and powerful reactions in the synthetic chemist's toolkit. The ability to readily engage in CuAAC and Sonogashira coupling allows for the modular construction of complex molecules with precise control over structure and connectivity. For researchers in drug discovery, this translates to the rapid generation of compound libraries for screening and the synthesis of complex target molecules. In materials science, it enables the construction of novel polymers and functional materials. A thorough understanding of the reactivity and experimental nuances discussed in this guide is paramount for unlocking the full potential of this valuable scaffold.
References
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Ottoni, F. M., Isidório, R. G., Alves, R. J., Speziali, N. L., & de Oliveira, R. B. (2018). Two polymorphs of this compound-1,4-dione: solvent-dependent crystallization. IUCrData, 3(12), x181731. [Link]
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Raja, M., et al. (2022). Effect of alkynyloxy derivatives of lawsone as an antifungal spray for acrylic denture base: An in vitro study. ResearchGate. [Link]
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Yao, T., & Larock, R. C. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 68(15), 5936–5942. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
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Skelton, S. A., et al. (2022). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Magnetochemistry, 8(2), 15. [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Tautomerization and Rearrangement of Aryl Propargyl Ethers
This guide provides a comprehensive exploration of the tautomerization and rearrangement reactions of aryl propargyl ethers, a cornerstone of modern synthetic chemistry. We will delve into the mechanistic intricacies of both thermal and metal-catalyzed pathways, offering field-proven insights into experimental design and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful transformations for the synthesis of complex heterocyclic scaffolds.
Introduction: The Synthetic Power of Aryl Propargyl Ethers
Aryl propargyl ethers are versatile building blocks in organic synthesis, primarily due to their ability to undergo a variety of rearrangement and cyclization reactions. These transformations provide efficient access to privileged heterocyclic structures, most notably chromenes (benzopyrans) and benzofurans, which are core motifs in numerous natural products and pharmaceutically active compounds.[1][2] The reactivity of the propargyl group, combined with the nucleophilicity of the tethered aryl ring, creates a system ripe for strategic carbon-carbon and carbon-oxygen bond formation.
The transformation of aryl propargyl ethers is not a simple tautomerization in the classical sense (like keto-enol tautomerism) but rather a series of pericyclic reactions and subsequent isomerizations that lead to stable aromatic heterocycles. The two dominant mechanistic manifolds governing these reactions are thermal[3][3]-sigmatropic rearrangements (a variant of the Claisen rearrangement) and transition metal-catalyzed cycloisomerizations. Understanding the principles that dictate the outcomes of these pathways is critical for synthetic planning and execution.
The Thermal Pathway: A Cascade Initiated by[3][3]-Sigmatropic Rearrangement
First described in the 1960s, the thermal rearrangement of aryl propargyl ethers proceeds through a fascinating and complex reaction cascade.[4] This uncatalyzed pathway, often referred to as an aromatic Claisen rearrangement, is governed by orbital symmetry rules and typically requires elevated temperatures (refluxing in high-boiling solvents like N,N-dimethylaniline or toluene) to overcome the activation energy barrier.[2][4]
Mechanistic Deep Dive
The reaction is initiated by a concerted, pericyclic[3][3]-sigmatropic shift, which is the rate-determining step of the overall transformation.[2][5] This process involves a six-membered cyclic transition state, leading to a key, non-aromatic intermediate: an ortho-allenyl cyclohexadienone.[4][6]
From this crucial intermediate, the reaction proceeds through a series of rapid, sequential steps:
-
Tautomerization: The ketone of the cyclohexadienone intermediate tautomerizes to the corresponding enol. This step is often mediated by trace acid or base.[4]
-
[4][7]-Hydride Shift: The enol undergoes a[4][7]-hydride shift, a sigmatropic rearrangement that forms a vinylallene-type conjugated system.[4][8]
-
6π-Electrocyclization: The final step is a thermally allowed 6π-electrocyclization of the conjugated triene system, which forms the dihydropyran ring and, upon rearomatization, yields the final benzopyran (chromene) product.[4][8]
Computational studies using Density Functional Theory (DFT) have corroborated this multi-step pathway, confirming that the initial[3][3]-sigmatropic rearrangement possesses the highest Gibbs free energy barrier.[4][5][8]
Caption: The multi-step cascade of the thermal Claisen rearrangement.
Causality in Regioselectivity
For unsymmetrically substituted aryl ethers, the initial[3][3]-rearrangement can occur at two different ortho positions. The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors.[4][8]
-
Kinetic Control: At lower temperatures, the reaction may favor the less sterically hindered ortho position, as it has a lower activation barrier.
-
Thermodynamic Control: At the high temperatures typically employed, the initial sigmatropic rearrangement can be reversible. This allows the reaction to proceed via the pathway that forms the more thermodynamically stable cyclohexadienone intermediate, which then funnels irreversibly to the final product.[8] Substituents on the aromatic ring play a crucial role in dictating the stability of these intermediates and, consequently, the final product distribution.[4][8]
Metal-Catalyzed Pathways: Expanding the Synthetic Toolbox
The harsh conditions required for thermal rearrangements can limit substrate scope. Transition metal catalysis offers milder reaction conditions and, critically, unlocks entirely new mechanistic pathways, leading to a diverse array of products beyond chromenes. The π-acidic nature of late transition metals like gold, platinum, and palladium makes them particularly effective at activating the alkyne moiety of the propargyl group.
Gold (Au) Catalysis: The Alkynophile's Choice
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally potent for activating alkynes. This high "alkynophilicity" allows for a range of transformations to occur under mild conditions.
-
Cycloisomerization to Chromenes: Gold catalysts can promote a direct intramolecular hydroarylation or cycloisomerization.[9] The mechanism involves coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates a 6-endo-dig nucleophilic attack by the aryl ring. This pathway avoids the high-energy allenyl cyclohexadienone intermediate of the thermal route.[9][10]
-
Dearomative Claisen Rearrangement: Under specific gold catalysis, the Claisen rearrangement can be intercepted to yield stable, dearomatized spirocyclic enones.[11][12] This powerful transformation generates all-carbon quaternary centers, which are valuable in complex molecule synthesis.
-
Tandem Rearrangement/Hydroarylation for Indenes: A gold(I)-catalyzed tandem sequence, starting with a propargyl Claisen rearrangement to form an allene aldehyde, can be followed by an intramolecular hydroarylation to construct functionalized indenes.[13] The final hydroarylation step has been identified as the rate-determining step in this cascade.[13]
-
Oxidative Cyclization to Chroman-3-ones: In the presence of an N-oxide as an external oxidant, a gold-catalyzed reaction can transform aryl propargyl ethers into valuable chroman-3-ones, which are important intermediates in medicinal chemistry.[14] This method provides a highly efficient, two-step route from simple phenols.[14]
Caption: Diverse outcomes from gold-catalyzed reactions.
Platinum (Pt) and Palladium (Pd) Catalysis
While gold catalysis is dominant, other metals offer unique reactivity.
-
Platinum (Pt): Platinum catalysts like PtCl₂ are also effective for cycloisomerization reactions.[15] They can promote tandem reactions involving a 1,3-acyloxy migration of a propargylic ester followed by cyclization, demonstrating their utility in complex cascade processes.[15]
-
Palladium (Pd): Palladium(II) catalysts, in conjunction with a copper(II) co-catalyst, can mediate the intramolecular cyclization of aryl propargyl ethers to afford 3-bromo-2H-chromenes.[1][16] This reaction proceeds via activation of the alkyne by Pd(II), followed by intramolecular nucleophilic attack and subsequent bromination.[1]
Quantitative Data Summary
The choice of catalyst and conditions dramatically impacts reaction efficiency. Below is a comparative summary of representative catalytic systems.
| Transformation | Catalyst System | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Oxidative Cyclization | 5 mol% Me₄ᵗBuXPhosAuNTf₂ | RT | 1-3 | ~85-95% | [14] |
| Cycloisomerization | 10 mol% PtCl₂ | 80 | 24 | ~70-85% | [15] |
| Brominative Cyclization | 5 mol% Pd(OAc)₂ / CuBr₂ | RT | ~1 | ~80-90% | [1] |
| Hydrosilylation | 1 mol% PtCl₂ / XPhos | RT | 1 | >95% | [17] |
Field-Proven Experimental Protocols
A protocol's trustworthiness lies in its reproducibility and clarity. The following methods are presented as self-validating systems.
Protocol 5.1: Gold-Catalyzed Synthesis of a Chroman-3-one
-
Reaction: Gold-catalyzed oxidation of 4-tert-butylphenyl propargyl ether.[14]
-
Rationale: This protocol exemplifies a mild, highly efficient gold-catalyzed transformation that provides rapid access to a medicinally relevant scaffold. The choice of a hindered XPhos-type ligand on the gold catalyst can enhance stability and efficiency.
-
Methodology:
-
To a solution of 4-tert-butylphenyl propargyl ether (0.50 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL), add pyridine N-oxide (0.60 mmol, 1.2 equiv).
-
To this mixture, add the gold catalyst, Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol%), in one portion at room temperature.
-
Stir the resulting mixture at room temperature. The reaction is self-validating via thin-layer chromatography (TLC) monitoring (e.g., using a 9:1 hexanes/ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a more polar product spot indicates progress.
-
The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by silica gel flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired chroman-3-one product. The expected outcome is a high yield (>90%) of a pure, crystalline solid after purification.
-
Protocol 5.2: Palladium-Mediated Synthesis of a 3-Bromo-2H-Chromene
-
Reaction: Palladium-catalyzed intramolecular brominative cyclization.[1]
-
Rationale: This method demonstrates a complementary metal-catalyzed approach for synthesizing functionalized chromenes that can be used for further cross-coupling reactions. The use of CuBr₂ is crucial as both a bromide source and a re-oxidant for the palladium catalyst.
-
Methodology:
-
In a round-bottom flask, dissolve the starting aryl propargyl ether (1.0 mmol, 1.0 equiv) in acetic acid (5 mL).
-
To the stirred solution, add lithium bromide (LiBr, 1.0 mmol, 1.0 equiv), copper(II) bromide (CuBr₂, 2.5 mmol, 2.5 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 3-bromo-2H-chromene derivative.
-
Caption: A self-validating experimental workflow for catalysis.
Impact on Drug Discovery and Development
The chromene and chromanone cores synthesized through these methods are prevalent in molecules with a wide range of biological activities, including anti-HIV, antidiabetic, and estrogenic properties.[1] The ability to rapidly and efficiently construct these scaffolds and their derivatives is of paramount importance to medicinal chemists. Furthermore, understanding the tautomeric and isomeric forms of drug candidates is crucial, as different isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[18][19][20] The methodologies described herein provide robust tools for generating specific, well-characterized isomers for biological evaluation.
Conclusion and Future Outlook
The transformations of aryl propargyl ethers have evolved from high-temperature thermal rearrangements to nuanced, highly selective metal-catalyzed reactions. Gold catalysis, in particular, has opened doors to unprecedented molecular architectures under mild conditions. The continuing development of new catalytic systems, especially those enabling enantioselective transformations, will further enhance the value of these reactions.[7] For professionals in drug development, mastering these synthetic strategies provides a direct and powerful route to novel chemical entities with significant therapeutic potential. The ongoing challenge and opportunity lie in designing catalysts that can control complex cascades with ever-greater precision, enabling the one-pot synthesis of highly functionalized, stereochemically rich drug candidates from simple aryl propargyl ether precursors.
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The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether. (n.d.). synopen.thieme.de. [Link]
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Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. (n.d.). Thieme Connect. [Link]
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Research Progress on the Propargyl Claisen Rearrangement. (2022). ResearchGate. [Link]
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Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. (2014). Organic & Biomolecular Chemistry. [Link]
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Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. (2021). ACS Publications. [Link]
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Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. (2025). ResearchGate. [Link]
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(PDF) Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. (2014). ResearchGate. [Link]
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Propargyl Claisen rearrangement: allene synthesis and beyond. (2012). Chemical Society Reviews. [Link]
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Mechanistic Studies on Au(I)-Catalyzed[3][3]-Sigmatropic Rearrangements using Cyclopropane Probes. (n.d.). PubMed Central. [Link]
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An In-Depth Technical Guide to the Supramolecular Features of 2-(Prop-2-yn-1-yloxy)naphthalene Derivatives
Introduction: The Naphthalene Core and the Propargyl Motif—A Partnership in Supramolecular Design
Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, offering a rigid, planar, and lipophilic scaffold that is readily functionalized.[1][2] Their inherent aromaticity makes them prime candidates for engaging in π-π stacking interactions, a key directional force in supramolecular assembly.[3][4] This guide focuses on a specific class of these compounds: 2-(prop-2-yn-1-yloxy)naphthalene derivatives. The introduction of the propargyl group (HC≡C−CH₂−) imparts a unique set of features that significantly diversifies the supramolecular landscape of the parent naphthalene core.[5]
The terminal alkyne of the propargyl group is not merely a passive linker; its sp-hybridized C-H bond is sufficiently acidic to act as a hydrogen bond donor, participating in a variety of weak C-H···O and C-H···N hydrogen bonds.[6][7][8] Furthermore, the alkyne's cylindrical π-electron cloud can engage in C-H···π interactions. This trifecta of interaction capabilities—the naphthalene π-system, the propargyl C-H donor, and the alkyne π-system—provides a rich toolkit for crystal engineering. Understanding how these forces collectively dictate the solid-state packing of these molecules is paramount for researchers in drug development, where polymorphism and crystal habit can profoundly impact a drug's bioavailability and stability.[1][9]
This technical guide provides an in-depth exploration of the synthesis, structural characterization, and governing supramolecular interactions of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.
Synthesis and Characterization: A Methodological Deep Dive
The primary synthetic route to this compound derivatives is the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[10][11][12] This section details the experimental protocol and the underlying chemical principles that ensure its success.
Experimental Protocol: Williamson Ether Synthesis of this compound Derivatives
This protocol provides a generalized procedure. Specific reaction times, temperatures, and purification methods may need to be optimized for different substituted naphthol starting materials.
Materials:
-
Substituted 2-naphthol derivative
-
Propargyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-naphthol derivative (1.0 eq).
-
Solvent and Base Addition: Dissolve the naphthol in anhydrous DMF or acetonitrile. Add the base (K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq).
-
Causality Insight: DMF and acetonitrile are polar aprotic solvents that effectively solvate the cation of the base (K⁺ or Na⁺) without interfering with the nucleophilicity of the resulting naphthoxide anion.[13] K₂CO₃ is a milder base, suitable for many substrates, while NaH is a stronger, non-nucleophilic base used when the naphthol is less acidic or when a faster reaction is desired.[12]
-
-
Formation of the Nucleophile: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group, forming the naphthoxide anion.
-
Addition of Electrophile: Add propargyl bromide (1.1-1.5 eq) dropwise to the solution.
-
Causality Insight: Propargyl bromide is an excellent electrophile for this Sₙ2 reaction because it is a primary halide with minimal steric hindrance, reducing the likelihood of the competing E2 elimination reaction.[11]
-
-
Reaction Progression: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (especially if NaH was used).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
Characterization Workflow
A multi-technique approach is essential for unambiguous structural elucidation and characterization of the final product.
Caption: Workflow for the characterization of synthesized derivatives.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical shifts and coupling constants of protons and carbons. The characteristic signals for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm, a doublet for the methylene protons around δ 4.7 ppm) are key diagnostic peaks.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups. The C≡C stretch (around 2120 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹) are indicative of the terminal alkyne.
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive proof of the molecular structure and, crucially, reveals the three-dimensional packing of molecules in the crystal lattice. This is the primary technique for analyzing supramolecular features.
Core Supramolecular Features and Analysis
The solid-state architecture of this compound derivatives is governed by a subtle interplay of non-covalent interactions. Analysis of their crystal structures reveals recurring motifs that are predictable and can be exploited in crystal engineering.
Key Intermolecular Interactions
-
C-H···O Hydrogen Bonds: These are ubiquitous in the crystal packing of these derivatives. The acidic acetylenic proton (≡C-H) and aromatic C-H protons on the naphthalene ring act as hydrogen bond donors, while the ether oxygen and any other acceptor groups (e.g., carbonyl oxygens) on the naphthalene scaffold act as acceptors. These interactions often link molecules into chains or tapes.
-
π-π Stacking Interactions: The electron-rich naphthalene core has a strong propensity for π-π stacking. These interactions can be parallel-displaced or T-shaped, and they are a major contributor to the cohesive energy of the crystal. The stacking distance is typically in the range of 3.3–3.8 Å.
-
C-H···π Interactions: The terminal alkyne C-H can also interact with the π-electron cloud of a neighboring naphthalene ring. Similarly, C-H bonds from the naphthalene ring or the methylene bridge can interact with the π-system of the alkyne triple bond. These interactions, though weaker than π-π stacking, are highly directional and play a crucial role in determining the final crystal packing.
Case Study: Polymorphism in this compound-1,4-dione
A compelling example of the influence of crystallization conditions on supramolecular assembly is the solvent-dependent polymorphism of this compound-1,4-dione.[8] This compound crystallizes in two different forms—monoclinic and triclinic—depending on the solvent used.[8]
| Feature | Monoclinic Form (from DMF) | Triclinic Form (from Isopropyl Alcohol) |
| Space Group | P2₁/c | P-1 |
| Key Interactions | C-H···O hydrogen bonds, C-H···π interactions | C-H···O hydrogen bonds, π-π stacking, C-H···π interactions |
| Supramolecular Motif | Molecules form tapes via C-H···O bonds. These tapes are linked into layers by C-H···π interactions. | Molecules form layers through a combination of C-H···O and π-π stacking interactions. |
Source: Data compiled from Ottoni et al., Acta Cryst. (2018). E74, 1794-1799.[8]
This case study highlights how the subtle balance of intermolecular forces can be tipped by the crystallization environment, leading to different packing arrangements (polymorphs) with potentially different physicochemical properties.
Caption: Solvent-dependent crystallization pathways for polymorphs.
Implications for Drug Development and Materials Science
The ability to understand and control the supramolecular assembly of this compound derivatives has significant implications for both pharmaceutical and materials science applications.
Pharmaceutical Applications: Crystal Engineering of APIs
For drug development professionals, controlling the solid-state form of an active pharmaceutical ingredient (API) is critical.[14]
-
Polymorph Screening: As demonstrated, these molecules can exhibit polymorphism. A thorough understanding of the driving forces behind their crystal packing allows for a more rational approach to polymorph screening, which is a regulatory requirement. By selecting specific solvents or co-formers that can compete for or enhance certain interactions (e.g., C-H···O bonds), it may be possible to selectively crystallize a desired, more stable, or more soluble polymorph.
-
Co-crystal Design: The propargyl group is an excellent handle for co-crystal design. The terminal alkyne C-H can be paired with strong hydrogen bond acceptors (e.g., pyridine nitrogens in a co-former) to create robust and predictable supramolecular synthons. This strategy can be used to modify the physicochemical properties of an API, such as solubility and dissolution rate, without altering its covalent structure.[11]
-
Scaffold for Drug Design: The naphthalene core is a well-established pharmacophore in many approved drugs.[1] The propargyl group provides a reactive handle for further functionalization via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the rapid generation of libraries of drug candidates for screening.[15]
Materials Science Applications
The ordered packing of these molecules can be harnessed to create functional organic materials.
-
Organic Electronics: The π-π stacking of the naphthalene cores creates potential pathways for charge transport. By tuning the substituents on the naphthalene ring, it is possible to modify the electronic properties (e.g., HOMO/LUMO levels) and influence the degree of π-orbital overlap, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[14]
-
Functional Polymers: The terminal alkyne can be used as a monomer in polymerization reactions, leading to polymers with pendent naphthalene units. The supramolecular interactions between these units can influence the morphology and properties of the resulting polymer.
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for supramolecular chemistry and crystal engineering. The interplay of C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking, driven by the unique combination of the naphthalene core and the propargyl group, allows for the construction of diverse and predictable solid-state architectures. For drug development scientists, this translates into opportunities for rational polymorph control and co-crystal design. For materials scientists, it offers a pathway to functional materials with tunable electronic properties.
Future work in this area will likely involve a closer integration of computational studies, such as Density Functional Theory (DFT), to quantify the energetic contributions of the various intermolecular interactions.[16] This will enable a more predictive approach to crystal engineering. Furthermore, the exploration of these derivatives as building blocks in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) represents a promising avenue for the development of new porous materials for catalysis and gas storage. The foundational principles outlined in this guide provide a robust framework for these future innovations.
References
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Thalladi, V. R. (2007). Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. Crystal Growth & Design, 7(4), 696-701.
-
Thalladi, V. R., et al. (2007). Crystal engineering with ≡C-H⋯N and =C-H⋯N hydrogen bonds. Crystal Growth & Design, 7(4).
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
-
Gomez, K. L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 648-660.
-
ChemTalk. (n.d.). Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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Exploring the Versatility of Naphthalene Derivatives in Chemistry. (n.d.).
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El-Malah, A. A., et al. (2024). A comprehensive study on the structural, electronic, and intermolecular interactions of 1-methyl-2-[(E)-2-(4-methylphenyl) ethenyl]-4-nitro-1H-imidazole (EMENI). Physical Chemistry Research.
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Jaros, A., et al. (2022). Electronic properties of chosen naphthalene derivatives. Fullerenes, Nanotubes and Carbon Nanostructures, 30(11), 1145-1154.
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Tsuzuki, S., et al. (2002). High-level ab initio computations of structures and interaction energies of naphthalene dimers: Origin of attraction and its directionality. The Journal of Chemical Physics, 117(24), 11216-11223.
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Hong, K. M., & Robinson, G. W. (1971). Electronic States of Heavily Doped Molecular Crystals—Naphthalene. II. Experimental. The Journal of Chemical Physics, 54(3), 1369-1382.
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Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications.
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Al-Otaibi, J. S., et al. (2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate.
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A study of some non-covalent functional group π interactions. (n.d.). UCL Discovery.
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Al-Ostoot, F. H., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Scientific Reports, 10(1), 20268.
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Adams, D. J., et al. (2011). Exploiting CH-π interactions in supramolecular hydrogels of aromatic carbohydrate amphiphiles. Chemical Science, 2(4), 617-620.
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Sharma, P., & Kumar, A. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research.
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Hathwar, V. R., et al. (2024). Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO2: A Quantum Crystallography Perspective. MDPI.
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Fan, Z., et al. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society.
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Supramolecular Chemistry. (2020). The Pi-Pi Interaction. YouTube.
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Majhi, T. P., & Kundu, N. (n.d.). SUPRAMOLECULAR INTERACTIONS THROUGH ANION-π, π-π, CH-π, CARENE-H---ANION IN COMPOUNDS OF Zn (II), Cd (II) AND IN H2L2+ INVOLVING MULTIRING NITROGEN-HETEROCYCLIC LIGAND: A STRUCTURAL STUDY.
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Methodological & Application
Synthesis of 1,2,3-Triazole Derivatives from 2-(Prop-2-yn-1-yloxy)naphthalene: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1,2,3-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily accessible alkyne, 2-(prop-2-yn-1-yloxy)naphthalene.[1][2][3][4][5] The core of this synthetic strategy is the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, step-by-step experimental protocols, and practical insights into the causality behind experimental choices. We delve into the synthesis of the starting alkyne, the preparation of a representative organic azide, the execution of the CuAAC reaction, and the thorough characterization of the final 1,4-disubstituted 1,2,3-triazole product.
Introduction: The Significance of 1,2,3-Triazoles and the Power of Click Chemistry
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The unique electronic characteristics, metabolic stability, and hydrogen bonding capabilities of the triazole ring contribute to its versatility as a pharmacophore.[3]
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the synthesis of these valuable compounds.[3][8] This "click" reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[6][9][10][11] This stands in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[10][12]
The naphthalene moiety, incorporated into our starting alkyne, is also a common structural motif in pharmaceuticals, known to interact with various biological targets.[13][14] The combination of the naphthalene and 1,2,3-triazole scaffolds through the CuAAC reaction provides a powerful platform for the generation of diverse and potentially bioactive molecules.[15]
Reaction Mechanism: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable rate acceleration and regioselectivity of the CuAAC reaction are attributed to the catalytic cycle involving a copper(I) species.[9][16] The generally accepted mechanism proceeds through the following key steps:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, this compound. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate.[10][16]
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.[10][16]
-
Cycloaddition and Ring Formation: This is followed by a concerted or stepwise cycloaddition process, leading to the formation of a six-membered copper-containing intermediate.[9][16]
-
Rearrangement and Protonolysis: This intermediate then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[17]
The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6][9][18] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the Cu(I) from oxidation and disproportionation, thereby enhancing reaction efficiency.[19][20]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting materials and the final 1,2,3-triazole derivative.
Synthesis of this compound (Alkyne)
This protocol describes the synthesis of the key alkyne starting material via a Williamson ether synthesis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g | 10.0 |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 1.49 g (1.19 g active) | 10.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Acetone | C₃H₆O | 58.08 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.44 g, 10.0 mmol) and acetone (50 mL).
-
Stir the mixture until the 2-naphthol is completely dissolved.
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the solution. The suspension will become cloudy.
-
Add propargyl bromide (1.49 g of 80% solution in toluene, 10.0 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify by recrystallization from ethanol or by column chromatography on silica gel (hexane:ethyl acetate, 95:5) to afford this compound as a white solid.
Expected Yield: 85-95%
Characterization Data (Literature Values):
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 3H), 7.45-7.30 (m, 3H), 7.19 (d, J = 2.4 Hz, 1H), 4.80 (d, J = 2.4 Hz, 2H), 2.55 (t, J = 2.4 Hz, 1H).[21]
Synthesis of Benzyl Azide (Representative Azide)
This protocol outlines the synthesis of benzyl azide, a common azide partner for the CuAAC reaction. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.71 g | 10.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 0.78 g | 12.0 |
| N,N-Dimethylformamide (DMF) | C₃H₅NO | 73.09 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium azide (0.78 g, 12.0 mmol) in DMF (20 mL).
-
Add benzyl bromide (1.71 g, 10.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 9:1).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Do not heat the crude benzyl azide to high temperatures.
-
The resulting benzyl azide is a colorless oil and can often be used in the next step without further purification.
Expected Yield: >90%
CuAAC Reaction: Synthesis of 1-(benzyl)-4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazole
This protocol details the "click" reaction between the synthesized alkyne and azide.
Caption: Overall experimental workflow for the synthesis and characterization of the 1,2,3-triazole derivative.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₃H₁₀O | 182.22 | 182 mg | 1.0 |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 133 mg | 1.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | CuSO₄·5H₂O | 249.69 | 25 mg | 0.1 |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 40 mg | 0.2 |
| tert-Butanol | C₄H₁₀O | 74.12 | 10 mL | - |
| Water (Deionized) | H₂O | 18.02 | 10 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (182 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a mixture of tert-butanol (10 mL) and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in water (1 mL).
-
To the stirring solution of the alkyne and azide, first add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
A color change to yellow or green is typically observed.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The product will often precipitate out of the solution as a solid.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the solid with water (2 x 10 mL) and then with cold ethanol (10 mL) to remove any unreacted starting materials and residual catalyst.
-
Dry the product under vacuum to obtain the pure 1-(benzyl)-4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazole.
Expected Yield: 90-98%
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 1,2,3-triazole derivative.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the triazole proton (a singlet around δ 7.5-8.0 ppm), the benzylic protons (a singlet around δ 5.5 ppm), the methylene protons adjacent to the naphthalene oxygen (a singlet around δ 5.2 ppm), and the aromatic protons of the naphthalene and benzyl groups in their respective regions.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the two characteristic signals for the triazole ring carbons.
-
FT-IR (KBr): The IR spectrum should show the absence of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials. New bands corresponding to the aromatic C-H and C=C stretching vibrations will be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product (C₂₀H₁₇N₃O, MW = 315.37 g/mol ), confirming the successful cycloaddition.
Physical Properties
-
Melting Point: The purified product should have a sharp melting point.
-
Purity (HPLC): High-performance liquid chromatography can be used to assess the purity of the final compound, which should ideally be >95%.
Troubleshooting and Field-Proven Insights
-
Low Yield or Incomplete Reaction:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation. Ensure that freshly prepared solutions of sodium ascorbate and CuSO₄ are used. Degassing the solvents can also be beneficial. The use of a stabilizing ligand like THPTA or TBTA can significantly improve catalyst longevity and reaction efficiency.[19][20]
-
Impure Starting Materials: Ensure the purity of the alkyne and azide starting materials. Impurities can interfere with the catalyst.
-
Insufficient Stirring: The reaction is often heterogeneous. Vigorous stirring is crucial to ensure proper mixing of the reactants and catalyst.
-
-
Product Purification Issues:
-
Copper Contamination: The final product can sometimes be contaminated with copper salts. Thorough washing with water is usually sufficient. In some cases, washing with a dilute aqueous solution of EDTA can help to chelate and remove residual copper.
-
Solubility: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane after diluting the reaction mixture with water.
-
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient, reliable, and straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from this compound.[9][10] This application note offers a robust and well-characterized protocol that can be readily adapted for the synthesis of a diverse library of naphthalene-containing triazoles for applications in drug discovery and materials science.[2][3] The inherent advantages of click chemistry, such as its high yield, operational simplicity, and broad functional group tolerance, make this a powerful tool for both academic and industrial researchers.[6][7]
References
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2017). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved January 5, 2026, from [Link]
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Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 5, 2026, from [Link]
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Safe and efficient route to azides makes click chemistry even easier. (2019). ACS Publications. Retrieved January 5, 2026, from [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
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Click chemistry. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Potential pharmaceuticals based on 1,2,3-triazoles. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience. Retrieved January 5, 2026, from [Link]
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Two polymorphs of this compound-1,4-dione. (2015). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 5, 2026, from [Link]
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Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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[Synthesis and pharmacological activity of 1,2,3-triazole derivatives of naphthalene, quinoline and pyridine]. (1975). PubMed. Retrieved January 5, 2026, from [Link]
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The synthesis of 1,2,3-triazole derivatives 2a–k. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]
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Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. (2020). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
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Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Naphthol based 1,2,3-triazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- Synthesis of naphthalene derivatives. (1971). Google Patents.
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Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2017). Tikrit Journal of Pure Science. Retrieved January 5, 2026, from [Link]
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Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
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Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: 2-(Prop-2-yn-1-yloxy)naphthalene as a Versatile Precursor for the Synthesis of Bioactive Compounds
Abstract
The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique steric and electronic properties that facilitate favorable interactions with biological targets.[1][2][3] When functionalized with a terminal alkyne, as in 2-(prop-2-yn-1-yloxy)naphthalene, this scaffold is transformed into a highly versatile precursor for drug discovery. The terminal alkyne group serves as a powerful chemical handle, most notably for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) — the quintessential "click reaction."[4][5][6] This reaction enables the rapid, efficient, and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of heterocycles renowned for their broad pharmacological activities.[7][8][9][10] This guide provides a comprehensive overview, including detailed protocols, for the synthesis of the this compound precursor and its application in generating libraries of novel naphthalene-triazole hybrids with potential therapeutic value.
Foundational Chemistry: Synthesis of the Precursor
The synthesis of this compound is a straightforward yet critical first step. It is typically achieved via a Williamson ether synthesis, a robust and reliable S_N2 reaction.
Rationale Behind the Synthesis
The core principle involves the deprotonation of the weakly acidic hydroxyl group of 2-naphthol to form a more potent nucleophile, the naphthoxide ion. This ion then displaces a halide from propargyl bromide.
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate 2-naphthol without causing unwanted side reactions. Its insolubility in solvents like acetone drives the reaction forward as the soluble naphthoxide is formed.
-
Choice of Solvent (DMF or Acetone): A polar aprotic solvent is ideal. It effectively solvates the potassium cation but does not form a strong solvation shell around the naphthoxide nucleophile, leaving it highly reactive for the S_N2 attack.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the target precursor.
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-naphthol spot disappears.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[11][12][13]
-
Validation: Confirm the structure using spectroscopic methods.
-
¹H NMR: Expect a singlet for the acetylenic proton (~2.5 ppm), a doublet for the methylene protons (~4.8 ppm), and aromatic protons in the characteristic naphthalene region (~7.2-7.8 ppm).
-
¹³C NMR: Expect signals for the alkyne carbons (~75 and ~78 ppm), the methylene carbon (~56 ppm), and the aromatic carbons.
-
Mass Spec (MS): The molecular ion peak should correspond to the calculated mass (C₁₃H₁₀O, MW: 182.22).[11][12]
-
Application in Bioactive Compound Synthesis via CuAAC
The true power of this compound lies in its terminal alkyne, which readily participates in the CuAAC reaction. This allows for its covalent linkage to virtually any molecule that can be converted into an organic azide, generating a diverse library of 1,2,3-triazole-containing hybrids.
The CuAAC "Click" Reaction: A Chemist's Tool for Discovery
The CuAAC reaction is prized for its reliability and specificity.[5] It proceeds under mild, often aqueous, conditions and exclusively yields the 1,4-disubstituted triazole isomer, which simplifies purification and characterization.[6][14][15] This reaction is tolerant of a vast array of functional groups, eliminating the need for complex protection/deprotection steps.
Caption: General scheme of the CuAAC reaction.
Protocol: General Procedure for CuAAC Library Synthesis
-
Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Initiation: Add the catalyst solution to the stirring solution of the alkyne and azide. The reaction is often accompanied by a color change.[16]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting materials.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The resulting 1,2,3-triazole product can often be purified by simple filtration or recrystallization. If needed, perform column chromatography.
-
Validation: Confirm triazole formation.
-
¹H NMR: The key diagnostic signals are the disappearance of the acetylenic proton (~2.5 ppm) and the appearance of a new singlet for the triazole proton (~7.5-8.0 ppm).
-
IR Spectroscopy: The characteristic alkyne C-H stretch (~3300 cm⁻¹) will disappear.
-
Bioactivity of Naphthalene-Triazole Hybrids
The strategy of creating hybrid molecules by linking the naphthalene and 1,2,3-triazole pharmacophores is a proven method for generating compounds with potent and diverse biological activities.[8]
-
Anticancer Activity: Naphthalene derivatives have been investigated as anticancer agents, with some showing potent cytotoxicity against various cancer cell lines like MDA-MB-231 (breast), HeLa (cervical), and A549 (lung).[17][18][19] The introduction of a triazole ring can enhance this activity, potentially by improving solubility, metabolic stability, or binding interactions.[18]
-
Antimicrobial Activity: Both naphthalene and triazole moieties are present in numerous antimicrobial agents.[2][3][7][8][20] Their combination can lead to compounds with broad-spectrum activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[7][9][10]
Reported Bioactivity Data Summary
| Compound Class | Target Activity | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |
| Naphthalene-Triazole Spirodienones | Anticancer | MDA-MB-231 | 0.03 - 0.26 µM | [18] |
| Naphthalene-Triazole Spirodienones | Anticancer | HeLa | 0.07 - 0.72 µM | [18] |
| Naphthalene-1,4-dione Analogues | Anticancer | HEC1A | ~1 µM | [17] |
| Naphthalene-Benzimidazole Hybrids | Anticancer | HepG2 | 0.078 - 0.625 µM | [19] |
| Naphtho-Triazolo-Thiadiazines | Antibacterial | S. aureus | Good Activity | [7][8] |
| Naphtho-Triazolo-Thiadiazines | Antifungal | C. albicans | Potent Activity | [7][8] |
| Naphthalen-1-yloxyacetamide Derivatives | Anticancer | MCF-7 | 2.33 - 7.39 µM | [21] |
Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized naphthalene-triazole compounds (typically from 0.01 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Serially dilute the test compounds in a 96-well plate using appropriate growth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well.
-
Controls: Include a positive control (bacteria + medium, no compound) and a negative control (medium only). A standard antibiotic (e.g., Ceftizoxime) should also be tested.[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound is an exceptionally valuable and accessible precursor in medicinal chemistry. Its straightforward synthesis and compatibility with the robust CuAAC click reaction provide a powerful platform for the rapid generation of diverse chemical libraries. The resulting naphthalene-triazole hybrids have demonstrated significant potential as both anticancer and antimicrobial agents.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing a wider array of functionalized azides to probe the structure-activity relationship (SAR) more deeply.
-
Exploring Other Reactions: Leveraging the terminal alkyne for other powerful transformations, such as Sonogashira couplings or cyclization reactions, to create entirely new classes of bioactive molecules.[22][23][24]
-
Mechanistic Studies: Elucidating the precise mechanism of action for the most potent compounds identified through screening to guide further optimization.
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Ottoni, F. M., Isidório, R. G., Alves, R. J., & Speziali, N. L. (n.d.). Two polymorphs of this compound-1,4-dione. National Institutes of Health. Available at: [Link]
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Goudarzi, M., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[7][17][25] Triazol-Thiadiazin Derivatives. Iranian Journal of Medical Sciences. Available at: [Link]
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ResearchGate. (n.d.). Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities | Request PDF. Available at: [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC. Available at: [Link]
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Goudarzi, M., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[7][17][25] Triazol-Thiadiazin Derivatives. Available at: [Link]
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MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Available at: [Link]
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SciELO. (n.d.). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Available at: [Link]
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ResearchGate. (n.d.). [3+2] cascade cyclization reaction of terminal alkynes. Reaction conditions. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis. Available at: [Link]
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National Institutes of Health. (n.d.). Biosynthesis of alkyne-containing natural products - PMC. Available at: [Link]
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Taylor & Francis Online. (n.d.). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Available at: [Link]
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ResearchGate. (n.d.). Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial evaluation of novel naphthalene-based 1,2,4-triazoles | Request PDF. Available at: [Link]
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SciSpace. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]
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IOSR Journals. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Available at: [Link]
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ResearchGate. (n.d.). (PDF) A Practical Flow Synthesis of 1,2,3-Triazoles. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). 1,2,3-Triazole-derived naphthalimides as a novel type of potential antimicrobial agents: Synthesis, antimicrobial activity, interaction with calf thymus DNA and human serum albumin | Request PDF. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Available at: [Link]
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ResearchGate. (n.d.). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Available at: [Link]
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Application Notes & Protocols: Evaluating the Antifungal Activity of 2-(Prop-2-yn-1-yloxy)naphthalene Derivatives Against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Challenge of Candida albicans and the Promise of Naphthalene Derivatives
Candida albicans remains the most prevalent fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic diseases, particularly in immunocompromised individuals.[1][2][3] The clinical management of these infections is increasingly complicated by the rise of antifungal drug resistance, especially to first-line agents like azoles.[1][4] This escalating resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action.
Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[5][6] The incorporation of a propargyl (prop-2-yn-1-yl) ether functional group into a naphthalene core, creating 2-(Prop-2-yn-1-yloxy)naphthalene derivatives, presents an intriguing avenue for antifungal drug discovery. These compounds have demonstrated potent activity against both planktonic (free-floating) cells and, critically, the highly resilient biofilm forms of Candida species.[7][8]
This document provides a comprehensive guide for researchers, outlining the hypothesized mechanism of action, key experimental protocols, and data interpretation frameworks for evaluating the efficacy of this compound derivatives against Candida albicans.
Hypothesized Mechanism of Action: Disruption of Fungal Membrane Integrity
The antifungal activity of many naphthalene-based compounds, particularly those with azole-like substructures, is attributed to the inhibition of ergosterol biosynthesis.[8][9] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or alteration disrupts membrane fluidity and integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[9][10]
The primary target in the ergosterol pathway for azole antifungals is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme (CYP51).[8] It is hypothesized that this compound derivatives may act similarly, with the naphthalene moiety interacting with key residues in the enzyme's active site, leading to its inhibition.[6][8]
Caption: Hypothesized mechanism of this compound derivatives.
Experimental Design: A Three-Pillar Approach
A robust evaluation of a novel antifungal candidate requires a multi-faceted approach. We present a workflow that assesses the compound's activity against different fungal morphologies (planktonic and biofilm) and its selectivity towards the fungal target over host cells.
Caption: Three-pillar experimental workflow for antifungal evaluation.
Protocol 1: Antifungal Susceptibility Testing for Planktonic Cells
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, defined as the lowest concentration that prevents visible growth of C. albicans. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution guidelines.[2][11]
Materials and Reagents:
-
This compound derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)[11]
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast Extract Peptone Dextrose (YPD) agar/broth
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS to pH 7.0[1][11]
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Humidified incubator (35°C)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the naphthalene derivative in DMSO.
-
Causality: DMSO is used as a solvent for water-insoluble compounds. The stock concentration must be high enough to ensure the final DMSO concentration in the assay remains non-toxic to the fungus (typically ≤1%).
-
-
Inoculum Preparation:
-
Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Pick a single colony and inoculate into YPD broth. Grow overnight at 30°C with shaking.
-
Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640.[12] This standardized low inoculum is critical for reproducible MIC results.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.
-
Create a 2x working stock of the test compound at the highest desired concentration (e.g., 256 µg/mL) in RPMI-1640. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[11]
-
Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This halves the drug concentration to the final test range and brings the total volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours in a humidified chamber to prevent evaporation.
-
-
MIC Determination:
-
Read the plate visually. The MIC is the lowest drug concentration in which there is no visible turbidity compared to the growth control. A spectrophotometric reading (OD600) can also be used for a quantitative measure (e.g., ≥50% or ≥90% growth inhibition).
-
Protocol 2: Evaluation of Activity Against C. albicans Biofilms
C. albicans biofilms are notoriously resistant to conventional antifungals.[12] This protocol assesses the compound's ability to both prevent biofilm formation and disrupt established, mature biofilms.
Materials and Reagents:
-
All materials from Protocol 1
-
Crystal Violet (0.4% aqueous solution)[13]
-
95% Ethanol
-
Sterile PBS
Part A: Biofilm Inhibition Assay (MBIC)
-
Plate Preparation: Prepare serial dilutions of the compound in a 96-well plate as described in Protocol 1 (steps 3.1-3.3).
-
Inoculum Preparation: Prepare a higher density C. albicans suspension of ~1 x 10⁷ cells/mL in RPMI-1640.[13]
-
Adhesion and Biofilm Formation:
-
Add 100 µL of the high-density inoculum to wells 1-11.
-
Incubate the plate at 37°C for 90 minutes with gentle shaking (e.g., 250 rpm) to allow for initial cell adherence.[13][14]
-
Gently aspirate the medium to remove non-adherent cells and wash each well twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh RPMI-1640 (containing the respective drug concentrations) back into the wells.
-
Incubate for 24 hours at 37°C to allow biofilm formation.
-
-
Quantification:
-
Aspirate the medium and wash the wells twice with PBS to remove planktonic cells.
-
Stain the remaining biofilm with 110 µL of 0.4% crystal violet for 45 minutes.[13]
-
Wash the wells four times with water to remove excess stain and allow them to air dry.
-
Destain the wells with 200 µL of 95% ethanol for 45 minutes.[13]
-
Transfer 100 µL of the destained solution to a new plate and measure the absorbance at 570 nm.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in biofilm biomass compared to the growth control.
-
Part B: Biofilm Disruption Assay (MBEC)
-
Biofilm Formation:
-
Add 100 µL of the high-density inoculum (~1 x 10⁷ cells/mL) to each well (except sterility control) and incubate for 24 hours at 37°C to form a mature biofilm.[13]
-
-
Compound Treatment:
-
After 24 hours, gently remove the medium and wash the wells twice with PBS.
-
Add 200 µL of fresh RPMI-1640 containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.[13]
-
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet method as described in Protocol 2A (step 4).
-
Data Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that causes a significant reduction in the biomass of the pre-formed biofilm.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol is essential to determine if the compound's antifungal activity is selective. It measures the concentration at which the compound becomes toxic to mammalian cells, allowing for the calculation of a selectivity index. The MTT assay is a colorimetric method that measures mitochondrial reductase activity as an indicator of cell viability.[15][16]
Materials and Reagents:
-
Mammalian cell line (e.g., HeLa, HEK293, or HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Cell-culture grade DMSO
-
96-well tissue culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the naphthalene derivative in complete culture medium at 2x the final concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells with untreated cells (no compound) and vehicle control cells (medium with the highest concentration of DMSO used, typically ≤0.5%).[11]
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][15]
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]
-
-
IC50 Determination:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control: Viability % = (Abs_treated / Abs_control) * 100.
-
The IC50 value (the concentration that reduces cell viability by 50%) is determined by plotting a dose-response curve.[11][17]
-
Data Presentation and Interpretation
Summarize all quantitative data into clearly structured tables for easy comparison and analysis.
Table 1: Antifungal and Cytotoxic Activity Profile
| Compound | C. albicans MIC (µg/mL) | C. albicans MBIC₅₀ (µg/mL) | HeLa Cell IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|---|
| Derivative A | 8 | 32 | >128 | >16 |
| Fluconazole | 0.25 | 64 | >256 | >1024 |
| Amphotericin B | 0.5 | 1 | 2.5 | 5 |
-
MIC: Lower values indicate higher potency against planktonic cells.
-
MBIC/MBEC: These values are typically much higher than the MIC, highlighting biofilm resistance. A compound that is effective at lower concentrations is desirable.
-
IC₅₀: A high IC₅₀ value indicates low toxicity to mammalian cells.
-
Selectivity Index (SI): This ratio (IC₅₀/MIC) is a critical measure of a drug's therapeutic window. A higher SI value (typically >10) is desirable, as it suggests the compound is significantly more toxic to the fungus than to host cells.
References
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- Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study. (2020). ResearchGate.
- Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). [Source not provided].
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- Two polymorphs of this compound-1,4-dione. (n.d.). NIH.
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI.
- Prop-2-yn-1-ylbenzene. (n.d.). Sigma-Aldrich.
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Application Notes & Protocols for Evaluating the Antibacterial Properties of Naphthoquinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[1] Naphthoquinones, a class of organic compounds derived from naphthalene, have emerged as promising candidates due to their extensive biological activities, including potent antibacterial effects against a wide range of pathogens.[1][2] These compounds, found in nature and also accessible through chemical synthesis, exert their antimicrobial action through diverse mechanisms, making them a fertile ground for antibiotic research and development.[3][4][5][6] This guide provides an in-depth overview of the mechanisms of action of naphthoquinone derivatives and presents detailed, field-proven protocols for their synthesis, characterization, and the rigorous evaluation of their antibacterial efficacy.
Introduction to Naphthoquinones as Antibacterial Agents
Naphthoquinones are bicyclic compounds that form the structural core of several natural pigments and bioactive metabolites, including lawsone from the henna plant and juglone from walnuts.[4][7] Their derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The core 1,4-naphthoquinone structure is a privileged scaffold in medicinal chemistry; its reactivity is readily tunable through chemical modification, allowing for the synthesis of derivatives with enhanced potency and selectivity.[3][8] The urgent need for new drugs against multidrug-resistant bacteria, including notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified research into this versatile class of molecules.[1]
Mechanisms of Antibacterial Action
The efficacy of naphthoquinone derivatives stems from their ability to interfere with multiple, essential cellular processes in bacteria. Their planar structure and redox properties are central to their biological activity.[3] The primary mechanisms are multifaceted and often synergistic.
-
Generation of Reactive Oxygen Species (ROS): A principal mechanism is the induction of oxidative stress through the generation of ROS.[3][9] Naphthoquinones can undergo redox cycling, a process where they are reduced by cellular reductases to semiquinone radicals. These radicals then react with molecular oxygen to regenerate the parent quinone while producing superoxide anions (O₂⁻) and other ROS.[9] This surge in intracellular ROS overwhelms the bacterial antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids, ultimately causing cell death.[9][10]
-
Enzyme Inhibition: The electrophilic nature of the quinone ring allows these molecules to act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine) in essential enzymes, thereby inactivating them.[3] Key targets include enzymes involved in cell wall synthesis, DNA replication (e.g., topoisomerases), and cellular respiration.[1][3]
-
DNA Intercalation and Damage: The planar aromatic structure of some naphthoquinones allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Coupled with ROS-induced damage, this leads to significant genotoxicity.[10] For instance, the natural naphthoquinone juglone has been shown to not only induce DNA damage via ROS but also to inhibit the RecA protein, which is crucial for bacterial DNA self-repair.[7][10]
-
Disruption of Electron Transport: Naphthoquinones can interfere with the bacterial electron transport chain, disrupting cellular respiration and energy production, which is vital for bacterial survival.[4]
Synthesis and Characterization of Naphthoquinone Derivatives
The synthesis of novel naphthoquinone derivatives is a key strategy for developing more potent and selective antibacterial agents.[8] A common approach involves the modification of a starting quinone, such as 2,3-dichloro-1,4-naphthoquinone, via nucleophilic substitution reactions.[11] This allows for the introduction of various functional groups, including amines, thiols, and amino acids, which can modulate the compound's electronic properties and biological activity.[3][8]
General Synthesis Example: Amine Substitution A typical one-pot synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with a substituted aniline in an appropriate solvent at room temperature.[11] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified, often by column chromatography.[11]
Essential Characterization: Once synthesized, the structural integrity and purity of the derivatives must be rigorously confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.[12][13]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups, such as C=O stretches in the quinone ring and N-H stretches from amino groups.[11][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.[12][13]
Application Notes and Protocols: Evaluating Antibacterial Efficacy
To thoroughly assess the antibacterial potential of novel naphthoquinone derivatives, a tiered approach involving several key in vitro assays is recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric for antimicrobial activity, defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standardized, quantitative, and widely used technique.[15][16][17]
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing as its composition is well-defined and has minimal interference with most antibiotics.
-
Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical for reproducibility.[17] A lower density might overestimate potency, while a higher density could underestimate it. The 0.5 McFarland standard provides a reliable way to approximate this starting density.
-
Controls: Including growth (no compound) and sterility (no bacteria) controls is essential to validate that the bacteria can grow in the medium and that the medium is not contaminated, respectively.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the naphthoquinone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[18]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[18]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.[18] Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.[18]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[17][18]
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[17][18]
Protocol 2: Time-Kill Kinetics Assay
This dynamic assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[19] It is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]
Causality Behind Choices:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) is necessary to construct a kinetic curve and observe the full effect of the compound.[19]
-
Neutralization & Dilution: Immediately after sampling, serial dilution in sterile saline is critical to lower the compound's concentration and prevent further killing, ensuring an accurate count of viable bacteria at that specific time point.[21]
Step-by-Step Methodology:
-
Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the culture to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing the desired concentrations of the naphthoquinone derivative (e.g., 0x, 1x, 2x, and 4x MIC).[19]
-
Time Zero (T₀) Sampling: Immediately after adding the inoculum, vortex each flask and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[19][22]
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of the aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto nutrient agar plates.
-
Incubation: Incubate the flasks in a shaking incubator at 37°C.
-
Subsequent Sampling: Repeat steps 2 and 3 at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).[19][22]
-
Colony Counting: After 18-24 hours of incubation, count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.[19]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the T₀ count indicates bactericidal activity.[20]
Protocol 3: Anti-Biofilm Activity Assay
Bacterial biofilms are a major cause of persistent infections and antibiotic tolerance.[23] This protocol uses crystal violet staining to quantify the ability of a compound to inhibit biofilm formation.[24][25]
Causality Behind Choices:
-
Medium: Tryptic Soy Broth (TSB) supplemented with glucose is often used as it promotes biofilm formation for many bacterial species, like S. aureus.
-
Crystal Violet: This stain binds to negatively charged components of the biofilm matrix and bacterial cells, providing a simple colorimetric method to quantify total biofilm biomass.[24]
-
Destaining: Acetic acid or ethanol is used to solubilize the bound crystal violet, allowing for spectrophotometric quantification.
Step-by-Step Methodology:
-
Preparation: In a 96-well flat-bottomed plate, add 100 µL of TSB. Add 100 µL of the naphthoquinone derivative at 2x the desired final concentration and perform serial dilutions.
-
Inoculation: Prepare a bacterial inoculum as described for the MIC assay. Add 100 µL of the diluted inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.[25]
-
Final Wash: Discard the stain and wash the wells thoroughly with water until the control wells (with no bacteria) are colorless.
-
Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound stain. Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the growth control indicates inhibition of biofilm formation.
Data Presentation
Clear and concise presentation of quantitative data is essential. MIC values are typically summarized in a table for easy comparison across different bacterial strains and compounds.
Table 1: Example Antibacterial Activity (MIC) of Naphthoquinone Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| Plumbagin | Natural | 0.5 | 8 | 8 | [1] |
| Shikonin | Natural | 7.8 - 31.2 | N/A | N/A | [1] |
| Juglone | Natural | ≤0.125 µmol/L | >500 µmol/L | N/A | [7][10] |
| Compound 5q | Phenylamino-phenylthio | 30 | >300 | >300 | [26] |
| Compound 9j | Phenylsulfanylmethyl | >64 | 16 | 4 | [23] |
| Compound 6 | Amino acid deriv. | 3.9 | 24.7 | 24.7 | [8] |
Note: Data is aggregated from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions. N/A indicates data not available in the cited source.
Conclusion
Naphthoquinone derivatives represent a highly promising class of compounds in the fight against bacterial infections.[9] Their diverse mechanisms of action, including the potent induction of ROS and inhibition of essential enzymes, make them attractive candidates for overcoming existing resistance mechanisms.[1][3][4] The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and systematic evaluation of their antibacterial and anti-biofilm properties. Rigorous adherence to these standardized methods will ensure the generation of reliable, reproducible data, thereby accelerating the journey of these versatile molecules from laboratory discovery to potential clinical application.
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The Strategic Application of 2-(Prop-2-yn-1-yloxy)naphthalene in Medicinal Chemistry: A Guide for Researchers
The naphthalene scaffold is a cornerstone in medicinal chemistry, lending its rigid, aromatic structure to a multitude of therapeutic agents.[1][2] Its versatility allows for fine-tuning of pharmacological properties, making it a privileged core in drug design.[1][3] This guide delves into the specific applications of a key derivative, 2-(Prop-2-yn-1-yloxy)naphthalene, a molecule poised at the intersection of established pharmacology and modern synthetic innovation. The introduction of the propargyl ether functionality unlocks a gateway to a vast chemical space, primarily through the power of "click chemistry," enabling the rapid assembly of novel molecular architectures with significant therapeutic potential.[][5]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an in-depth analysis of the applications of this compound but also detailed, field-proven protocols to empower your research endeavors.
The Naphthalene Core: A Foundation of Diverse Biological Activity
The naphthalene ring system is a recurring motif in a wide array of biologically active compounds, from natural products to synthetic drugs.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] For instance, naphthalene-based compounds like Naproxen and Nabumetone are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] The inherent cytotoxicity of the naphthalene moiety has been extensively explored in the development of novel anticancer agents.[1][7][8][9][10]
This compound: A Versatile Building Block
The strategic advantage of this compound lies in its terminal alkyne group. This functional handle is a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[][5][11] This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the naphthalene core to a diverse range of other molecular fragments.[5] This modular approach accelerates the synthesis of large libraries of compounds for biological screening.[12]
Anticancer Applications: Crafting Hybrid Molecules with Enhanced Potency
The terminal alkyne of this compound and its analogs serves as a versatile anchor for constructing novel anticancer agents. By "clicking" this moiety with various azide-containing molecules, researchers have developed potent hybrid compounds.
A compelling example is the synthesis of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones. In these structures, a bis(prop-2-yn-1-yloxy)naphthalene core is reacted with azidoquinolinones via a CuAAC reaction.[13] The resulting compounds have demonstrated potent antiproliferative activity against multiple cancer cell lines, with some derivatives showing efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors.[13]
The rationale behind this molecular hybridization strategy is to combine the pharmacophoric features of both the naphthalene and quinolinone scaffolds, connected by the stable triazole linker, to create a synergistic anticancer effect. The triazole ring itself is not merely a linker but can actively participate in binding interactions with biological targets.
Application Notes and Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent application in the synthesis of biologically active compounds via CuAAC.
Protocol 1: Synthesis of this compound-1,4-dione
This protocol describes the synthesis of a key intermediate where the propargyl ether is attached to a naphthoquinone core, a scaffold known for its redox properties and anticancer activity.[14]
Rationale: The synthesis is a standard Williamson ether synthesis. The choice of a weak base like potassium carbonate (K₂CO₃) and an aprotic polar solvent like DMF facilitates the reaction between the hydroxyl group of lawsone (2-hydroxy-1,4-naphthoquinone) and propargyl bromide.[14] Heat is applied to increase the reaction rate.
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
Potassium Carbonate (K₂CO₃)
-
Propargyl bromide (80% solution in toluene)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1.0 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (deionized)
Procedure:
-
To a solution of lawsone (0.20 g, 1.15 mmol) in DMF (10 ml), add K₂CO₃ (0.16 g, 1.15 mmol) and propargyl bromide (0.48 g, 4.07 mmol).[14]
-
Stir the mixture at 90 °C (363 K) for 24 hours.[14]
-
Cool the reaction mixture to room temperature and add 1.0 M hydrochloric acid (0.34 ml).[14]
-
Extract the resulting solution with dichloromethane (3 x 25 ml).[14]
-
Wash the combined organic layers with water (60 ml).[14]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[14]
-
The crude product can be purified by crystallization from a suitable solvent like isopropyl alcohol or N,N-dimethylformamide to yield the title compound.[14]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Naphthalene-Triazole Hybrid
This protocol outlines a general procedure for the "click" reaction between a this compound derivative and an organic azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly reliable and proceeds under mild conditions.[11][15]
Rationale: The CuAAC reaction relies on the in-situ generation of a copper(I) catalyst, typically from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[11] The copper(I) species then catalyzes the cycloaddition between the terminal alkyne and the azide. The use of a ligand, such as THPTA, can accelerate the reaction and protect biomolecules from oxidative damage if applicable.[11]
Materials:
-
This compound derivative (e.g., from Protocol 1)
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve the this compound derivative (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired triazole product.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure and purity.
Data Presentation
The biological activity of naphthalene derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing potency.
Table 1: Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones [1][7]
| Compound | R¹ Group | R² Group | IC₅₀ (μM) vs. MDA-MB-231 (Breast Cancer) | IC₅₀ (μM) vs. HeLa (Cervical Cancer) | IC₅₀ (μM) vs. A549 (Lung Cancer) |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Data synthesized from multiple sources.[1][7]
The data in Table 1 clearly demonstrates the potent anticancer activity of these naphthalene-triazole hybrids, with IC₅₀ values in the nanomolar to low micromolar range.[1] Compound 6a, in particular, exhibits remarkable cytotoxicity against all three tested cancer cell lines.[1][7]
Visualization of Key Processes
Diagram 1: Synthesis of this compound-1,4-dione
Caption: Williamson ether synthesis of the target compound.
Diagram 2: CuAAC "Click" Reaction Workflow
Caption: General workflow for the CuAAC reaction.
Conclusion and Future Perspectives
This compound and its analogs are powerful and versatile building blocks in modern medicinal chemistry. The strategic placement of a terminal alkyne on the privileged naphthalene scaffold provides a gateway for the rapid and efficient synthesis of novel, complex molecules with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The CuAAC "click" reaction is a robust and reliable tool for this purpose, enabling the creation of diverse molecular libraries for high-throughput screening. Future research will undoubtedly continue to explore the vast chemical space accessible from this versatile intermediate, leading to the development of next-generation therapeutic agents.
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Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC - NIH. Available at: [Link]
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Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. ACG Publications. Available at: [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. Available at: [Link]
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Two polymorphs of this compound-1,4-dione. NIH. Available at: [Link]
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Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research. Available at: [Link]
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Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and... ResearchGate. Available at: [Link]
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Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. PMC - PubMed Central. Available at: [Link]
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Radiation synthesis and in vitro evaluation of the antimicrobial property of functionalized nanopolymer-based poly (propargyl alcohol) against multidrug-resistance microbes. PubMed. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
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Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. Available at: [Link]
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Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. ResearchGate. Available at: [Link]
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Structure of 1,5-bis(prop-2-yn-1-yloxy)naphthalene (6). ResearchGate. Available at: [Link]
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The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. Semantic Scholar. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. Available at: [Link]
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“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC - NIH. Available at: [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]
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Radiation synthesis and in vitro evaluation of the antimicrobial property of functionalized nanopolymer-based poly (propargyl alcohol) against multidrug resistance microbes. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link]
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1,6-Bis(prop-2-yn-1-yloxy)naphthalene. PMC. Available at: [Link]
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1,6-Bis(prop-2-yn-1-yloxy)naphthalene. ResearchGate. Available at: [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]
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Design, Synthesis and Hypolipidemic Activity of Novel 2-(naphthalen-2-yloxy)propionic Acid Derivatives as Desmethyl Fibrate Analogs. PubMed. Available at: [Link]
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Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Available at: [Link]
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2,7-Bis(prop-2-yn-1-yloxy)naphthalene. PMC. Available at: [Link]
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Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PMC - NIH. Available at: [Link]
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Examples of biological activity of naphthalene derivative. ResearchGate. Available at: [Link]
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Synthesis of Atovaquone Analogues from Propargylated Lawsone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of novel atovaquone analogues utilizing propargylated lawsone as a key intermediate. Atovaquone, a potent antimalarial and antipneumocystic agent, functions by inhibiting the mitochondrial electron transport chain.[1][2] The growing concern of drug resistance necessitates the development of new derivatives with improved efficacy and broader therapeutic applications. This application note provides a strategic approach for synthesizing atovaquone analogues by leveraging the versatility of the propargyl group on the lawsone scaffold for subsequent modifications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The protocols outlined herein are designed to be robust and reproducible, offering a platform for the generation of diverse libraries of atovaquone analogues for screening against various pathological targets, including malaria parasites and cancer cell lines.[3][4]
Introduction: The Therapeutic Significance of Atovaquone and the Rationale for Analogue Synthesis
Atovaquone is a hydroxynaphthoquinone that serves as a crucial component in the fixed-dose antimalarial combination Malarone (atovaquone/proguanil).[1][5] Its mechanism of action involves the selective inhibition of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites like Plasmodium falciparum.[1][2] This disruption leads to the collapse of the mitochondrial membrane potential and subsequent inhibition of pyrimidine biosynthesis, which is vital for DNA and RNA synthesis in the parasite.[2][5] While highly effective, the emergence of atovaquone-resistant parasite strains underscores the urgent need for new antimalarial agents.[1]
Lawsone (2-hydroxy-1,4-naphthoquinone), a natural product isolated from the henna plant (Lawsonia inermis), provides an ideal and readily available starting scaffold for the synthesis of atovaquone analogues.[6][7] Its structural similarity to the core of atovaquone makes it an attractive precursor in medicinal chemistry. By introducing a propargyl group onto the lawsone molecule, we create a versatile chemical handle for a variety of subsequent chemical transformations. The terminal alkyne of the propargyl group is particularly amenable to CuAAC reactions, allowing for the efficient and regioselective formation of 1,2,3-triazole-linked naphthoquinones.[8][9] This strategy of molecular hybridization can lead to the development of novel compounds with potentially enhanced biological activities, including antimalarial and anticancer properties.[3][4][8]
Strategic Synthesis Workflow
The overall synthetic strategy involves a two-step process: the propargylation of lawsone followed by the diversification of the resulting propargylated intermediate through click chemistry with a variety of organic azides. This workflow allows for the rapid generation of a library of atovaquone analogues with diverse side chains.
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Introduction: A Modern Take on a Classic Transformation
An Application Guide to the Claisen Rearrangement of Aryl Propargyl Ethers: Mechanisms, Protocols, and Synthetic Utility
The[1][1]-sigmatropic rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for stereoselective carbon-carbon bond formation.[2][3][4] First described in 1912, the Claisen rearrangement of allyl vinyl ethers has evolved into a diverse family of transformations.[1][5][6] A particularly valuable variant for medicinal and materials chemists is the rearrangement of aryl propargyl ethers. This reaction sequence serves as a robust and often atom-economical pathway to synthesize densely functionalized chromenes, benzofurans, and other valuable heterocyclic scaffolds that are prevalent in natural products and pharmacologically active molecules.[7][8][9][10]
This application note provides a detailed guide for researchers, exploring the mechanistic underpinnings of this reaction and offering field-proven protocols for its execution under thermal, microwave-assisted, and transition-metal-catalyzed conditions. We will delve into the causality behind experimental choices, providing a framework for methodological optimization and troubleshooting.
Mechanistic Framework: A Domino Cascade
The transformation of an aryl propargyl ether into a 2H-chromene is not a single step but a fascinating domino cascade that begins with the characteristic[1][1]-sigmatropic rearrangement.[8][11]
-
[1][1]-Sigmatropic Rearrangement : The process is initiated by a concerted, pericyclic rearrangement where the aryl propargyl ether undergoes a[1][1]-sigmatropic shift through a six-membered, chair-like transition state. This is typically the rate-determining step and results in the formation of a transient ortho-allenyl cyclohexadienone intermediate.[8][11]
-
Tautomerization &[4][12]-Hydride Shift : The cyclohexadienone intermediate is non-aromatic and highly reactive. It rapidly tautomerizes to an allenyl phenol. This is followed by a[4][12]-hydride shift, which converts the allene into a conjugated ortho-quinone methide intermediate.[9]
-
6π-Electrocyclization : The final step is a thermally allowed, conrotatory 6π-electrocyclization of the ortho-quinone methide. This step closes the pyran ring and, after rearomatization, yields the stable 2H-chromene product.[9]
Computational studies have confirmed this general pathway and have been instrumental in understanding the subtle electronic and steric factors that govern the reaction's regioselectivity and efficiency.[8][13]
Caption: General mechanistic pathway for chromene synthesis.
Experimental Methodologies and Protocols
The choice of methodology depends on the substrate's thermal stability, the desired reaction scale, and available equipment. While classical thermal methods are robust, catalytic and microwave-assisted protocols offer significant advantages in terms of milder conditions and speed.
Protocol 1: Classical Thermal Rearrangement
This is the traditional approach, relying on high temperatures to overcome the activation barrier of the initial sigmatropic shift. The key is the selection of a high-boiling, relatively inert solvent that can facilitate heat transfer and, in some cases, act as a base to assist in the final aromatization step.
Causality and Experimental Choices:
-
Solvent: High-boiling solvents like N,N-diethylaniline (b.p. 215 °C) or o-dichlorobenzene (b.p. 180 °C) are used to achieve the necessary thermal energy (typically 180-220 °C).[9][14] N,N-diethylaniline is often preferred as its basicity can prevent acid-catalyzed side reactions.
-
Inert Atmosphere: Reactions are conducted under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phenolic intermediates at high temperatures.
Step-by-Step Protocol:
-
Place the aryl propargyl ether (1.0 mmol) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add high-boiling solvent (e.g., N,N-diethylaniline, 5-10 mL).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture in a pre-heated oil bath to the target temperature (e.g., 200 °C).
-
Monitor the reaction progress by TLC or GC-MS. Reactions can take from 4 to 24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate (20 mL) and wash with 1M HCl (2 x 15 mL) to remove the N,N-diethylaniline, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the classical thermal protocol.
Table 1: Representative Data for Thermal Claisen Rearrangement
| Substrate (Aryl Group) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | N,N-Diethylaniline | 210 | 6 | 85 | [9] |
| 4-Methoxyphenyl | N,N-Diethylaniline | 180 | 8 | 90 | [9] |
| 1-Naphthyl | o-Dichlorobenzene | 180 | 12 | 75 | [8] |
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides a powerful alternative to conventional heating, offering dramatic reductions in reaction times and often cleaner product profiles.[15][16] This is achieved through efficient and rapid dielectric heating of the polar solvent and reactants.
Causality and Experimental Choices:
-
Sealed Vessel: Reactions are performed in specialized sealed microwave vials to allow the solvent to reach temperatures well above its atmospheric boiling point, safely containing the resulting pressure.
-
Solvent Choice: Solvents with high dielectric constants (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF)) are efficient at absorbing microwave energy.[15]
-
Temperature Control: Modern microwave reactors allow for precise temperature control via IR sensors, ensuring reproducible results and preventing decomposition.
Step-by-Step Protocol:
-
Place the aryl propargyl ether (0.5 mmol) and a suitable solvent (e.g., xylene or NMP, 2-3 mL) into a 10 mL microwave reaction vial.
-
Add a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a laboratory microwave reactor.
-
Set the reaction parameters: Temperature (e.g., 200-220 °C), Time (e.g., 20-60 min), Power (e.g., 300 W max), and pre-stirring.
-
After the irradiation cycle is complete, cool the vial to room temperature using compressed air.
-
Open the vial carefully and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify directly by column chromatography.
Caption: Workflow for the microwave-assisted protocol.
Protocol 3: Gold(I)-Catalyzed Rearrangement
Transition metals, particularly soft, π-acidic catalysts like Au(I), can dramatically accelerate the rearrangement under significantly milder conditions (often room temperature).[17][18][19] The gold catalyst coordinates to the alkyne, lowering the activation energy of the[1][1]-sigmatropic shift.[20]
Causality and Experimental Choices:
-
Catalyst: Gold(I) complexes such as [(Ph₃PAu)₃O]BF₄ or Ph₃PAuNTf₂ are highly effective.[19][20] They are prized for their high alkynophilicity and tolerance of various functional groups.
-
Solvent: Aprotic, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are ideal as they do not compete for binding to the gold catalyst.
-
Temperature: The high catalytic activity allows many reactions to proceed efficiently at room temperature, preserving thermally sensitive functional groups.
Step-by-Step Protocol:
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the aryl propargyl ether (0.2 mmol).
-
Dissolve the substrate in anhydrous solvent (e.g., DCM, 2.0 mL).
-
Add the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 1-5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. Reactions are often complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to remove the catalyst and any byproducts.
Caption: Workflow for the Gold(I)-catalyzed protocol.
Table 2: Comparison of Methodologies for Phenyl Propargyl Ether
| Method | Catalyst | Temp (°C) | Time | Yield (%) | Key Advantage |
| Thermal | None | 210 | 6 h | 85 | Simplicity, no catalyst cost |
| Microwave | None | 200 | 20 min | ~90 | Speed, efficiency |
| Catalytic | Ph₃PAuNTf₂ (2 mol%) | 25 | 1.5 h | 92 | Mild conditions, functional group tolerance |
Synthetic Applications & Scope
The primary utility of this rearrangement lies in its ability to rapidly construct the 2H-chromene core, a privileged scaffold in medicinal chemistry.[7][21] However, its applications extend further:
-
Natural Product Synthesis: The reaction provides a key strategic step in the synthesis of numerous natural products containing the chromene motif.
-
Domino Reactions: The reactive intermediates can be trapped in subsequent reactions, leading to complex polycyclic systems in a single operation.[8][12][22] For example, a diphenyl-diselenide-mediated Claisen-type rearrangement/cyclization has been developed to afford naphthofuran derivatives.[12][22]
-
Synthesis of Fused Heterocycles: By starting with propargyl ethers of heteroaromatic phenols (e.g., hydroxyquinolines), the reaction can be used to synthesize more complex fused systems like chromeno-quinolines.[23][24][25]
Conclusion
The Claisen rearrangement of aryl propargyl ethers is a versatile and powerful transformation for modern organic synthesis. With well-established protocols for thermal, microwave-assisted, and transition-metal-catalyzed conditions, researchers can select the optimal method based on their specific synthetic goals. The ability to rapidly generate molecular complexity from simple starting materials ensures that this rearrangement will continue to be a valuable tool for professionals in drug discovery and materials science.
References
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Diphenyl-Diselenide-Mediated Domino Claisen-Type Rearrangement/Cyclization of Propargylic Aryl Ethers: Synthesis of Naphthofuran-2-carboxaldehyde Derivatives. Organic Letters. [Link]
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[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PubMed Central. [Link]
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Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. MDPI. [Link]
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[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Semantic Scholar. [Link]
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[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Chemical Society Reviews. [Link]
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Synthesis of fused chromeno-quinolines. ResearchGate. [Link]
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[1][1]-Sigmatropic rearrangements: Recent applications in the total synthesis of natural products. ResearchGate. [Link]
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Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Synlett. [Link]
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Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]
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Diphenyl-Diselenide-Mediated Domino Claisen-Type Rearrangement/Cyclization of Propargylic Aryl Ethers: Synthesis of Naphthofuran-2-carboxaldehyde Derivatives. PubMed. [Link]
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Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry. [Link]
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Catalytic Synthesis of 2H-Chromenes. SciSpace. [Link]
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Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Semantic Scholar. [Link]
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Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Organic Chemistry Portal. [Link]
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Investigating the microwave-accelerated Claisen rearrangement of allyl aryl ethers: Scope of the catalysts, solvents, temperatures, and substrates. ResearchGate. [Link]
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Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. ResearchGate. [Link]
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Microwave-Assisted Organocatalyzed Rearrangement of Propargyl Vinyl Ethers to Salicylaldehyde Derivatives: An Experimental and Theoretical Study. SciSpace. [Link]
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Synthesis of Quinolines and 2-Functionalized Quinolines by Difluorocarbene Incorporation. Advanced Synthesis & Catalysis. [Link]
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Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. PubMed Central. [Link]
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Some examples of chromene-fused quinolines. ResearchGate. [Link]
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Synthesis of fused polycyclic chromeno-quinoline derivatives. ResearchGate. [Link]
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Claisen Rearrangement. Organic Chemistry Portal. [Link]
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Claisen Rearrangement: Mechanism & Examples. Name Reaction. [Link]
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Gold(I)-Catalyzed Propargyl Claisen Rearrangement. ResearchGate. [Link]
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Gold(I) Catalyzed Dearomative Claisen Rearrangement of Allyl, Allenyl Methyl, and Propargyl Aryl Ethers. PubMed. [Link]
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Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Journal of the American Chemical Society. [Link]
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Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. ACS Publications. [Link]
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Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. [Link]
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Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)- and alkoxy-aryl ethers. Semantic Scholar. [Link]
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Application of 2-(Prop-2-yn-1-yloxy)naphthalene Derivatives as Anion Sensors
Introduction: The Versatile Naphthalene Scaffold in Anion Recognition
The detection and quantification of anions are of paramount importance in diverse fields, ranging from environmental monitoring and clinical diagnostics to industrial process control. Anions play crucial roles in biological systems, and their abnormal concentrations are often linked to various diseases. Consequently, the development of selective and sensitive anion sensors has been a major focus of chemical research. Among the various molecular platforms utilized for sensor design, naphthalene-based derivatives have emerged as a particularly promising class of compounds. Their rigid structure, favorable photophysical properties, and the ease with which they can be functionalized make them ideal scaffolds for the construction of sophisticated anion chemosensors.
This application note provides a comprehensive guide to the utilization of 2-(prop-2-yn-1-yloxy)naphthalene derivatives as versatile precursors for the synthesis of highly effective colorimetric and fluorescent anion sensors. The presence of the terminal alkyne group in the 2-(prop-2-yn-1-yloxy) substituent offers a convenient handle for the introduction of various anion recognition moieties via the highly efficient and robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This approach allows for the modular and straightforward synthesis of a wide array of sensor molecules with tunable selectivities and signaling responses.
We will delve into the underlying principles of anion recognition by these naphthalene-based sensors, provide detailed synthetic protocols for representative sensor molecules, and outline their application in the detection of various anions through fluorometric and colorimetric techniques.
Core Principles of Anion Sensing with Naphthalene Derivatives
The anion sensing capabilities of this compound derivatives are predicated on the integration of a naphthalene fluorophore with a specific anion-binding unit. The naphthalene moiety serves as the signaling component, exhibiting changes in its fluorescence or absorption properties upon anion binding. The anion-binding unit, or receptor, is responsible for the selective interaction with the target anion.
The primary non-covalent interactions that govern anion recognition by these sensors are:
-
Hydrogen Bonding: Receptors containing N-H or O-H groups, such as ureas, thioureas, amides, and triazoles, can form strong hydrogen bonds with anions like fluoride (F⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻).[1]
-
Deprotonation: In the presence of strongly basic anions, such as fluoride, the acidic protons of the receptor moiety can be abstracted, leading to a significant change in the electronic properties of the sensor and a corresponding dramatic change in its optical properties.
-
Host-Guest Complexation: The overall shape and size of the binding cavity created by the receptor play a crucial role in determining the selectivity towards a particular anion.
The signaling mechanism upon anion binding can occur through several photophysical processes:
-
Photoinduced Electron Transfer (PET): In the unbound state, the receptor can quench the fluorescence of the naphthalene fluorophore through PET. Upon anion binding, the electron-donating ability of the receptor is altered, inhibiting PET and leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): Anion binding can modulate the ICT character of the sensor molecule, resulting in a shift in the absorption or emission wavelength. This often leads to a visible color change, enabling colorimetric sensing.
-
Excited-State Proton Transfer (ESPT): For sensors with acidic protons, anion binding can facilitate ESPT, leading to a new emission band at a longer wavelength.
Synthetic Strategies: The Power of "Click Chemistry"
The modular synthesis of anion sensors from this compound is greatly facilitated by the CuAAC reaction. This reaction allows for the efficient and specific coupling of the terminal alkyne of the naphthalene precursor with an azide-functionalized recognition unit.
Caption: General workflow for the synthesis of naphthalene-triazole anion sensors.
Protocol 1: Synthesis of a Naphthalene-Triazole based Fluorescent Sensor for Fluoride
This protocol describes the synthesis of a representative this compound-based triazole sensor, which has been shown to be an effective "turn-on" fluorescent sensor for fluoride ions.[2]
Materials:
-
This compound
-
2-Azidophenol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-azidophenol (1.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
To this solution, add a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
Add a solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), add water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The final product, a naphthalene-based 1,2,3-triazole fluorescent sensor, is obtained as a solid.
Application in Anion Sensing: Protocols and Data Analysis
The synthesized this compound derivatives can be employed for the selective detection of various anions using UV-Vis absorption and fluorescence spectroscopy.
Protocol 2: Fluorometric Titration for Anion Detection
This protocol outlines the general procedure for evaluating the anion sensing performance of a synthesized naphthalene-based sensor.
Materials:
-
Stock solution of the naphthalene-based sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various anions (as their tetrabutylammonium salts, e.g., 10 mM in the same solvent).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a dilute solution of the sensor in a quartz cuvette (e.g., 10 µM) in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Repeat the titration with different anions to assess the selectivity of the sensor.
Caption: Simplified signaling pathway in a naphthalene-based anion sensor.
Data Analysis: Determination of Binding Constants
The binding constant (K) for the sensor-anion complex can be determined from the fluorescence titration data using the Benesi-Hildebrand equation. For a 1:1 binding stoichiometry, the equation is:
1 / (F - F₀) = 1 / (K * (Fₘₐₓ - F₀) * [Anion]) + 1 / (Fₘₐₓ - F₀)
where:
-
F₀ is the initial fluorescence intensity of the sensor.
-
F is the fluorescence intensity at a given anion concentration.
-
Fₘₐₓ is the maximum fluorescence intensity at saturation.
-
[Anion] is the concentration of the anion.
A plot of 1 / (F - F₀) versus 1 / [Anion] should yield a straight line, from which the binding constant K can be calculated from the ratio of the intercept to the slope.
Quantitative Data Summary
The following table summarizes the performance of a representative naphthalene-triazole sensor for the detection of various anions.
| Anion | Binding Constant (K, M⁻¹) | Detection Limit (µM) | Fluorescence Response |
| F⁻ | 1.5 x 10⁵ | 0.1 | "Turn-on" |
| CH₃COO⁻ | 2.8 x 10³ | 5.2 | Slight enhancement |
| H₂PO₄⁻ | 1.1 x 10³ | 10.5 | Minor change |
| Cl⁻, Br⁻, I⁻ | Negligible | > 1000 | No significant change |
Data is illustrative and based on typical performance of such sensors.
Conclusion and Future Perspectives
Derivatives of this compound serve as a powerful and versatile platform for the development of highly selective and sensitive anion sensors. The strategic use of "click chemistry" allows for the facile synthesis of a diverse library of sensor molecules with tailored anion binding properties. The strong fluorescence of the naphthalene core provides an excellent signaling mechanism, enabling both "turn-on" and ratiometric sensing of biologically and environmentally important anions.
Future research in this area will likely focus on the development of sensors with even higher selectivity for challenging anions, such as chloride and sulfate, and the design of sensors that can operate in purely aqueous environments for real-world biological applications. Furthermore, the incorporation of these sensor molecules into materials such as polymers and nanoparticles will open up new avenues for the creation of robust and reusable anion sensing devices.
References
- A review of anion sensing devices: progress and prospects for construction and operation. (2023).
-
Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018). Molecules. [Link]
-
Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021). Frontiers in Chemistry. [Link]
- Pyrrole based Schiff bases as colorimetric and fluorescent chemosensors for fluoride and hydroxide anions. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Naphthalene based highly selective OFF–ON–OFF type fluorescent probe for Al3+ and NO2− ions for living cell imaging at physiological pH. (2017). RSC Advances.
- Determination of binding constants on microarrays with confocal fluorescence detection. (2004). Analytical and Bioanalytical Chemistry.
- Fluorescent Binding Protein Sensors for Detection and Quantification of Biochemicals, Metabolites, and N
-
Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensors. (2010). Chemical Society Reviews. [Link]
- Naphthalene Urea Derivatives for Anion Receptor: Effects of Substituents on Benzoate Binding. (2007). Bulletin of the Korean Chemical Society.
Sources
Application Notes and Protocols: The Strategic Use of Aryl Propargyl Ethers in the Development of Advanced Solid Biopolymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solid biopolymer electrolytes (SBEs) are at the forefront of next-generation energy storage and biomedical device development, offering a sustainable and safe alternative to traditional liquid electrolytes. However, achieving high ionic conductivity and robust mechanical properties in these materials remains a significant challenge. This comprehensive guide details the innovative use of aryl propargyl ethers as a dual-function additive in SBEs, acting as both a plasticizer to enhance ion mobility and a cross-linking agent to ensure structural integrity. We provide a foundational understanding of the underlying mechanisms, detailed experimental protocols for synthesis and characterization, and expert insights into the causal relationships between material composition and electrochemical performance.
Introduction: The Imperative for Advanced Solid Biopolymer Electrolytes
The demand for safer, more sustainable, and flexible energy storage solutions has propelled research into solid-state electrolytes. Biopolymers, such as cellulose and chitosan, have emerged as promising candidates for electrolyte hosts due to their natural abundance, biodegradability, and inherent film-forming capabilities.[1] However, the semi-crystalline nature and strong intermolecular hydrogen bonding within biopolymers can restrict polymer chain mobility, leading to low ionic conductivity at ambient temperatures.
To overcome these limitations, various strategies have been employed, including the incorporation of plasticizers to increase the amorphous phase and facilitate ion transport.[2] Concurrently, maintaining mechanical and thermal stability is crucial for the practical application of SBEs. This often necessitates the introduction of cross-linking agents to form a robust, three-dimensional network. Aryl propargyl ethers present a unique and elegant solution by fulfilling both roles within a single molecular framework. The ether linkages contribute to the plasticizing effect, while the terminal alkyne groups of the propargyl moiety provide a site for thermal or catalytically induced cross-linking.
The Dual Role of Aryl Propargyl Ethers in Biopolymer Electrolytes
The strategic incorporation of aryl propargyl ethers into a biopolymer matrix imparts multifaceted benefits that synergistically enhance the overall performance of the solid electrolyte.
Mechanism of Action: Plasticization and Cross-linking
-
Plasticization: The flexible ether chains of the aryl propargyl ether intercalate between the biopolymer chains, disrupting the crystalline packing and increasing the amorphous content of the matrix. This enhanced segmental motion of the polymer backbone facilitates the hopping of ions, thereby increasing ionic conductivity.
-
Cross-linking: The propargyl groups serve as reactive sites for creating a covalently cross-linked network. This can be achieved through several mechanisms, most notably thermal polymerization or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[3][4] The resulting three-dimensional structure provides mechanical robustness and thermal stability to the electrolyte membrane.
The interplay between these two functions allows for the creation of a solid biopolymer electrolyte that is both ionically conductive and mechanically stable.
Below is a conceptual diagram illustrating the dual functionality of aryl propargyl ethers within a biopolymer matrix.
Caption: Dual function of aryl propargyl ether in a biopolymer electrolyte.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a model aryl propargyl ether, the preparation of a chitosan-based solid biopolymer electrolyte, and its subsequent characterization.
Synthesis of a Model Aryl Propargyl Ether: 1,4-bis(prop-2-yn-1-yloxy)benzene
This protocol describes the synthesis of a simple aryl propargyl ether from hydroquinone and propargyl bromide.
Materials:
-
Hydroquinone
-
Propargyl bromide (80 wt.% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1 equivalent) in acetone.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Slowly add propargyl bromide (2.2 equivalents) to the stirring mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-bis(prop-2-yn-1-yloxy)benzene as a white solid.
Preparation of a Chitosan-Based Solid Biopolymer Electrolyte Membrane
This protocol details the formulation of a solid biopolymer electrolyte membrane incorporating the synthesized aryl propargyl ether.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Lithium perchlorate (LiClO₄)
-
1,4-bis(prop-2-yn-1-yloxy)benzene (synthesized in 3.1)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 1 wt.% chitosan solution by dissolving chitosan in a 1% aqueous acetic acid solution with stirring for 24 hours at room temperature.
-
In a separate vial, dissolve lithium perchlorate (e.g., 20 wt.% with respect to chitosan) and 1,4-bis(prop-2-yn-1-yloxy)benzene (e.g., 10 wt.% with respect to chitosan) in a minimal amount of DMF.
-
Add the DMF solution dropwise to the chitosan solution while stirring vigorously.
-
Continue stirring for 12 hours to ensure a homogeneous mixture.
-
Cast the resulting solution onto a clean, flat glass plate using a doctor blade to control the thickness.
-
Dry the cast film in an oven at 60°C for 24 hours to remove the solvents.
-
Peel the resulting membrane from the glass plate.
-
Thermally cure the membrane in a vacuum oven at a temperature determined by DSC analysis (typically around the exothermic peak of the propargyl group cross-linking, e.g., 200-250°C) for 1-2 hours.[3]
The following diagram illustrates the experimental workflow for the preparation and characterization of the solid biopolymer electrolyte.
Caption: Experimental workflow for SBE preparation and characterization.
Characterization of the Solid Biopolymer Electrolyte
Thorough characterization is essential to validate the performance and understand the properties of the developed solid biopolymer electrolyte.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to determine the ionic conductivity of the electrolyte.[5][6]
-
Protocol:
-
Sandwich the prepared electrolyte membrane between two stainless steel blocking electrodes in a coin cell assembly.
-
Perform impedance measurements over a frequency range of typically 1 Hz to 1 MHz with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A), where 'l' is the thickness of the membrane and 'A' is the electrode area.
-
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and phase transitions of the electrolyte.[7][8][9]
-
TGA Protocol:
-
Place a small sample of the electrolyte membrane in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
-
DSC Protocol:
-
Encapsulate a small sample of the uncured and cured electrolyte membrane in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to observe the glass transition temperature (Tg), melting temperature (Tm), and the exothermic peak corresponding to the cross-linking of the propargyl groups.[10]
-
Data Presentation and Interpretation
For a comparative analysis, the key performance metrics of solid biopolymer electrolytes modified with different additives are summarized below. The data for aryl propargyl ether is hypothetical and represents expected improvements.
| Electrolyte System | Additive | Ionic Conductivity (S/cm) at 25°C | Thermal Decomposition Temp. (°C) |
| Chitosan + LiClO₄ | None | ~10⁻⁷ | ~220 |
| Chitosan + LiClO₄ | Glycerol (Plasticizer) | ~10⁻⁵ | ~200 |
| Chitosan + LiClO₄ | Aryl Propargyl Ether | ~10⁻⁴ (Expected) | >250 (Expected) |
The expected increase in ionic conductivity for the aryl propargyl ether system is attributed to the plasticizing effect of the ether linkages, while the enhanced thermal stability is a direct result of the cross-linked network formed during thermal curing.
Conclusion and Future Outlook
The use of aryl propargyl ethers as dual-function additives in solid biopolymer electrolytes offers a promising strategy to overcome the current limitations of these materials. By providing both plasticization and cross-linking, these molecules can significantly enhance ionic conductivity without compromising mechanical and thermal stability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize these novel electrolyte systems.
Future research should focus on synthesizing a wider range of aryl propargyl ethers with varying chain lengths and aromatic structures to fine-tune the electrolyte properties. Furthermore, exploring alternative cross-linking chemistries, such as the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), could lead to even more robust and high-performance solid biopolymer electrolytes for a new generation of safe and sustainable electrochemical devices.[11][12]
References
Sources
- 1. d-nb.info [d-nb.info]
- 2. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl ether-functionalized poly( m -phenylene): a new precursor for the preparation of polymers with high modulus and high T g - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01515D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of the Williamson ether synthesis for 2-(Prop-2-yn-1-yloxy)naphthalene
An in-depth guide to optimizing the Williamson ether synthesis for 2-(prop-2-yn-1-yloxy)naphthalene, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide actionable insights and solutions to common challenges encountered during this specific Williamson ether synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested advice to ensure your synthesis is successful, reproducible, and optimized for yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing clear, actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields, a frequent issue in Williamson ether synthesis, can typically be traced back to one of three areas: incomplete deprotonation of the starting 2-naphthol, competing side reactions, or suboptimal reaction conditions.[1]
-
Causality & Solution — Incomplete Deprotonation: The reaction's first step is the formation of the 2-naphthoxide ion, a potent nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 2-naphthol will remain protonated and unreactive.
-
Base Selection: While potassium carbonate (K₂CO₃) is commonly used, its effectiveness is highly dependent on the solvent and temperature.[3] For a more robust and complete deprotonation, consider stronger bases like sodium hydride (NaH).[4] When using NaH, the reaction is irreversible as H₂ gas bubbles out of the solution, driving the equilibrium towards the naphthoxide.[4]
-
Anhydrous Conditions: Ensure your reagents and solvent are anhydrous, especially when using highly reactive bases like NaH. Water will quench the base and the naphthoxide, reducing the concentration of the active nucleophile.[5]
-
-
Causality & Solution — Suboptimal Conditions: The Sₙ2 reaction is sensitive to temperature and solvent.
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[1][6] They effectively solvate the cation (e.g., K⁺ or Na⁺) without forming a strong solvation shell around the naphthoxide nucleophile, leaving it more available to attack the propargyl bromide.[1] Protic solvents, like ethanol, can slow the reaction by solvating the nucleophile.[1]
-
Temperature: A typical Williamson reaction is conducted between 50 to 100 °C.[1] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the risk of side reactions, such as the decomposition of propargyl bromide or elimination reactions, increases.[1][7] We recommend starting at around 60-70 °C and monitoring the reaction by Thin Layer Chromatography (TLC).
-
Question 2: My TLC plate shows multiple spots in addition to my product. What are these byproducts?
The formation of byproducts is a key challenge, particularly with an ambident nucleophile like the 2-naphthoxide ion and a reactive electrophile like propargyl bromide.
-
Causality & Solution — C-Alkylation vs. O-Alkylation: The 2-naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and a carbon on the aromatic ring.[1][3] This can lead to the formation of a C-alkylated byproduct (1-propargyl-2-naphthol) alongside your desired O-alkylated product.[8]
-
Solvent Control: The choice of solvent has a dramatic effect on the O/C alkylation ratio.[9] In polar aprotic solvents like acetonitrile or DMF, the "harder" oxygen atom is less solvated and more available, favoring the desired O-alkylation.[10] In protic solvents like methanol or ethanol, hydrogen bonding solvates the oxygen atom more heavily, making the "softer" carbon atom on the ring a more competitive nucleophilic site, thus increasing the amount of the C-alkylated byproduct.[8][9] For optimal selectivity towards the O-alkylated product, rigorously use a polar aprotic solvent.[9][10]
-
-
Causality & Solution — Elimination Reactions: Propargyl bromide, as a primary halide, is generally favored to undergo substitution. However, under strongly basic conditions and at elevated temperatures, it can undergo an E2 elimination reaction, particularly if the base is sterically hindered.[7][11] This is less common for primary halides but remains a possibility.
Question 3: The reaction does not seem to proceed, even after several hours. What could be wrong?
A stalled reaction typically points to an issue with one of the core components: the nucleophile generation or the electrophile.
-
Causality & Solution — Inactive Base: The base is the catalyst for nucleophile formation. If it's old or has been improperly stored, it may have degraded.
-
Verification: Use a fresh supply of base. If using NaH, which is often sold as a dispersion in mineral oil, ensure you wash the mineral oil away with dry hexane before use to expose the reactive surface.
-
-
Causality & Solution — Phase Separation Issues: In some solvent systems, the reagents may not be sufficiently soluble to interact.
-
Phase-Transfer Catalysis (PTC): If you are using a biphasic system or experiencing solubility issues, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be highly effective.[1][13] The catalyst transports the naphthoxide ion from the solid or aqueous phase into the organic phase where the propargyl bromide resides, facilitating the reaction under milder conditions.[5][14]
-
Frequently Asked Questions (FAQs)
What is the optimal base for this synthesis?
For aryl ethers, common bases include NaOH, KOH, and K₂CO₃.[3] Potassium carbonate is a good, mild choice that works well in DMF or acetonitrile.[15][16] For a faster, more definitive reaction, sodium hydride (NaH) is an excellent option, though it requires stricter anhydrous conditions.[3][4]
How does the choice of the propargyl halide (Br vs. Cl) affect the reaction?
The reaction proceeds via an Sₙ2 mechanism, where the rate is dependent on the leaving group's ability. The order of leaving group ability for halogens is I > Br > Cl > F. Propargyl bromide is generally preferred over propargyl chloride because bromide is a better leaving group, leading to a faster reaction rate.
How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like hexane:ethyl acetate (e.g., 9:1 or 4:1 v/v) to get good separation between the starting 2-naphthol (polar), the product this compound (less polar), and any non-polar byproducts. Spot the reaction mixture alongside your starting materials. The reaction is complete when the 2-naphthol spot has disappeared.
What are the critical safety precautions for this synthesis?
-
Propargyl Bromide: This is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.[4]
-
Solvents: DMF and acetonitrile are toxic. Avoid inhalation and skin contact.
Visualizing the Reaction Pathway
The following diagram illustrates the Sₙ2 mechanism for the synthesis of this compound.
Caption: Sₙ2 mechanism for the Williamson ether synthesis.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents:
-
2-Naphthol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Propargyl Bromide (80% solution in toluene is common)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-naphthol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of 2-naphthol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Addition of Electrophile: Add propargyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to yield this compound as a solid.[15]
Table of Key Optimization Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Nucleophile | 2-Naphthol | The starting aromatic alcohol. |
| Electrophile | Propargyl Bromide | Bromide is a better leaving group than chloride, leading to faster reaction times. Use a slight excess (1.1-1.2 eq). |
| Base | K₂CO₃ (anhydrous) or NaH | K₂CO₃ is safer and easier to handle. NaH provides faster, irreversible deprotonation but requires strict anhydrous conditions.[3][4] |
| Solvent | DMF or Acetonitrile (anhydrous) | Polar aprotic solvents are crucial to maximize the rate of O-alkylation and minimize C-alkylation byproducts.[1][10] |
| Catalyst | Tetrabutylammonium Bromide (optional) | Recommended if using less polar solvents or experiencing solubility issues. Facilitates ion transport between phases.[5][13] |
| Temperature | 60-70 °C | Balances a reasonable reaction rate with minimizing the potential for side reactions and decomposition.[1] |
| Reaction Time | 2-8 hours | Highly dependent on scale, temperature, and reagents. Must be monitored by TLC. |
| Purification | Column Chromatography | Essential for removing unreacted starting materials and any C-alkylated byproduct. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
National Institutes of Health. Two polymorphs of this compound-1,4-dione. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. [Link]
-
YouTube. [Chemistry] Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
RSC Publishing. Scope and advances in the catalytic propargylic substitution reaction. [Link]
-
Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers. [Link]
-
AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
-
National Institutes of Health. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]
-
Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media. [Link]
- Google Patents.
-
RSC Publishing. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Propargyl Vinyl Ethers as Heteroatom-Tethered Enyne Surrogates: Diversity-Oriented Strategies for Heterocycle Synthesis. [Link]
-
Chemical Communications (RSC Publishing). Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. [Link]
-
ResearchGate. Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. [Link]
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- 3. jk-sci.com [jk-sci.com]
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- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. youtube.com [youtube.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 15. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemres.org [orgchemres.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Sterically Hindered Aryl Propargyl Ethers
Welcome to the technical support center dedicated to the synthesis of sterically hindered aryl propargyl ethers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming ether linkages with sterically demanding substrates. We will explore the limitations of classical methods, provide in-depth troubleshooting guides for common issues, and present robust alternative protocols to help you achieve your synthetic goals.
Part 1: The Core Challenge: Why Steric Hindrance Derails Classical Ether Synthesis
The formation of an ether bond, particularly an aryl propargyl ether, is fundamentally an SN2 reaction. The workhorse for this transformation is the Williamson ether synthesis, which involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide (propargyl bromide or chloride).[1][2] However, when the aryl group has bulky substituents, especially in the positions ortho to the hydroxyl group, this reaction often fails.[3]
FAQ: Why is my Williamson ether synthesis failing or giving low yields with my 2,6-disubstituted phenol?
Answer: The primary reason for failure is a competing side reaction: E2 elimination.[4] The phenoxide you generate is not only a good nucleophile but also a strong base. When it attacks the propargyl halide, two pathways are possible:
-
SN2 (Substitution): The desired pathway where the phenoxide attacks the carbon atom bearing the halide, forming the C-O bond of the ether.
-
E2 (Elimination): An undesired pathway where the phenoxide acts as a base, abstracting a proton from a carbon adjacent to the halide, leading to the formation of an allene or other elimination byproducts.
Steric hindrance around the phenolic oxygen dramatically slows down the rate of the SN2 attack. The bulky groups physically block the nucleophile's path to the electrophilic carbon. The E2 reaction, which occurs at the periphery of the molecule (proton abstraction), is less affected by this steric bulk and becomes the dominant pathway, leading to low or no yield of the desired ether.[3]
Diagram: SN2 vs. E2 Competition
The following diagram illustrates the mechanistic choice dictated by the steric environment of the phenoxide.
Sources
Technical Support Center: Propargylation of 2-Naphthol
Welcome to the technical support guide for the propargylation of 2-naphthol. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing 2-(prop-2-yn-1-yloxy)naphthalene. The Williamson ether synthesis is a cornerstone of organic chemistry, yet the unique electronic properties of the naphthoxide anion and the reactivity of propargyl halides introduce specific challenges, primarily in the form of competing side reactions. This guide provides in-depth, field-tested answers to common issues encountered during this synthesis, focusing on the causality behind these problems and offering robust solutions to maximize the yield and purity of your desired product.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary side products I should expect during the propargylation of 2-naphthol?
When performing the propargylation of 2-naphthol, you are working with an ambident nucleophile—the naphthoxide ion. This means that the negative charge is delocalized between the oxygen atom and the carbon atoms of the naphthalene ring system. Consequently, the electrophile (propargyl halide) can react at different sites, leading to a mixture of products.
The main side products to anticipate are:
-
C-Alkylated Product (1-propargyl-2-naphthol): This is the most common and often most significant byproduct. It arises from the propargyl group attaching to a carbon atom of the naphthalene ring, typically at the C1 position, instead of the oxygen atom.[1]
-
Claisen Rearrangement Products: The desired O-alkylated product, this compound, can undergo a thermally or catalytically induced[2][2]-sigmatropic rearrangement. This process, known as the propargyl Claisen rearrangement, initially forms an allenic ketone intermediate, which can then cyclize to form naphthopyran derivatives or other related structures.[2][3][4]
-
Over-alkylation Products: While less common under controlled conditions, it is possible for further reactions to occur, especially if excess propargyl halide and base are used.[5]
The formation and ratio of these byproducts are highly dependent on the reaction conditions you choose.
Q2: My reaction is yielding a significant amount of the C-alkylated product instead of the desired O-ether. Why is this happening and how can I fix it?
This is the most frequent challenge and stems directly from the ambident nature of the naphthoxide nucleophile. The selectivity between O- and C-alkylation is a classic case of kinetic versus thermodynamic control and is heavily influenced by your choice of solvent, base (and its counter-ion), and temperature.[1][5]
The Underlying Causality:
-
The Nucleophile: The naphthoxide ion has two primary reactive sites: the oxygen atom (a "hard" nucleophilic center) and the C1 carbon (a "softer" nucleophilic center). According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft with soft.[5][6]
-
Solvent Effects: This is the most critical factor.[1]
-
Protic Solvents (e.g., ethanol, water, trifluoroethanol): These solvents form a strong hydrogen-bonding cage around the highly electronegative oxygen atom of the naphthoxide. This "solvation shield" sterically hinders the oxygen, leaving the C1 carbon more accessible for nucleophilic attack. Therefore, protic solvents strongly favor C-alkylation .[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not form hydrogen bonds with the oxygen atom. They solvate the cation of the base, leaving the naphthoxide oxygen "naked" and highly nucleophilic. This condition strongly favors the desired O-alkylation .[5][7]
-
-
Base and Counter-ion: The cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) coordinates with the naphthoxide oxygen. Smaller, "harder" cations like Li⁺ coordinate more tightly, partially shielding the oxygen and favoring C-alkylation. Larger, "softer" cations like K⁺ or Cs⁺ result in a looser ion pair, increasing the reactivity at the oxygen and favoring O-alkylation.
Actionable Solutions to Maximize O-Alkylation:
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Side Product) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Protic (e.g., Ethanol, Water) | Aprotic solvents leave the oxygen nucleophile "naked" and reactive; protic solvents shield it via H-bonding.[1][5] |
| Base | Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ | Stronger bases like NaH or alkoxides (in some cases) | K⁺ and Cs⁺ are larger, softer cations that form looser ion pairs with the naphthoxide, enhancing O-reactivity. |
| Temperature | Lower to moderate temperatures (e.g., RT to 60 °C) | Higher temperatures | O-alkylation is often the kinetically favored product. Higher temperatures can begin to favor the thermodynamically more stable C-alkylated product.[5] |
| Propargyl Halide | Propargyl bromide or iodide | Propargyl chloride | Bromide and iodide are better leaving groups, facilitating the Sₙ2 reaction at lower temperatures. |
To fix your experiment, switch your solvent to anhydrous DMF or acetonitrile and use potassium carbonate as the base. This combination is standard for achieving high selectivity for O-alkylation of phenols.[7][8]
Q3: I've isolated my product, but I'm seeing impurities that I suspect are rearrangement products. What are these and how do they form?
If you are seeing unexpected isomers, particularly those with a different connectivity or cyclic structures, you are likely observing products from a propargyl Claisen rearrangement . This is a[2][2]-sigmatropic rearrangement that is a known reaction pathway for aryl propargyl ethers.[2]
Mechanism of Formation:
-
[2][2]-Sigmatropic Shift: The desired this compound, especially when heated, undergoes a concerted rearrangement. The propargyl group "migrates" from the oxygen to the C1 position of the naphthalene ring.
-
Allene Intermediate: This rearrangement does not directly form the C-alkylated product (1-propargyl-2-naphthol). Instead, it generates a transient allenic ketone intermediate (1-allenylnaphthalen-2(1H)-one).[4]
-
Subsequent Reactions: This highly reactive allene intermediate can then undergo several transformations, most commonly an intramolecular electrocyclization, to form stable heterocyclic products like naphtho[2,1-b]pyran .
How to Minimize Rearrangement:
-
Control Reaction Temperature: This is the most critical factor. The Claisen rearrangement has a significant activation energy barrier.[2][3] Keep your reaction temperature as low as possible while still achieving a reasonable reaction rate. Often, running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is sufficient and minimizes this side reaction.
-
Avoid Strong Acids: The rearrangement can be catalyzed by Lewis or Brønsted acids. Ensure your work-up procedure is neutral or slightly basic until the final extraction steps.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed (as monitored by TLC). Prolonged heating increases the likelihood of rearrangement.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired O-alkylated product by favoring the kinetic pathway and minimizing side reactions.
Materials:
-
2-Naphthol
-
Propargyl Bromide (80% solution in toluene is common and acceptable)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-naphthol (1.0 eq).
-
Solvent & Base: Add anhydrous DMF to dissolve the 2-naphthol (approx. 0.2-0.5 M concentration). Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Naphthoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium naphthoxide salt is crucial.
-
Addition of Electrophile: Add propargyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension via syringe. Caution: Propargyl bromide is a lachrymator.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-naphthol spot has been consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
The crude product from Protocol 1 will likely contain the desired ether, a small amount of the C-alkylated byproduct, and residual propargyl bromide. Column chromatography is highly effective for separation.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as Hexane/Ethyl Acetate (98:2).
-
Elution:
-
Load the silica-adsorbed crude product onto the top of the column.
-
Begin elution with Hexane/Ethyl Acetate (98:2). The desired O-alkylated product is less polar and will elute before the more polar C-alkylated product (which contains a free hydroxyl group).
-
Collect fractions and analyze by TLC to identify the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.[9]
Troubleshooting Workflow
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Ottoni, F. M., Isidório, R. G., Alves, R. J., & Speziali, N. L. (2017). Two polymorphs of this compound-1,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735–739. [Link]
-
Wang, L., Zhou, Y., Su, Z., Zhang, F., Cao, W., Liu, X., & Feng, X. (2022).[2][2]-Sigmatropic Rearrangements of Naphthyl 1-Propargyl Ethers: para-Propargylation and Catalytic Asymmetric Dearomatization. Angewandte Chemie International Edition in English, 61(52), e202211785. [Link]
-
Wang, L., et al. (2022).[2][2]‐Sigmatropic Rearrangements of Naphthyl 1‐Propargyl Ethers: para‐Propargylation and Catalytic Asymmetric Dearomatization. ResearchGate. [Link]
-
Various Authors. (2022). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. ResearchGate. [Link]
-
Al-Ayed, A. S. (2016). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in Different Ionic Liquids. ResearchGate. [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 61(10), 3249–3257. [Link]
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Manfroni, G., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]
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Raja, S. K., et al. (2015). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. [Link]
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Hao, W., & Ting, Z. (2022). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. ChemRxiv. [Link]
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Columbia University. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]
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East, A. A., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. The Journal of Organic Chemistry, 86(24), 18011–18019. [Link]
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Various Authors. (2023). Borane-catalysed ortho-propargylation of para-substituted phenols with propargylic alcohols. ResearchGate. [Link]
- Harrison, I. T. (1971). Synthesis of naphthalene derivatives. U.S.
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Alcaide, B., & Almendros, P. (2012). Propargyl Claisen rearrangement: allene synthesis and beyond. Chemical Society Reviews, 41(22), 7410–7422. [Link]
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Various Authors. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Organic and medicinal chemistry international. [Link]
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Jayasree, P. K., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 310, 152–161. [Link]
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Aridoss, G., et al. (2008). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids. Organic & Biomolecular Chemistry, 6(15), 2723–2735. [Link]
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Various Authors. (2011). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
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Various Authors. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México. [Link]
-
Cheong, P. H.-Y., et al. (2013). Understanding the Mechanism of the Asymmetric Propargylation of Aldehydes Promoted by 1,1′-Bi-2-naphthol-Derived Catalysts. Journal of the American Chemical Society, 135(16), 6142–6148. [Link]
-
Various Authors. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 23(11), 2785. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem Compound Database. [Link]
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Bal, R., et al. (2000). Vapour phase O‐methylation of 2‐naphthol over the solid bases alkali‐loaded silica and Cs‐loaded MCM‐41. ResearchGate. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. [Link]
-
Wang, Y., et al. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. Water, 14(7), 1007. [Link]
-
J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. [Link]
-
Cheong, P. H.-Y., et al. (2013). Understanding the mechanism of the asymmetric propargylation of aldehydes promoted by 1,1'-bi-2-naphthol-derived catalysts. Journal of the American Chemical Society, 135(16), 6142–6148. [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]
-
OECD SIDS. (2006, February 9). 2-NAPHTHOL CAS N°: 135-19-3. [Link]
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Purification of 2-(Prop-2-yn-1-yloxy)naphthalene by column chromatography
Answering the user's request based on the structured plan.## Technical Support Center: Purification of 2-(Prop-2-yn-1-yloxy)naphthalene
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for this specific separation. Here, we move beyond simple protocols to address the nuanced challenges and troubleshooting scenarios encountered in a real-world laboratory setting. Our focus is on the causality behind experimental choices to empower you with the expertise to adapt and overcome purification hurdles.
Understanding the Context: Synthesis and Impurities
The target compound, this compound, is most commonly synthesized via the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 2-naphthol to form a naphthoxide ion, which then acts as a nucleophile to attack an electrophile like propargyl bromide.
This synthetic route informs our purification strategy. The primary impurities to consider are:
-
Unreacted 2-Naphthol: A phenolic starting material, it is significantly more polar than the desired ether product due to its acidic hydroxyl group.
-
Excess Propargyl Bromide: A volatile and relatively non-polar alkyl halide.
-
Base: Such as potassium carbonate or sodium hydride, which should be removed during the aqueous workup but can sometimes persist.
Our chromatographic strategy is designed to separate the moderately polar product from the highly polar 2-naphthol and other potential non-polar byproducts.
Foundational Protocol: Column Chromatography Purification
This protocol represents a validated starting point. Success relies on first optimizing the separation on a small scale using Thin Layer Chromatography (TLC).[4][5]
Part 1: Thin Layer Chromatography (TLC) for Solvent System Selection
The goal of TLC is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4.[4][6] This provides the optimal resolution for separation on a column.
Step-by-Step TLC Analysis:
-
Prepare a dilute solution of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the crude mixture. It is also best practice to spot the starting material (2-naphthol) in a separate lane for comparison.[5]
-
Prepare a developing chamber with a starting solvent system. A common and effective starting point for aromatic ethers is a mixture of hexane and ethyl acetate.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spots.[7] Allow the solvent to ascend the plate.
-
Visualize the plate under a UV lamp (254 nm). The aromatic rings of both the product and 2-naphthol will be UV-active.
-
Calculate the Rf value: Rf = (distance traveled by sample) / (distance traveled by solvent front).[7]
-
Adjust the solvent ratio until the product spot has an Rf of ~0.3.
-
If the Rf is too high (> 0.5), the solvent is too polar. Decrease the proportion of the polar solvent (ethyl acetate).
-
If the Rf is too low (< 0.2), the solvent is not polar enough. Increase the proportion of the polar solvent.
-
Workflow for Purification of this compound
Caption: A standard workflow for chromatographic purification.
Part 2: Flash Column Chromatography Protocol
Once an optimal solvent system is identified, you can proceed with the preparative column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent that effectively separates compounds of varying polarity and is standard for this class of molecules.[4][6] |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 v/v) or as determined by TLC. | This system provides good separation for moderately polar compounds. A known purification used this exact ratio.[8] |
| Column Dimensions | A diameter:height ratio of 1:10 to 1:20. | A longer, narrower column generally provides better resolution than a shorter, wider one for the same amount of adsorbent.[6] |
| Adsorbent Mass | 30-100 times the mass of the crude sample. | Use a higher ratio for difficult separations (impurities close to the product on TLC) and a lower ratio for easier separations.[6] |
| Sample Loading | Dissolve the sample in a minimum amount of dichloromethane or the eluent and load carefully onto the column. | Minimizing the initial band volume is critical for good separation. If solubility is low, use the dry loading method.[9] |
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the purification process.
Q1: My product and the starting material (2-naphthol) are not separating. The spots are too close on the TLC.
Answer: This indicates poor resolution.
-
Cause: The solvent system is likely too polar, causing both compounds to move too quickly up the plate. While 2-naphthol is more polar, a highly polar eluent will minimize the differences in their interaction with the silica.
-
Solution: Decrease the polarity of your mobile phase. Systematically reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture (e.g., from 15% to 10% to 5%). This will increase the retention of both compounds on the silica gel, exaggerating the differences in their polarity and leading to better separation.
Q2: I'm seeing significant "tailing" or "streaking" of the 2-naphthol spot, which is contaminating my product fractions.
Answer: Tailing is common for acidic or highly polar compounds on silica gel.
-
Cause: The acidic hydroxyl group of 2-naphthol can interact very strongly and non-ideally with the acidic silanol groups on the surface of the silica gel. This leads to a poor equilibrium as it moves down the column, causing it to streak.[10]
-
Solution 1 (Solvent Modification): Add a very small amount (0.1-0.5%) of a polar, acidic modifier like acetic acid to your mobile phase. The acetic acid will preferentially interact with the active sites on the silica, "masking" them from the 2-naphthol and resulting in sharper, more defined bands.
-
Solution 2 (Alternative Adsorbent): If tailing is severe, consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[11] However, you must re-optimize your solvent system with TLC on alumina plates first.
Q3: My product is not coming off the column, or it's eluting much slower than predicted by TLC.
Answer: This points to a discrepancy between TLC and column conditions or an issue with solvent preparation.
-
Cause 1: The large volume of solvent used in a column can be sensitive to composition. You may have made an error in preparing the bulk mobile phase, making it less polar than your TLC test solvent.
-
Solution 1: Double-check your solvent mixture calculations. Prepare fresh eluent. If the compound is still retained, you can perform a gradient elution by gradually increasing the percentage of ethyl acetate in the mobile phase to push the compound off the column.[10]
-
Cause 2: The compound may have limited solubility in the mobile phase and precipitated at the top of the column when loaded.
-
Solution 2: Use a "dry loading" technique.[9] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: The column bed has cracked or has air bubbles in it.
Answer: This is a catastrophic failure for a separation, as it creates channels where the solvent and sample can bypass the stationary phase, leading to zero separation.
-
Cause: This happens when the column runs dry (the solvent level drops below the top of the silica bed) or if heat is generated during packing or elution, causing solvent to bubble.
-
Solution: This is generally unrecoverable. The column must be re-packed. To prevent this, always ensure the solvent level remains above the silica. When packing, pour the silica slurry carefully to avoid trapping air.[6][11]
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common column issues.
References
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
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HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
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Ottoni, F. M., et al. (2017). Two polymorphs of this compound-1,4-dione: solvent-dependent crystallization. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 540–544. [Link]
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Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
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Column chromatography. (n.d.). University of Calgary, Department of Chemistry. [Link]
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Al-Khafaji, M. S., & Abd Al-Amer, K. M. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 1-10. [Link]
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Column chromatography. (n.d.). Columbia University, Department of Chemistry. [Link]
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Al-Khafaji, M. S., & Abd Al-Amer, K. M. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis of 2-Octadecyloxy-Naphthalene. (n.d.). Scribd. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Chauhan, A. S., et al. (2009). Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. Applied and Environmental Microbiology, 75(6), 1761–1764. [Link]
-
Wang, X., et al. (2010). 2,7-Bis(prop-2-yn-1-yloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1610. [Link]
-
Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and 1‐nitro‐2‐(prop‐2‐yn‐1‐yloxy)benzene (II). (n.d.). ResearchGate. [Link]
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Technical Support Center: Recrystallization of Aryl Propargyl Ethers
Welcome to the technical support center for the purification of aryl propargyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of compounds. Here, we move beyond generic protocols to offer field-proven insights based on the specific chemical nature of aryl propargyl ethers.
Introduction to Recrystallization of Aryl Propargyl Ethers
Aryl propargyl ethers are a versatile class of organic compounds with applications in medicinal chemistry and materials science. Achieving high purity is often critical for their intended use. Recrystallization is a powerful technique for purifying these solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.[1][2] The general principle relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution.[1]
This guide will address common challenges and questions that arise during the recrystallization of aryl propargyl ethers, providing a structured approach to troubleshooting and optimizing your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of aryl propargyl ethers in a question-and-answer format.
Q1: My aryl propargyl ether is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated to a degree that precipitation happens too rapidly and at a temperature where the compound is molten. Highly impure samples are also more prone to oiling out.[3]
Causality and Solutions:
-
High Solute Concentration: The most common cause is that the solution is too concentrated, leading to the compound coming out of solution at a temperature above its melting point.
-
Solution: Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation, favoring oil formation over crystal lattice formation.
-
Solution: Insulate the flask to encourage slow cooling. You can place it in a warm bath that is allowed to cool to room temperature, or wrap it in glass wool or a towel.
-
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your aryl propargyl ether, or there may be significant impurities present.
-
Solution 1 (Single Solvent): Switch to a solvent in which your compound is less soluble.
-
Solution 2 (Mixed Solvents): If using a mixed solvent system, you may have too much of the "good" solvent. Re-heat the solution and add a small amount of the "poor" solvent (the one in which your compound is less soluble) dropwise until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to clarify.[4]
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form from a cooled solution is usually due to one of two reasons: the solution is not supersaturated (i.e., too much solvent was used), or the solution is supersaturated but requires induction to initiate crystallization.
Causality and Solutions:
-
Excess Solvent: This is the most frequent reason for the failure of crystallization.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[3] You can test if this is the issue by taking a small aliquot and evaporating it to see if a solid forms.
-
-
Supersaturation without Nucleation: Sometimes, a solution can become supersaturated without forming crystals because there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3: Cold Shock: Briefly place the flask in a colder bath (e.g., dry ice/acetone) for a few moments and then return it to the ice bath. The rapid temperature change can sometimes induce nucleation.
-
Q3: The recrystallization yielded very fine needles or a powder, and the purity is still low. How can I obtain better quality crystals?
Answer:
The formation of very small crystals or a powder often indicates that the crystallization process occurred too rapidly. This rapid precipitation can trap impurities within the crystal lattice.
Causality and Solutions:
-
High Supersaturation and Rapid Cooling: As with oiling out, a solution that is too concentrated and/or cooled too quickly will lead to rapid precipitation and small crystal formation.
-
Solution: Use slightly more of the hot solvent than the minimum required to dissolve the solid and ensure a slow cooling rate.[3]
-
-
Solvent Choice: Some solvents are more prone to inducing rapid crystallization for certain compounds.
-
Solution: Experiment with different solvents or solvent pairs. A solvent system that provides moderate solubility at high temperatures and low solubility at room temperature is ideal. For aryl propargyl ethers, which are of moderate polarity, a mixture of a polar solvent like ethanol or acetone with a nonpolar solvent like hexanes or heptane can often be effective.[4][6]
-
Frequently Asked Questions (FAQs)
What is the best way to choose a solvent for recrystallizing my aryl propargyl ether?
The ideal solvent for recrystallization is one in which your aryl propargyl ether is highly soluble at elevated temperatures but poorly soluble at room temperature and below. A good starting point is to consider the polarity of your specific aryl propargyl ether. The "like dissolves like" principle is a useful guide.[7]
Aryl propargyl ethers, containing an aromatic ring, an ether linkage, and a propargyl group, are generally of low to moderate polarity. Therefore, solvents of similar polarity are good candidates.
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) in a test tube.
-
Add a few drops of the solvent to be tested.
-
Observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery.
-
If it is insoluble at room temperature, gently heat the test tube. If the solid dissolves completely upon heating and then precipitates upon cooling, you have found a potentially suitable solvent.[2]
-
If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.
What are the most common impurities in a crude aryl propargyl ether sample?
Aryl propargyl ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of a phenol with a propargyl halide in the presence of a base.[8][9] Therefore, common impurities include:
-
Unreacted Phenol: The starting phenolic compound.
-
Unreacted Propargyl Halide: The starting propargylating agent.
-
Side Products: Depending on the reaction conditions, side products from elimination reactions or C-alkylation of the phenoxide may be present.[9]
These impurities often have different polarities than the desired aryl propargyl ether, which allows for their separation by recrystallization.
How can I improve the recovery of my purified crystals?
Low recovery is often a trade-off for high purity. However, several techniques can help maximize your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without re-dissolving a significant amount of your product.
-
Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Aryl Propargyl Ethers
| Solvent Class | Specific Solvents | Polarity | Suitability for Aryl Propargyl Ethers | Comments |
| Alcohols | Ethanol, Isopropanol | Polar | Good "good" solvent in mixed systems | Often dissolve aryl propargyl ethers well when hot. Can be paired with water or hydrocarbons. |
| Ketones | Acetone | Polar | Good "good" solvent in mixed systems | Similar to alcohols, good for dissolving the crude product.[4] |
| Esters | Ethyl Acetate | Medium | Potentially a good single solvent | A good starting point for a single-solvent recrystallization. |
| Chlorinated | Dichloromethane, Chloroform | Medium | Generally too volatile | While they may dissolve the compound, their low boiling points make them less ideal for controlled, slow crystallization.[5] Phenyl propargyl ether is soluble in chloroform.[10] |
| Ethers | Diethyl Ether, THF | Low-Medium | Good "good" solvent in mixed systems | Can be paired with nonpolar solvents like hexanes.[4] Poly(phenyl propargyl ether) is soluble in THF.[11] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Nonpolar | Good "poor" solvent in mixed systems | Useful for precipitating the product from a more polar solvent. Toluene can be a good single solvent for aryl compounds.[2] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | Variable | Excellent for fine-tuning solubility | Offers great flexibility to achieve the ideal solubility profile.[6] |
Experimental Protocols
General Protocol for the Recrystallization of an Aryl Propargyl Ether
This protocol provides a step-by-step guide for a typical recrystallization procedure.
Materials:
-
Crude aryl propargyl ether
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2-3)
-
Heating source (hot plate or steam bath)
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude aryl propargyl ether in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly to room temperature. To encourage slower cooling, you can place the flask on a cork ring or a few layers of paper towels. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by techniques such as melting point analysis or NMR spectroscopy.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of aryl propargyl ethers.
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Stability of 2-(Prop-2-yn-1-yloxy)naphthalene under different reaction conditions
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Welcome to the technical support center for 2-(Prop-2-yn-1-yloxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile compound. Our goal is to equip you with the necessary knowledge to confidently utilize this compound in your experimental workflows.
Introduction
This compound is a valuable bifunctional molecule that incorporates a naphthalene core and a terminal alkyne. The naphthalene moiety provides unique photophysical properties, while the propargyl group serves as a reactive handle for a variety of chemical transformations, most notably in "click chemistry" and metal-catalyzed cross-coupling reactions.[1][2][3] Understanding the stability of this compound under diverse reaction conditions is paramount to its successful application in complex syntheses.
General Stability Profile
Propargyl ethers are generally considered stable protecting groups for hydroxyl functionalities due to their resilience to a wide range of reaction conditions.[4] The naphthalene component of the molecule also exhibits good photostability.[5][6] However, specific conditions can lead to degradation or undesired side reactions. This guide will delve into the nuances of its stability under various chemical environments.
Stability & Reactivity Overview
| Condition | Stability Summary | Potential Reactions/Degradation Pathways |
| Acidic | Generally stable to mild acids. Strong acids can lead to ether cleavage or hydration of the alkyne. | Electrophilic addition of HX to the alkyne, potential for ether cleavage under harsh acidic conditions.[7] |
| Basic | Stable to mild bases. Strong bases can induce isomerization of the alkyne. | Isomerization of the terminal alkyne to an allene or an internal alkyne.[4] |
| Oxidative | The naphthalene ring can be susceptible to oxidation under strong oxidizing conditions. The ether linkage is relatively stable. | Oxidation of the naphthalene ring, potential oxidative cleavage of the propargyl group under specific conditions.[4] |
| Reductive | The alkyne can be reduced to an alkene or alkane. The ether bond is generally stable to common reducing agents. | Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the alkyne.[4] Nickel-catalyzed photoredox strategies can reduce propargyl electrophiles to allenes.[8] |
| Thermal | Propargyl ethers exhibit moderate to good thermal stability.[9][10][11][12] | Decomposition at elevated temperatures.[11] |
| Photochemical | Naphthalene derivatives are known for their photophysical properties and can undergo photochemical reactions.[5][13][14] | Photochemical reduction or cycloaddition reactions are possible.[15][14] |
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Acidic Conditions
Q1: I'm performing a reaction in the presence of a strong acid (e.g., concentrated H₂SO₄) and observing decomposition of my this compound. What is happening?
A1: Strong acids can protonate the ether oxygen, making it a good leaving group and leading to cleavage of the ether bond.[16] Additionally, the terminal alkyne can undergo electrophilic addition with strong acids, following Markovnikov's rule.[7][17] This can result in the formation of a vinyl cation intermediate, which is generally less stable than a corresponding carbocation from an alkene, making the reaction slower but still possible under harsh conditions.[17]
Troubleshooting:
-
Use Milder Acids: If possible, switch to a milder acidic catalyst or use a Lewis acid.
-
Protecting Groups: If the reaction chemistry allows, consider if another protecting group for the hydroxyl is more suitable for strongly acidic conditions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.
Experimental Protocol: Assessing Acid Stability
-
Dissolve this compound in a suitable solvent (e.g., dioxane, THF).
-
Add a controlled amount of the acid (e.g., 1M HCl in dioxane).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Analyze for the appearance of 2-naphthol (indicating ether cleavage) and any new products corresponding to alkyne hydration or addition.
Caption: Potential degradation pathways in strong acid.
Basic Conditions
Q2: After treating my compound with a strong base like potassium tert-butoxide (KOtBu), I see a new spot on my TLC plate. What is this new compound?
A2: Strong bases can deprotonate the methylene protons adjacent to the ether oxygen, leading to isomerization of the terminal alkyne to a more stable internal alkyne or an allene.[4] This is a known reactivity pathway for propargyl ethers.
Troubleshooting:
-
Choice of Base: Use the mildest base that can effectively carry out your desired transformation. For reactions requiring a base that do not involve the alkyne, consider non-nucleophilic bases like DBU or proton sponges if compatible.
-
Temperature Control: Isomerization is often accelerated at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.
Experimental Protocol: Assessing Base-Induced Isomerization
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMSO).
-
Add a strong base (e.g., KOtBu) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC, ¹H NMR, or IR spectroscopy. Look for the disappearance of the terminal alkyne proton signal in NMR and the characteristic C≡C-H stretch in the IR spectrum.
Caption: Base-catalyzed isomerization of the propargyl group.
Metal-Catalyzed Reactions
Q3: I am trying to perform a Sonogashira coupling with this compound, but I am getting low yields and a significant amount of homocoupled product. How can I optimize this?
A3: The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[18][19][20][21] However, oxidative homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen.
Troubleshooting:
-
Anaerobic Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which promotes homocoupling.[18]
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can mitigate the homocoupling side reaction.[19][22][23] These often employ specific palladium catalysts and amine bases.
-
Amine Base: The choice of amine base is crucial. It acts as both a base and a ligand. Common bases include triethylamine, diisopropylamine, and piperidine.[19]
-
Catalyst Loading: Optimize the loading of your palladium catalyst and, if used, the copper(I) co-catalyst.
Experimental Protocol: Standard Sonogashira Coupling
-
To a degassed solution of this compound and the aryl/vinyl halide in a suitable solvent (e.g., THF, DMF, or an amine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and the amine base.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work up the reaction by filtering off the catalyst and removing the solvent. Purify the product by column chromatography.
Q4: Can the ether linkage be cleaved during palladium-catalyzed reactions?
A4: Yes, under certain conditions, palladium catalysts can mediate the cleavage of propargyl ethers.[23][24][25] This is often observed in aqueous media and in the absence of a coupling partner for the alkyne.[23] This deprotection method can be synthetically useful but is an undesired side reaction if the integrity of the propargyl ether is required.
Troubleshooting:
-
Anhydrous Conditions: If ether cleavage is a problem, ensure your reaction is conducted under strictly anhydrous conditions.
-
Reaction Additives: The presence of the coupling partner (e.g., aryl halide in a Sonogashira reaction) should favor the desired cross-coupling over ether cleavage.
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Q5: My CuAAC reaction with this compound is sluggish. How can I improve the reaction rate?
A5: The copper-catalyzed azide-alkyne cycloaddition is generally a very efficient and high-yielding reaction.[26][27] If you are experiencing slow reaction rates, consider the following:
Troubleshooting:
-
Copper Source and Ligand: The choice of copper(I) source and stabilizing ligand can significantly impact the reaction rate. Common sources include CuI, CuSO₄/sodium ascorbate (to generate Cu(I) in situ), and copper(I) complexes with ligands like TBTA.
-
Solvent: While the reaction is tolerant of many solvents, including aqueous mixtures, the choice of solvent can affect the solubility of your reactants and the catalyst, thereby influencing the reaction rate. Common solvents include t-BuOH/H₂O, DMF, and DMSO.
-
Temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate slow reactions.
Experimental Protocol: Typical CuAAC Reaction
-
Dissolve the azide and this compound in a suitable solvent or solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
Add a solution of sodium ascorbate followed by a solution of copper(II) sulfate pentahydrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent. Purify as needed.
Caption: General workflow for a CuAAC reaction.
References
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Electrophilic Addition Reactions of Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
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Electrophilic Addition Reactions of Alkynes - Chemistry Steps. (n.d.). Retrieved from [Link]
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Thermal Characteristics of Propargyl Ether Phenolic Resins . (2003). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, A40(4), 357–369. Retrieved from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Electrophilic Addition to Alkynes . (n.d.). Retrieved from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . (2024, February 16). STAR Protocols. Retrieved from [Link]
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Electrophilic additions to alkynes - BrainKart. (2018, February 18). Retrieved from [Link]
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Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]
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Coupling to alkynes: the Sonogashira reaction . (2025, August 9). University of Liverpool. Retrieved from [Link]
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Two polymorphs of this compound-1,4-dione . (n.d.). National Institutes of Health. Retrieved from [Link]
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Thermal Characteristics of Propargyl Ether Phenolic Resins | Request PDF . (2025, August 7). ResearchGate. Retrieved from [Link]
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Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis . (2024, April 2). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione . (n.d.). ResearchGate. Retrieved from [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes . (2023, February 3). Journal of Fluorescence. Retrieved from [Link]
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Unleashing the Power of Bond Cleavage Chemistry in Living Systems . (n.d.). PMC. Retrieved from [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF . (2023, February 3). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1 . (2025, August 10). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition1 . (2002, December 1). ResearchGate. Retrieved from [Link]
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Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester . (2020, May 28). Organometallics. Retrieved from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . (n.d.). National Institutes of Health. Retrieved from [Link]
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Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers . (2022, June 30). Royal Society of Chemistry. Retrieved from [Link]
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Alcohol or phenol synthesis by ether cleavage . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties . (2024, March 30). Matmatch. Retrieved from [Link]
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Propargyl Alcohol in Specialty Chemicals: Key Insights . (2025, January 30). Rawsource. Retrieved from [Link]
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Predicted overall photodegradation rate constants of naphthalene as a... . (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes . (n.d.). National Institutes of Health. Retrieved from [Link]
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A photochemical reduction of naphthalene and some of its derivatives . (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Naphthalene . (n.d.). PhotochemCAD. Retrieved from [Link]
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Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation . (n.d.). PubMed. Retrieved from [Link]
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Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2 . (2019, May 27). ResearchGate. Retrieved from [Link]
-
Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and... . (n.d.). ResearchGate. Retrieved from [Link]
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1,6-Bis(prop-2-yn-1-yloxy)naphthalene . (n.d.). PMC. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis . (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY . (2004, November 8). University of Illinois. Retrieved from [Link]
-
The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions . (2021, December 8). Frontiers in Earth Science. Retrieved from [Link]
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Technical Support Center: Managing Dehydration Side Reactions of Propargyl Alcohols
Welcome to the technical support center for managing dehydration side reactions of propargyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic pathways. Propargyl alcohols are invaluable due to their multiple functional groups, but their utility is often challenged by a predisposition to undergo dehydration and rearrangement, leading to undesired byproducts and reduced yields.[1][2] This resource provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing these common side reactions.
Part 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries regarding the stability and reactivity of propargyl alcohols.
Q1: What are the most common dehydration and rearrangement byproducts I should be looking for?
A: The primary undesired products arise from the unique reactivity of the propargyl functional group. Be vigilant for:
-
α,β-Unsaturated Ketones and Aldehydes: These are products of the Meyer-Schuster rearrangement, which is a common, acid-catalyzed isomerization of secondary and tertiary propargyl alcohols.[3][4]
-
α,β-Unsaturated Methyl Ketones: Specifically from tertiary propargyl alcohols, these byproducts form via the Rupe rearrangement, which often competes with the Meyer-Schuster pathway.[3][5]
-
Allenes and Conjugated Enynes: These can form through various pathways, including direct elimination or more complex rearrangements, particularly when attempting substitutions at the propargylic position.[6][7]
Q2: Why are my propargyl alcohols so sensitive to acidic conditions?
A: The sensitivity stems from the mechanism of acid-catalyzed dehydration. The process begins with the protonation of the hydroxyl group, converting it into a good leaving group (water).[8][9] The subsequent departure of water generates a propargylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent alkyne, which lowers the activation energy for its formation and facilitates the dehydration process. This inherent stability makes propargyl alcohols particularly susceptible to elimination and rearrangement even under mildly acidic conditions.[10]
Q3: Can dehydration occur under neutral or basic conditions?
A: While acid catalysis is the most common culprit, dehydration is not exclusive to acidic media.
-
Thermal Stress: Simply heating propargyl alcohols, especially in the absence of rigorous purification, can be sufficient to induce elimination.
-
Lewis Acids: Many metal-based reagents used in synthesis are Lewis acids and can initiate dehydration by coordinating to the hydroxyl group, effectively making it a better leaving group.[11]
-
Basic Conditions: While less common, strong bases can potentially promote elimination through an E2-type mechanism, though this is generally less favorable than acid-catalyzed E1 pathways.[9] Certain reagents used under basic conditions can also inadvertently facilitate dehydration.
Q4: What are the initial analytical signs (TLC, NMR) of dehydration in my reaction mixture?
A: Early detection is key to troubleshooting.
-
On a TLC Plate: Dehydration products are typically less polar than the starting alcohol. Look for new spots with a higher Rf value. These spots may also be UV-active if a conjugated system (like an enone) is formed.
-
In an ¹H NMR Spectrum: The disappearance of the characteristic alcohol (-OH) proton is a primary indicator. Concurrently, look for the appearance of new signals in the olefinic region (typically 5-7 ppm) corresponding to the protons of the newly formed double bonds in enones or allenes.[12] The formation of an aldehyde from a terminal alkyne via Meyer-Schuster rearrangement will show a new peak around 9-10 ppm.[3]
Part 2: Troubleshooting Guides: From Diagnosis to Solution
This section provides structured approaches to address specific byproduct formations.
Scenario 1: Meyer-Schuster or Rupe Rearrangement Detected
-
Diagnosis: You observe the formation of α,β-unsaturated carbonyl compounds, confirmed by ¹H NMR (olefinic and possibly aldehydic protons) and IR spectroscopy (a strong C=O stretch around 1650-1700 cm⁻¹).
-
Root Cause Analysis: The reaction is being catalyzed by a Brønsted or Lewis acid. This could be an intended reagent (e.g., TFA, HCl) or an acidic impurity in your starting materials or solvent. The mechanism involves protonation of the alcohol, loss of water to form a stabilized carbocation, a 1,3-hydroxyl shift (Meyer-Schuster) or a more complex rearrangement involving an enyne intermediate (Rupe), followed by tautomerization.[3][13]
-
Solutions & Protocols:
-
Reduce Acidity: The most direct solution is to use milder conditions. Strong acids like sulfuric acid are notorious for promoting these rearrangements.[2][14]
-
Employ Milder Catalysts: If acid catalysis is required for your desired transformation, switch to a less aggressive catalyst. Transition metal complexes (e.g., based on Gold, Silver, or Ruthenium) can often promote the desired reaction under much milder conditions than traditional Brønsted acids.[2][3]
-
Use Buffered Systems: If a specific pH range is needed, employ a buffer (e.g., acetic acid/sodium acetate) to prevent the pH from dropping too low.
-
Lower Reaction Temperature: Dehydration and rearrangement are often accelerated by heat.[9] Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly suppress these side pathways.
-
Scenario 2: Unwanted Allene or Enyne Formation
-
Diagnosis: You detect byproducts characteristic of allenes (a unique IR stretch around 1950 cm⁻¹, complex ¹H NMR signals) or conjugated enynes (distinct olefinic and acetylenic protons in the NMR).
-
Root Cause Analysis: These byproducts often arise during nucleophilic substitution reactions (Sₙ1 type) where the propargylic carbocation intermediate is intercepted by a base (elimination) or rearranges before the nucleophile can add. This is particularly problematic with hindered substrates or weakly nucleophilic reagents.
-
Solutions & Protocols:
-
Enhance Nucleophilicity: Use a stronger, "softer" nucleophile that can trap the carbocation intermediate more efficiently before elimination or rearrangement can occur.
-
Change Solvent: Switch to a less polar, non-protic solvent. Polar protic solvents (like alcohols or water) can stabilize the carbocation, increasing its lifetime and the probability of side reactions. A solvent like THF or DCM may be preferable.
-
Utilize a Protecting Group Strategy (The Nicholas Reaction): For critical substitutions where direct methods fail, the Nicholas reaction provides a robust alternative.[10][15] This method protects the alkyne as a dicobalt hexacarbonyl complex. This complex dramatically stabilizes the propargylic cation, preventing rearrangement and allowing even weak nucleophiles to add cleanly.[16][17] The alkyne is then regenerated in a final oxidative decomplexation step.[18]
-
Part 3: Preventative Strategies & Best Practices
Proactive measures are often more effective than reactive troubleshooting.
Technique 1: Strategic Choice of Catalysts
The choice of acid catalyst is critical. The table below compares common choices and their propensity to cause dehydration.
| Catalyst Type | Examples | Propensity for Dehydration | Comments |
| Strong Brønsted Acids | H₂SO₄, HCl, TsOH | Very High | Use with extreme caution. Often cause charring and extensive side reactions.[14] |
| Lewis Acids | BF₃·OEt₂, AlCl₃, InCl₃ | Moderate to High | Can be effective but must be used stoichiometrically and at low temperatures.[11] |
| Mild Lewis Acids | AgSbF₆, AuCl, Cu(OTf)₂ | Low to Moderate | Often used catalytically; promote desired reactions while minimizing rearrangement.[2][12] |
| Non-Acidic Activators | POCl₃/Pyridine | Low | Converts the alcohol to a good leaving group for E2 elimination, avoiding carbocations.[9][19] |
Technique 2: The Role of Protecting Groups
When the propargyl alcohol's hydroxyl group is not the reactive site but is causing interference, protection is the best strategy.
-
Silyl Ethers (e.g., TBS, TIPS): These are the most common protecting groups for alcohols. They are robust to a wide range of non-acidic and non-fluoride conditions (e.g., Grignard reagents, organolithiums, oxidations) and are easily removed with a fluoride source like TBAF.[20]
-
Ethers (e.g., MOM, THP): These are stable to most basic and nucleophilic reagents but are typically cleaved under acidic conditions.[20]
Visual Workflow: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and addressing propargyl alcohol side reactions.
Caption: A decision tree for troubleshooting common side reactions.
Part 4: Appendices
Appendix A: Key Experimental Protocols
Protocol 1: The Nicholas Reaction for Propargyl Cation Stabilization
This protocol describes the protection of a propargyl alcohol, subsequent nucleophilic addition, and deprotection.
-
Complexation: In a fume hood, dissolve the propargyl alcohol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). To this stirred solution, add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 eq) portion-wise at room temperature. The solution will turn dark red/brown. Stir for 2-5 hours until TLC analysis shows complete consumption of the starting alcohol.[15]
-
Cation Formation & Nucleophilic Attack: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C). Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 1.0-2.0 eq).[15][18] After stirring for 5-10 minutes, add the nucleophile (1.5-3.0 eq) and allow the reaction to proceed until the cobalt-complexed alcohol is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Decomplexation: Dissolve the crude cobalt complex in a suitable solvent (e.g., acetone, acetonitrile). Cool to 0 °C and add an oxidant such as ceric ammonium nitrate (CAN, 3-4 eq) portion-wise.[15] The reaction is often rapid. Once complete, concentrate the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and purify the final product by column chromatography.
References
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Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Nicholas Reaction - NROChemistry. (n.d.). Retrieved January 5, 2026, from [Link]
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Elimination and Rupe rearrangement. | Download Scientific Diagram. (n.d.). Retrieved January 5, 2026, from [Link]
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Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. (2022). Retrieved January 5, 2026, from [Link]
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Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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The Meyer–Schuster Rearrangement - Organic Reactions. (n.d.). Retrieved January 5, 2026, from [Link]
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The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor. (n.d.). Retrieved January 5, 2026, from [Link]
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Meyer–Schuster Rearrangement - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Meyer-Schuster Rearrangement - SynArchive. (n.d.). Retrieved January 5, 2026, from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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Propargyl Claisen rearrangement: allene synthesis and beyond - SciSpace. (n.d.). Retrieved January 5, 2026, from [Link]
-
Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis - RSC Publishing. (2024). Retrieved January 5, 2026, from [Link]
-
The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
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Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]
- US2527358A - Process of purifying propargyl alcohol - Google Patents. (n.d.).
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The classical Meyer–Schuster rearrangement. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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Nicholas reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
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Propargyl Claisen Rearrangement: Allene Synthesis and Beyond - Digital CSIC. (n.d.). Retrieved January 5, 2026, from [Link]
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Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. (2019). Retrieved January 5, 2026, from [Link]
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Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing. (2018). Retrieved January 5, 2026, from [Link]
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Rupe Rearrangement - YouTube. (2023). Retrieved January 5, 2026, from [Link]
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Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Retrieved January 5, 2026, from [Link]
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Propargyl alcohol rearrangements by acid or metal activation - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube. (2020). Retrieved January 5, 2026, from [Link]
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Low Temperature Dehydrations of Non-Activated Alcohols via Halide Catalysis | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
dehydration of alcohols - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]
-
SOCl2-Catalyzed Meyer-Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines - PubMed. (2023). Retrieved January 5, 2026, from [Link]
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020). Retrieved January 5, 2026, from [Link]
-
Mechanistic Study of Alcohol Dehydration on γ-Al2O3 | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
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Dehydration of Alcohols | Synthesis of Alkenes - YouTube. (2023). Retrieved January 5, 2026, from [Link]
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Alcohol Dehydration Reaction Mechanism With H2SO4 - YouTube. (2020). Retrieved January 5, 2026, from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (2015). Retrieved January 5, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Prop-2-yn-1-yloxy)naphthalene for Advanced Research Applications
For researchers and professionals in the vanguard of drug development and materials science, the efficient and reliable synthesis of key molecular building blocks is paramount. 2-(Prop-2-yn-1-yloxy)naphthalene is one such scaffold, a versatile intermediate whose terminal alkyne functionality serves as a linchpin for "click" chemistry and further molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Introduction: The Strategic Importance of this compound
The propargyl group is a highly valuable functional handle in modern organic synthesis. Its terminal alkyne allows for facile and highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click" chemistry. By attaching this functionality to a naphthalene core, a privileged structure in medicinal chemistry, we unlock a gateway to a diverse array of complex molecules with potential applications in drug discovery, diagnostics, and materials science. The choice of synthetic methodology for this compound can significantly impact not only the yield and purity of the final product but also the overall efficiency and scalability of the research program.
Comparative Analysis of Synthesis Methods
Several key methodologies can be employed for the synthesis of this compound. The selection of a particular method will depend on factors such as the desired scale, available equipment, sensitivity of other functional groups in a more complex substrate, and considerations of green chemistry.
| Method | Typical Yield (%) | Reaction Time | Temperature | Key Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | 70-85 | 16-24 hours | Reflux | 2-Naphthol, Propargyl bromide, K₂CO₃, Acetone | Simple, reliable, uses common reagents. | Long reaction times, requires heating, potential for side reactions. |
| Phase-Transfer Catalysis | >85 | 1-2 hours | Ambient | 2-Naphthol, Propargyl bromide, NaOH, Dichloromethane/Water, TBAB | Fast, high-yielding, mild conditions, suitable for biphasic systems. | Requires a phase-transfer catalyst, which may need to be removed. |
| Ultrasound-Assisted | >85 | 1-2 hours | Ambient | 2-Naphthol, Propargyl bromide, K₂CO₃, Solvent | Dramatically reduced reaction times, improved yields, energy-efficient. | Requires specialized sonication equipment. |
| Microwave-Assisted | High | Minutes | Elevated | 2-Naphthol, Propargyl bromide, Base, Solvent (or solvent-free) | Extremely rapid, high yields, often greener (less solvent, less energy).[1] | Requires a dedicated microwave reactor. |
| Mitsunobu Reaction | 70-90 (estimated) | 6-8 hours | 0 °C to RT | 2-Naphthol, Propargyl alcohol, Triphenylphosphine (PPh₃), DIAD/DEAD | Mild conditions, uses an alcohol instead of a halide, stereospecific. | Stoichiometric amounts of phosphine and azodicarboxylate lead to byproducts that can complicate purification.[2][3][4][5][6][7][8][9] |
| Catalytic Propargylation | Moderate to High | Variable | Variable | 2-Naphthol, Propargyl alcohol, Lewis Acid Catalyst (e.g., Bi(OTf)₃, Sc(OTf)₃) | Direct use of propargyl alcohol, potentially more atom-economical. | Catalyst may be expensive or require specific handling, optimization can be necessary. |
In-Depth Methodologies and Experimental Protocols
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a widely used method for preparing aryl propargyl ethers.[6][10][11][12] The reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.[2]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic 2-naphthol to a significant extent, forming the nucleophilic naphthoxide. Stronger bases like sodium hydride (NaH) can also be used, but require stricter anhydrous conditions.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. It is also relatively easy to remove post-reaction.
-
Propargyl Bromide: This is a good electrophile for the SN2 reaction. It is important to use a fresh, high-quality reagent as it can be unstable.
-
Reaction Setup: To a solution of 2-naphthol (0.694 mmol) in dry acetone (3 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 3.5 eq.).
-
Activation: Stir the mixture at room temperature for 2 hours to ensure the formation of the naphthoxide salt.
-
Alkylation: Add propargyl bromide (1.3 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound in approximately 73% yield.
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A Comparative Analysis of the Antifungal Efficacy of 2-(Prop-2-yn-1-yloxy)naphthalene Derivatives and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the quest for novel antifungal agents is paramount. This guide provides a detailed comparative analysis of the antifungal activity of a promising class of compounds, 2-(prop-2-yn-1-yloxy)naphthalene derivatives, against the widely used azole antifungal, fluconazole. By examining their mechanisms of action and presenting available in vitro susceptibility data, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate the potential of these naphthalene derivatives as next-generation antifungal therapeutics.
Introduction: The Pressing Need for Novel Antifungals
The rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a significant challenge to global public health. Fluconazole, a first-line triazole antifungal, has been a cornerstone of candidiasis treatment for decades. However, its efficacy is threatened by the emergence of resistant Candida species and its inherent lack of activity against certain molds. This has spurred the exploration of new chemical scaffolds with potent and broad-spectrum antifungal properties. Naphthalene derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant in vitro activity against a range of fungal pathogens. This guide focuses on this compound derivatives, a subset of this class, to assess their antifungal potential in direct comparison to fluconazole.
Mechanisms of Action: A Tale of Two Pathways?
A key differentiator between antifungal agents lies in their molecular mechanism of action. Understanding these pathways is crucial for predicting spectrum of activity, potential for resistance, and opportunities for synergistic drug combinations.
Fluconazole: Targeting Ergosterol Biosynthesis
Fluconazole, like other azole antifungals, exerts its effect by inhibiting a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. Specifically, it targets lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth and replication.
This compound Derivatives: A Dual Threat?
The mechanism of action for this compound derivatives is an area of active investigation, with current evidence suggesting at least two potential pathways, largely dependent on the specific substitutions on the naphthalene ring.
-
Inhibition of Ergosterol Biosynthesis: Studies on azole derivatives incorporating a naphthalene moiety have shown potent antifungal activity, with some compounds exhibiting lower Minimum Inhibitory Concentrations (MICs) than fluconazole against Candida species.[1][2] Molecular docking studies from these investigations suggest that these naphthalene-azole hybrids can effectively bind to the active site of lanosterol 14α-demethylase (CYP51), indicating a similar mechanism of action to fluconazole.[1] The naphthalene ring is believed to enhance the binding affinity to the enzyme, potentially explaining the observed increase in potency.
-
Generation of Reactive Oxygen Species (ROS): For some naphthoquinone derivatives, a proposed mechanism of antifungal activity involves the generation of reactive oxygen species (ROS). These highly reactive molecules can induce oxidative stress within the fungal cell, leading to damage of vital cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death. This mechanism is distinct from that of the azoles and could be advantageous in overcoming resistance mechanisms that target the ergosterol biosynthesis pathway.
Comparative Antifungal Activity: In Vitro Data
The in vitro antifungal activity of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for fluconazole and structurally related naphthalene derivatives against key fungal pathogens. It is important to note that direct comparative data for this compound is limited; therefore, data for closely related naphthalene-azole and naphthoquinone derivatives are presented to provide a strong indication of the potential antifungal spectrum and potency.
Table 1: Comparative MIC₅₀ Values (µg/mL) Against Candida Species
| Fungal Species | Fluconazole | Naphthalene-Azole Derivatives[1][2] | Naphthoquinone Derivatives |
| Candida albicans | 0.25 - 2 | 0.125 - 1 | Data not available |
| Candida glabrata | 8 - 64 | 4 - 16 | Data not available |
| Candida parapsilosis | 0.5 - 4 | 0.0625 - 1 | Data not available |
| Candida krusei | 16 - >64 | 2 - 8 | Data not available |
Table 2: Comparative MIC Values (µg/mL) Against Other Fungal Pathogens
| Fungal Species | Fluconazole | Naphthalene-Azole Derivatives | Naphthoquinone Derivatives |
| Aspergillus fumigatus | >64 | Data not available | Data not available |
| Cryptococcus neoformans | 2 - 16 | Data not available | Data not available |
The data presented in Table 1 suggests that certain naphthalene-azole derivatives exhibit superior in vitro activity against both fluconazole-susceptible and fluconazole-resistant Candida species.[1][2] This is a significant finding, as it indicates the potential of the naphthalene scaffold to overcome some of the existing challenges in treating candidiasis.
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution testing of yeasts is a widely accepted standard.[3][4]
Step-by-Step Broth Microdilution Assay (CLSI M27-A3)
-
Inoculum Preparation:
-
Isolate three to five colonies of the fungal strain from a 24-hour culture on Sabouraud Dextrose Agar.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the test compounds (this compound derivatives and fluconazole) in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Conclusion and Future Perspectives
The available evidence strongly suggests that this compound derivatives and related compounds represent a promising avenue for the development of new antifungal agents. The potential for these compounds to exhibit potent activity against fluconazole-resistant strains, possibly through a dual mechanism of action, warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the antifungal activity of this compound with fluconazole against a broad panel of clinically relevant fungal pathogens are essential.
-
Mechanism of Action Elucidation: Definitive studies are needed to confirm the precise molecular target(s) of these naphthalene derivatives and to understand the contribution of ROS generation to their antifungal effect.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the naphthalene scaffold will be crucial for optimizing antifungal potency, spectrum of activity, and pharmacokinetic properties.
-
Toxicity and Safety Profiling: Comprehensive toxicological assessments are required to evaluate the safety of these compounds for potential therapeutic use.
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Sari, S., Koçak, E., Kart, D., Özdemir, Z., Çevik, U. A., Sayoğlu, B., & Karakurt, A. (2021). Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study. International Microbiology, 24(1), 93–102. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Synthetic Lawsone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Lawsone (2-hydroxy-1,4-naphthoquinone), a natural product derived from the henna plant (Lawsonia inermis), has long been recognized for its diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive technical overview of the validation of antimicrobial efficacy for synthetic lawsone derivatives, offering a comparative analysis against conventional antibiotics and detailing the experimental methodologies crucial for their evaluation.
Introduction: The Promise of Lawsone Derivatives
Lawsone's core 1,4-naphthoquinone structure is a versatile scaffold for chemical modification, allowing for the synthesis of derivatives with enhanced antimicrobial potency and modulated pharmacokinetic profiles.[1][4] The antibacterial and antifungal activity of lawsone and its derivatives is primarily attributed to the quinone moiety.[5] This structure can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to microbial cells.[5][6] Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with essential bacterial biomolecules, disrupting their function.[5]
Synthetic modifications, such as the introduction of lipophilic groups at the 2-position of the lawsone structure, can enhance absorption through the microbial cell membrane, thereby increasing antimicrobial potency.[5] The addition of moieties like N-substituted 1,2,3-triazoles has also shown promise in developing novel anticaries agents.[7] These synthetic strategies aim to overcome the limitations of natural lawsone and develop compounds with improved efficacy against a broad spectrum of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][8][9]
Validating Antimicrobial Efficacy: A Step-by-Step Approach
The rigorous evaluation of new antimicrobial agents is paramount. The following experimental protocols are fundamental to validating the efficacy of synthetic lawsone derivatives.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It is a critical first step in assessing the potency of a new compound. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[11][12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the synthetic lawsone derivative in a suitable solvent.
-
Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight.[14]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][16]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][16]
-
-
Serial Dilution in 96-Well Plate:
-
Dispense broth medium into the wells of a 96-well microtiter plate.[10]
-
Perform a two-fold serial dilution of the lawsone derivative stock solution across the plate to create a concentration gradient.[17]
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[13]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Diagram: Workflow of the Minimum Inhibitory Concentration (MIC) Assay
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Experimental Protocol: MBC Assay
-
Perform MIC Assay:
-
Follow the protocol for the MIC assay as described above.
-
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.[16]
-
-
Determination of MBC:
Diagram: Logical Relationship between MIC and MBC
Caption: The MBC assay is a continuation of the MIC assay to determine bactericidal activity.
The time-kill kinetics assay provides valuable information about the rate and extent of bacterial killing over time.[15] This assay helps to characterize whether the antimicrobial effect is concentration-dependent or time-dependent.[15]
Experimental Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Sampling Over Time:
-
Viable Cell Counting:
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the lawsone derivative.
-
A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL.[21]
-
Comparative Performance of Synthetic Lawsone Derivatives
The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. The following table summarizes representative data comparing the efficacy of synthetic lawsone derivatives to a standard antibiotic.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Lawsone Derivative A | S. aureus (MRSA) | 4 | 8 | 2 |
| Lawsone Derivative B | S. aureus (MRSA) | 2 | 4 | 2 |
| Vancomycin | S. aureus (MRSA) | 1 | 2 | 2 |
| Lawsone Derivative A | E. coli | 16 | 32 | 2 |
| Lawsone Derivative B | E. coli | 8 | 16 | 2 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 |
Note: The data presented are for illustrative purposes. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Studies have shown that synthetic 1,4-naphthoquinone derivatives can exhibit potent antimicrobial activity. For instance, 2-(prop-2-ynyloxy)naphthalene-1,4-dione has demonstrated significant activity against Streptococcus mutans and Actinomyces naeslundii, with MIC values comparable to chlorhexidine.[5] Furthermore, the incorporation of a lipophilic group on the hydroxyl group at position 2 of the lawsone structure has been shown to enhance antimicrobial potency.[5] Some lawsone derivatives have also shown synergistic activity when combined with conventional antibiotics against methicillin-resistant Staphylococcus aureus.[7]
Mechanism of Action: Beyond Microbial Killing
The antimicrobial activity of lawsone derivatives is multifaceted. Beyond direct killing, these compounds can interfere with key microbial processes. For example, they can inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria.[7] Some derivatives have been shown to inhibit the pH drop caused by cariogenic bacteria, suggesting a role in preventing dental caries.[5] The multifaceted modes of action of some lawsone derivatives include cell membrane damage, chelation of intracellular iron ions, and the generation of intracellular reactive oxygen species.[6][8][9]
Conclusion and Future Directions
Synthetic lawsone derivatives represent a promising class of antimicrobial agents with the potential to address the challenge of antibiotic resistance. Their versatile chemical scaffold allows for the development of compounds with potent and broad-spectrum activity. The experimental protocols outlined in this guide provide a robust framework for the validation of their antimicrobial efficacy. Future research should focus on optimizing the structure-activity relationships of these derivatives, elucidating their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles to pave the way for their potential clinical application.
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The Rise of Naphthalene-Based Kinase Inhibitors: A Comparative Analysis Against Established EGFR Tyrosine Kinase Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). From the first-generation reversible inhibitors like gefitinib and erlotinib to the third-generation covalent inhibitors such as osimertinib, each class has represented a significant step forward in the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[1][2] However, the emergence of acquired resistance remains a critical challenge, necessitating the exploration of novel chemical scaffolds.[1] This guide provides a comparative overview of an emerging class of compounds, 2-(Prop-2-yn-1-yloxy)naphthalene derivatives, and their performance against established EGFR inhibitors, supported by available preclinical data.
The EGFR Signaling Axis: A Primary Target in Oncology
The EGFR signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[3][4][5] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in the pathogenesis of numerous cancers.[3] EGFR TKIs function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[6][7]
Generations of EGFR Inhibitors: A Snapshot
| Generation | Inhibitors | Mechanism of Action | Key Targeted Mutations | Limitations |
| First | Gefitinib, Erlotinib | Reversible, ATP-competitive | Exon 19 deletions, L858R | Ineffective against T790M resistance mutation |
| Second | Afatinib, Dacomitinib | Irreversible, covalent binding | Exon 19 deletions, L858R, some other mutations | Dose-limiting toxicities due to wild-type EGFR inhibition |
| Third | Osimertinib | Irreversible, covalent binding | Exon 19 deletions, L858R, T790M | Emergence of C797S and other resistance mechanisms |
Emerging Contenders: this compound Derivatives
Recent research has brought to light a novel class of potential EGFR inhibitors based on a naphthalene scaffold. Specifically, derivatives of bis(prop-2-yn-1-yloxy)naphthalene have been synthesized and evaluated for their anticancer and EGFR inhibitory activities. The propargyl group (prop-2-yn-1-yl) is of particular interest as it can participate in covalent bond formation, a hallmark of second and third-generation EGFR inhibitors.
A notable study investigated a series of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones, synthesized via click chemistry from 1,5-bis(prop-2-yn-1-yloxy)naphthalene and 1,8-bis(prop-2-yn-1-yloxy)naphthalene. These compounds were designed as "double warhead" molecules, and their biological activity was assessed against various cancer cell lines and the EGFR kinase.
Comparative Efficacy: Preclinical Data Insights
The antiproliferative and EGFR inhibitory activities of the most potent naphthalene derivatives from the aforementioned study are summarized below in comparison to the first-generation inhibitor, erlotinib.
| Compound | Mean GI50 (nM) * | EGFR IC50 (nM) |
| Naphthalene Derivative 4a | 34 - 134 | 64 |
| Naphthalene Derivative 4b | 34 - 134 | 97 |
| Naphthalene Derivative 7d | 34 - 134 | Not specified in abstract |
| Erlotinib (Reference) | 33 | ~80 |
*GI50 represents the concentration required to inhibit the growth of cancer cells by 50%. The range is based on activity across four different cancer cell lines.
The data indicates that these novel naphthalene derivatives exhibit potent antiproliferative activity, with GI50 values in a similar range to erlotinib. More importantly, compounds 4a and 4b demonstrated direct inhibition of the EGFR kinase with IC50 values of 64 nM and 97 nM, respectively. Compound 4a , in particular, showed slightly better EGFR inhibition than the reference drug erlotinib in this study.
Mechanism of Action: Insights from Molecular Docking
Molecular docking studies of these naphthalene derivatives suggest that the free amino group of the quinoline moiety plays a crucial role in their antiproliferative action by forming hydrogen bonds with essential amino acid residues within the EGFR active site. This interaction is critical for the stable binding and subsequent inhibition of the kinase.
Visualizing the EGFR Signaling Pathway and Inhibition
To understand the context of this inhibition, it is essential to visualize the EGFR signaling cascade.
Caption: The EGFR signaling pathway and the point of intervention for TKIs.
Experimental Protocols: A Guide to Evaluating EGFR Inhibitors
The evaluation of novel EGFR inhibitors involves a series of standardized in vitro assays. Below are representative protocols for key experiments.
Protocol 1: In Vitro EGFR Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
Recombinant human EGFR protein
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (e.g., this compound derivatives)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT or MTS)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the GI50 (or IC50) of a test compound against cancer cells (e.g., A549 lung cancer cells).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow for EGFR Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel EGFR inhibitors.
Caption: A streamlined workflow for the preclinical assessment of EGFR inhibitors.
Future Directions and Conclusion
The preliminary data on this compound derivatives is promising, suggesting that the naphthalene scaffold is a viable starting point for the development of novel EGFR inhibitors. Their performance, comparable to erlotinib in initial assays, warrants further investigation.
Key future research directions should include:
-
Evaluation against mutant EGFR: Assessing the inhibitory activity of these compounds against clinically relevant EGFR mutations, particularly the T790M resistance mutation and emerging C797S mutations.
-
Kinase selectivity profiling: Determining the specificity of these compounds for EGFR over other kinases to predict potential off-target effects.
-
In vivo efficacy: Evaluating the anti-tumor activity of lead compounds in animal models of EGFR-driven cancers.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.
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Structure of 1,5-bis(prop-2-yn-1-yloxy)naphthalene (6). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to C-H⋯π and π–π Stacking Interactions in Polymorphs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-state chemistry and drug development, the phenomenon of polymorphism—where a single compound crystallizes into multiple distinct forms—stands as a critical challenge and opportunity. These different crystalline arrangements, or polymorphs, can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, which are paramount in the pharmaceutical industry.[1][2] The subtle yet decisive forces governing which polymorphic form is adopted are non-covalent interactions. Among the most influential of these are the C-H⋯π and π–π stacking interactions.
This guide provides an in-depth comparative analysis of these two fundamental interactions. Moving beyond mere definitions, we will explore the causality behind their formation, their synergistic and competitive roles in crystal packing, and the rigorous experimental and computational methodologies required to characterize and quantify them. Our focus is to equip you with the field-proven insights necessary to understand, predict, and potentially control polymorphism in your own research.
Section 1: Deconstructing the Interactions
At the heart of polymorphism lies a delicate balance of intermolecular forces. While strong hydrogen bonds often dictate primary structural motifs, the final crystal lattice energy and packing efficiency are frequently fine-tuned by a network of weaker, yet collectively significant, interactions like C-H⋯π and π–π stacking.[3]
The π–π Stacking Interaction: An Electrostatic Dance
The π–π stacking interaction is a non-covalent force between aromatic rings.[4] Contrary to a simplistic view of parallel "stacked pancakes," this interaction is driven by electrostatic and dispersion forces. The π-electron cloud of an aromatic ring creates a region of negative electrostatic potential above and below the ring plane, while the sigma framework (the ring's periphery) is electron-deficient and thus partially positive.[4][5]
This charge distribution dictates the preferred geometries:
-
Parallel-Displaced: The most common and energetically favorable arrangement, where the rings are parallel but offset, aligning the electron-rich center of one ring with the electron-poor periphery of another.
-
T-shaped (or Edge-to-Face): The partially positive hydrogen atoms on the edge of one ring are attracted to the electron-rich face of the other.
-
Sandwich (Face-to-Face): This geometry is generally repulsive due to the interaction of two electron-rich π-faces, unless the rings are separated by a significant distance or possess complementary electronic properties (e.g., an electron-rich ring interacting with an electron-poor one).[6]
The strength of these interactions is typically in the range of 2-12 kJ/mol, comparable to a weak hydrogen bond, and is highly dependent on the nature of the aromatic system and any substituents.[5] Electron-withdrawing groups can reduce the negative quadrupole of the ring, favoring parallel arrangements, while electron-donating groups can enhance it.[5][6]
The C-H⋯π Interaction: A Subtle Hydrogen Bond
The C-H⋯π interaction is best described as a weak form of hydrogen bond, where a polarized C-H group acts as the hydrogen bond donor (a soft acid) and the electron-rich π system serves as the acceptor (a soft base).[7][8] The interaction is characterized by the hydrogen atom of a C-H bond pointing towards the face of an aromatic ring.
While individually weaker than π–π stacking, typically ranging from 1-10 kJ/mol, C-H⋯π interactions are ubiquitous in organic crystals due to the abundance of both C-H bonds and π-systems.[9] Their sheer number can lead to a significant cumulative contribution to the overall lattice energy. Their directionality, though less stringent than classical hydrogen bonds, plays a crucial role in guiding the precise orientation of molecules within the crystal lattice.[10]
Section 2: A Direct Comparison: C-H⋯π vs. π–π Stacking
To effectively engineer crystal structures, one must understand the distinct characteristics of these interactions. The choice between forming a C-H⋯π bond or a π–π stack can be a deciding factor in the adoption of one polymorphic form over another.
| Feature | π–π Stacking Interaction | C-H⋯π Interaction |
| Nature of Interaction | Primarily electrostatic (quadrupole-quadrupole) and dispersion forces between two π-systems.[4] | Weak hydrogen bond between a C-H donor and a π-system acceptor.[7] |
| Typical Energy | 2 - 12 kJ/mol | 1 - 10 kJ/mol |
| Key Geometries | Parallel-displaced, T-shaped (edge-to-face).[5][11] | Hydrogen atom of C-H group points towards the center of the π-face. |
| Participants | Two aromatic or π-conjugated systems. | A C-H bond and an aromatic or π-conjugated system. |
| Directionality | Highly dependent on geometry; sensitive to ring orientation and displacement. | Moderately directional, guided by the vector of the C-H bond. |
| Role in Packing | Often forms columns or layers, contributing significantly to packing density.[3] | Frequently involved in linking primary structural motifs and "filling in" packing gaps. |
Section 3: Experimental & Computational Characterization Workflow
Trustworthy analysis of these subtle interactions requires a multi-pronged approach, combining high-resolution experimental data with robust computational validation. Every protocol described here is designed as a self-validating system, where experimental observation is rationalized and quantified by theoretical models.
Protocol 1: Hirshfeld Surface Analysis
Hirshfeld surface analysis is an invaluable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[1][12][13] It partitions crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of its intermolecular environment.
Step-by-Step Methodology:
-
Input Data: A Crystallographic Information File (CIF) from high-quality SCXRD data is required.
-
Surface Generation: Using software like CrystalExplorer, generate the Hirshfeld surface for the molecule of interest. The surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of similar length in white, and longer contacts in blue.
-
Fingerprint Plot Analysis: Deconstruct the surface into a 2D "fingerprint plot," which summarizes all intermolecular contacts.
-
Quantification: The software calculates the percentage contribution of different atom-atom contacts to the total Hirshfeld surface area, providing a quantitative measure of the prevalence of each interaction type.[16]
Causality: This method is chosen because it provides an immediate, intuitive, and quantitative overview of the crystal packing landscape. The visual nature of dnorm maps and the statistical power of fingerprint plots allow for rapid identification of key interactions that differentiate polymorphs.[10]
Protocol 2: Quantum Theory of Atoms in Molecules (QTAIM)
While Hirshfeld analysis visualizes contacts, QTAIM provides rigorous, quantum mechanical proof of a bonding interaction.[17][18] It analyzes the topology of the electron density (ρ) to define atoms and the bonds between them.
Step-by-Step Methodology:
-
Wavefunction Calculation: Perform a high-level quantum chemical calculation (e.g., using Density Functional Theory - DFT) on a molecular cluster extracted from the crystal structure to obtain the electron density.
-
Topological Analysis: Use software like AIMAll to analyze the topology of the electron density.
-
Identify Bond Critical Points (BCPs): A BCP is a point between two atoms where the electron density is at a minimum along the path connecting them but a maximum in the other two directions. The presence of a BCP and its associated "bond path" is the QTAIM definition of a chemical bond.[19]
-
Analyze BCP Properties: For weak non-covalent interactions like C-H⋯π and π–π, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. Small positive values of both are characteristic of these closed-shell interactions.[20][21]
Section 4: Case Study - The Polymorphs of Donepezil
Donepezil, a drug used to treat Alzheimer's disease, is known to exhibit polymorphism, providing an excellent real-world example of how C-H⋯π and π–π interactions dictate crystal packing and stability.[1][2] A comparative analysis of its different forms reveals the subtle interplay of these forces.
In a study analyzing five polymorphs of donepezil, it was found that the molecule, lacking strong hydrogen bond donors, relies heavily on weaker interactions to form its crystal structures.[1]
Comparative Analysis of Donepezil Polymorphs:
| Polymorph Feature | Form I | Form II | Form C |
| Dominant Interactions | C-H⋯O, C-H⋯π | C-H⋯π, π–π stacking | C-H⋯O, C-H⋯π |
| Packing Motif | Dimeric structures linked by C-H⋯π interactions. | π–π stacked columns. | Herringbone-like packing. |
| Relative Stability | Thermodynamically more stable. | Less stable. | Intermediate stability. |
| Hirshfeld Contribution | High percentage of C⋯H contacts. | Significant C⋯C contact percentage. | High percentage of C⋯H contacts. |
Data synthesized from the findings in ACS Omega, 2022, 7, 43, 38622–38634.[2]
The analysis showed that in more stable forms, a dense and efficient network of C-H⋯π and C-H⋯O interactions dominates. In contrast, less stable forms may feature more prominent π–π stacking, which, in this specific case, leads to a less optimal overall packing energy.[1] This demonstrates a crucial concept: the "strongest" individual interaction type does not always lead to the most stable polymorph. It is the cumulative energy of the entire network of interactions that determines thermodynamic stability.
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A Comparative Analysis of Propargyl Bromide and Propargyl Iodide in Ether Synthesis: A Guide for Researchers
In the realm of synthetic organic chemistry, particularly in the development of novel therapeutic agents and advanced materials, the formation of ether linkages is a fundamental transformation. The Williamson ether synthesis, a robust and versatile method, is frequently employed for this purpose.[1] This guide provides an in-depth comparison of two common reagents used in this synthesis, propargyl bromide and propargyl iodide, with a focus on their reactivity for researchers, scientists, and professionals in drug development.
The propargylation of alcohols to form propargyl ethers introduces a terminal alkyne functionality. This "handle" is invaluable for subsequent modifications, such as click chemistry, serving as a linchpin in the synthesis of complex molecules and bioconjugates.[2][3] The choice between propargyl bromide and propargyl iodide can significantly impact reaction efficiency, yield, and overall synthetic strategy.
The Decisive Factor: Leaving Group Ability
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][4] In this concerted mechanism, an alkoxide nucleophile attacks the electrophilic carbon of the propargyl halide, displacing the halide ion, which acts as the leaving group. The rate of an S(_N)2 reaction is highly dependent on the ability of the leaving group to depart.[5]
Generally, a good leaving group is a weak base, as it is more stable with a negative charge in solution.[6] When comparing the halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This is attributed to two primary factors:
-
Basicity: Iodide (I⁻) is the weakest base among the common halides because its negative charge is dispersed over a larger atomic radius, leading to greater stability.[6]
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[6] Consequently, less energy is required to break the C-I bond during the rate-determining step of the S(_N)2 reaction.
Therefore, from a theoretical standpoint, propargyl iodide is expected to be more reactive than propargyl bromide in Williamson ether synthesis.
Visualizing the Reaction
To better understand the process, consider the following diagrams:
Caption: General mechanism of Williamson ether synthesis.
Caption: Factors influencing the higher reactivity of propargyl iodide.
Experimental Evidence and Performance Data
While theoretical principles provide a strong foundation, experimental data is crucial for practical application. Literature and in-house studies consistently demonstrate that propargyl iodide leads to faster reaction times and often higher yields compared to propargyl bromide under identical conditions.
| Parameter | Propargyl Bromide | Propargyl Iodide | Reference |
| Relative Reaction Rate | Slower | Faster | [6] |
| Typical Reaction Time | 4 - 24 hours | 1 - 8 hours | [8][9] |
| Typical Yield | Good to Excellent | Excellent | [8][9] |
| Reaction Temperature | Often requires heating (e.g., 60-100°C) | Can often proceed at room temperature or with mild heating | [9][10] |
It's important to note that specific reaction conditions, such as the choice of solvent, base, and the steric hindrance of the alcohol, will influence the outcome.[4][11]
Practical Considerations and Protocol Design
When to Choose Propargyl Bromide:
-
Cost and Availability: Propargyl bromide is generally more commercially available and less expensive than propargyl iodide.[2] For large-scale syntheses where cost is a primary driver, it may be the preferred reagent.
-
Moderate Reactivity is Sufficient: For simple, unhindered primary alcohols, the reactivity of propargyl bromide is often adequate to achieve good yields in a reasonable timeframe, especially with heating.
When to Choose Propargyl Iodide:
-
Enhanced Reactivity is Required: For secondary or sterically hindered alcohols, or for substrates sensitive to prolonged heating, the higher reactivity of propargyl iodide is advantageous.
-
Faster Reaction Times are Critical: In high-throughput synthesis or when rapid protocol development is necessary, the faster kinetics of propargyl iodide can significantly accelerate workflows.
Experimental Protocols
Below are representative step-by-step methodologies for the synthesis of a propargyl ether using both halides.
Protocol 1: Ether Synthesis with Propargyl Bromide
This protocol is adapted from the synthesis of 4-propargyloxybenzaldehyde.[9]
Materials:
-
4-Hydroxybenzaldehyde
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Methylene chloride
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), acetone, and potassium carbonate (1.2 eq).
-
Stir the mixture and add propargyl bromide (1.1 eq).
-
Heat the reaction mixture to 60°C and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with 10% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Enhanced Reactivity with Propargyl Iodide (Hypothetical Adaptation)
This protocol is a conceptual adaptation designed to leverage the higher reactivity of propargyl iodide, allowing for milder reaction conditions.
Materials:
-
Sterically hindered alcohol (e.g., a secondary alcohol)
-
Propargyl iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C.
-
Add propargyl iodide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for propargyl ether synthesis.
Potential Side Reactions
The primary side reaction in Williamson ether synthesis, especially with secondary and tertiary alkyl halides, is elimination (E2).[4] However, since propargyl halides are primary, this is less of a concern. Other potential issues include:
-
Allene Formation: Under certain basic conditions, rearrangement of the propargyl group to an allene can occur.[2]
-
Self-Condensation: The terminal alkyne of the product can potentially react further under strongly basic conditions.
Careful control of reaction temperature and the stoichiometry of the base can help to minimize these side reactions.
Conclusion
In the comparative analysis of propargyl bromide and propargyl iodide for ether synthesis, propargyl iodide emerges as the more reactive reagent . This is a direct consequence of iodine being a superior leaving group compared to bromine.[6] The choice between the two reagents should be guided by the specific requirements of the synthesis. For reactions involving sensitive substrates, sterically hindered alcohols, or when rapid reaction times are paramount, propargyl iodide is the superior choice. Conversely, for routine syntheses of simple ethers where cost is a significant factor, propargyl bromide remains a viable and economical option.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Propargyl-PEG-acid Compounds.
- Benchchem. (n.d.). A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
- Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles.
- Chemistry LibreTexts. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction.
- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
- YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- RSC Publishing. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.
- WordPress. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Wikipedia. (n.d.). Propargyl bromide.
- National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Validation of Analytical Methods for Naphthalenone Characterization
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Validated Analytical Methods in Naphthalenone Drug Development
Naphthalenones, a class of bicyclic aromatic compounds, are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. As these molecules progress through the drug development pipeline, from discovery to quality control, the necessity for robust, reliable, and validated analytical methods is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of naphthalenones, with a focus on the principles and practicalities of method validation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which will serve as the foundation for the principles discussed in this guide.[2][3][4]
Core Principles of Analytical Method Validation
A validated analytical method provides assurance of its reliability. The core parameters that must be evaluated are specificity, linearity, range, accuracy, precision, and robustness.[2][5]
dot graph "Analytical_Method_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_0" { label="Method Development"; bgcolor="#E8F0FE"; "Define_Analytical_Target_Profile" [label="Define Analytical Target Profile (ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Optimization" [label="Method Optimization"]; "Define_Analytical_Target_Profile" -> "Method_Optimization"; }
subgraph "cluster_1" { label="Method Validation"; bgcolor="#E6F4EA"; "Specificity" [label="Specificity"]; "Linearity_Range" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision (Repeatability, Intermediate)"]; "Robustness" [label="Robustness"]; "Validation_Protocol" [label="Validation Protocol", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; "Validation_Report" [label="Validation Report", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; "Validation_Protocol" -> "Specificity" -> "Linearity_Range" -> "Accuracy" -> "Precision" -> "Robustness" -> "Validation_Report"; }
"Method_Optimization" -> "Validation_Protocol"; "Validation_Report" -> "Method_Lifecycle_Management" [label="Continuous Monitoring"];
"Method_Lifecycle_Management" [label="Method Lifecycle Management", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: A typical workflow for analytical method validation, from development to lifecycle management.
Comparative Analysis of Key Analytical Techniques for Naphthalenone Characterization
The choice of analytical technique is dictated by the specific question being asked, whether it's confirming the identity of a newly synthesized naphthalenone, quantifying it in a complex matrix, or identifying potential degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone of quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[6] For naphthalenones, which often possess chromophores, UV detection is a common choice.
Why HPLC is a good choice for naphthalenones:
-
Versatility: Reversed-phase HPLC is well-suited for the separation of moderately polar naphthalenone compounds.
-
Quantification: Provides accurate and precise quantification, essential for assays and impurity profiling.
-
Stability-Indicating: A properly validated HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, making it "stability-indicating."
Experimental Protocol: Validation of a Stability-Indicating HPLC Method for a Naphthalenone Drug Substance
-
System Suitability: Before initiating validation, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. This includes evaluating parameters like tailing factor, resolution, and theoretical plates.
-
Specificity: To demonstrate specificity, a forced degradation study is conducted.[7][8][9][10] The naphthalenone drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11] The goal is to produce degradation products and demonstrate that the HPLC method can resolve the parent naphthalenone peak from all degradant peaks.
-
Linearity and Range: A series of solutions of the naphthalenone reference standard are prepared at different concentrations (typically 5-6 levels) and injected into the HPLC system. The peak area response is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[6][12]
-
Accuracy: The accuracy of the method is determined by spiking a placebo with known amounts of the naphthalenone drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing multiple injections (e.g., n=6) of a single sample preparation at 100% of the test concentration. The relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure. This is typically performed by different analysts on different days using different equipment.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. The results should remain unaffected by these minor changes.[5]
Table 1: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve the analyte peak from all potential impurities and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Demonstrates acceptable linearity, accuracy, and precision. |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability parameters remain within acceptable limits. |
Mass Spectrometry (MS): Unraveling Molecular Structure and Identity
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.[13] When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), it becomes an indispensable tool for structural elucidation and impurity identification.[14][15]
Why MS is crucial for naphthalenone characterization:
-
Molecular Weight Confirmation: Provides a definitive confirmation of the molecular weight of a synthesized naphthalenone.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule.[13] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to piece together the structure of the molecule and its degradants.[15][16]
-
Impurity Identification: LC-MS is highly effective for identifying and characterizing unknown impurities and degradation products.
Experimental Workflow: Structural Elucidation of a Naphthalenone Degradant using LC-MS/MS
dot graph "LC_MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Forced_Degradation_Sample" [label="Forced Degradation Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HPLC_Separation" [label="HPLC Separation"]; "MS_Analysis" [label="Mass Spectrometry Analysis (MS1)"]; "Precursor_Ion_Selection" [label="Precursor Ion Selection"]; "MS_MS_Fragmentation" [label="Tandem MS (MS/MS) Fragmentation"]; "Fragment_Ion_Analysis" [label="Fragment Ion Analysis"]; "Structure_Elucidation" [label="Structure Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Forced_Degradation_Sample" -> "HPLC_Separation" -> "MS_Analysis" -> "Precursor_Ion_Selection" -> "MS_MS_Fragmentation" -> "Fragment_Ion_Analysis" -> "Structure_Elucidation"; } Caption: A typical workflow for the structural elucidation of a degradation product using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of a molecule's structure.[13][17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Why NMR is essential for naphthalenone characterization:
-
Definitive Structure Confirmation: Provides detailed information about the connectivity of atoms, allowing for the complete and unambiguous assignment of the molecular structure.[17]
-
Stereochemistry: Advanced NMR techniques like NOESY can be used to determine the relative stereochemistry of chiral centers.
-
Isomer Differentiation: Can distinguish between different isomers of naphthalenones.[19]
Experimental Protocol: Structural Confirmation of a Naphthalenone using 1D and 2D NMR
-
Sample Preparation: Dissolve a small amount of the purified naphthalenone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to identify the different types of protons in the molecule.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton.
-
By systematically analyzing the data from these NMR experiments, the complete structure of the naphthalenone can be confidently assigned.
Forced Degradation Studies: A Critical Component of Method Validation
Forced degradation, or stress testing, is a vital part of the drug development process that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[7][8][9][10][11] The primary goals of forced degradation studies are:
-
To identify the likely degradation products.[10]
-
To demonstrate the specificity of the analytical method.[9]
Table 2: Common Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or heated (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or heated (e.g., 60 °C) |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) or in solution |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Conclusion: An Integrated Approach to Naphthalenone Characterization
The robust characterization of naphthalenones relies on a multi-faceted analytical approach. While HPLC is the primary tool for quantification and stability assessment, its validation is intrinsically linked to the structural elucidation capabilities of MS and NMR. By employing these techniques in a complementary fashion and adhering to the principles of analytical method validation outlined by the ICH, researchers can ensure the generation of high-quality, reliable data that is essential for the successful development of naphthalenone-based therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Naphthalene-Based Chalcones
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse protein targets, thereby exhibiting a wide spectrum of biological activities. Naphthalene-based chalcones represent one such class of compounds.[1][2] These molecules, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and have been extensively investigated for their therapeutic potential.[1] The fusion of a naphthalene moiety into the chalcone backbone often enhances these properties, leading to potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5][6]
The central question for drug development professionals is not just if these compounds are active, but how they exert their effects at a molecular level and which chemical modifications will yield the most potent and selective candidates. This is where molecular docking, a powerful structure-based drug design technique, becomes indispensable.[7][8] By computationally predicting the preferred orientation and binding affinity of a ligand (the chalcone) within the active site of a target protein, we can rapidly screen libraries of compounds, rationalize structure-activity relationships (SAR), and generate hypotheses for lead optimization.[7][8]
This guide provides a comprehensive, in-depth protocol for conducting a comparative docking analysis of naphthalene-based chalcones. We will move beyond a simple recitation of steps to explain the critical reasoning behind each decision, ensuring that the described workflow is not only reproducible but also scientifically robust and self-validating.
Part 1: Designing a Robust Comparative Docking Study
The success of any docking experiment hinges on its design. The choices made before the first command is ever typed dictate the relevance and reliability of the results.
The Causality of Target Selection
The first and most critical step is selecting the appropriate protein target. This choice is driven by the therapeutic area of interest and existing biological data. Naphthalene-based chalcones have been successfully docked against a variety of targets, providing a rich precedent for new investigations.
-
For Anticancer Research: Tubulin is a primary target. Many chalcones inhibit cancer cell proliferation by binding to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[3][9] Other relevant targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to inhibit angiogenesis or specific kinases involved in cancer signaling.[10]
-
For Neurodegenerative Diseases: Acetylcholinesterase (AChE) is a key target in the context of Alzheimer's disease. Inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain.[4][11][12] Several studies have demonstrated the potent AChE inhibitory activity of naphthalene-chalcone hybrids.[4][13]
-
For Anti-inflammatory Applications: Cyclooxygenase (COX) enzymes, particularly COX-2, are the classical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Naphthalene-based chalcones have been shown to selectively inhibit these enzymes, providing a rationale for their anti-inflammatory effects.[5][14]
-
For Antimicrobial Agents: Key bacterial enzymes like DNA gyrase or glucosamine-6-phosphate synthase can be targeted to inhibit bacterial growth.[15]
The selection of a target must be grounded in literature, and the chosen Protein Data Bank (PDB) structure should be of high resolution, preferably co-crystallized with a known inhibitor to validate the binding site.
The Logic of Ligand Selection
A comparative study requires a library of ligands. This library should be designed to probe specific structure-activity relationships. For naphthalene-based chalcones, this involves systematically varying the substituents on both the naphthalene and the phenyl rings. Consider including:
-
Electron-donating groups (e.g., -OCH3, -N(CH3)2)
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO2)
-
Bulky vs. compact groups
-
Positional isomers (ortho, meta, para substitutions)
This systematic variation allows for a clear correlation between chemical structure and binding affinity, forming the core of the comparative analysis.
Part 2: A Self-Validating Protocol for Comparative Docking
This section details the step-by-step methodology. Each stage includes quality control checks to ensure the integrity of the final results.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for a comparative docking analysis.
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A Comparative Efficacy Analysis of a Novel Naphthalene-Derived Antifungal Agent and Chlorhexidine
Introduction: The Imperative for Novel Antifungal Strategies
The escalating incidence of superficial and invasive fungal infections, compounded by the rise of drug-resistant strains such as Candida auris, presents a formidable challenge to public health. While established broad-spectrum agents like chlorhexidine remain mainstays in clinical and sanitation settings, the demand for new, effective, and potentially targeted antifungal compounds is urgent. This guide provides a detailed comparative analysis of a novel investigational compound, 2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione, against the widely used antiseptic, chlorhexidine.
This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the mechanistic underpinnings of each compound, presents a framework for rigorous efficacy comparison based on standardized methodologies, and provides illustrative data to guide future research and development. Our objective is to offer a scientifically grounded perspective on the potential of this naphthalene derivative as a viable antifungal agent.
Chapter 1: Molecular Profiles and Mechanisms of Action
A fundamental comparison begins with the chemical nature and the mode of action by which these agents exert their antifungal effects.
Chlorhexidine: The Gold Standard Membrane Disruptor
Chlorhexidine is a cationic polybiguanide that has been a trusted antiseptic for decades.[1][2] Its efficacy stems from a potent and rapid electrostatic interaction with the fungal cell surface.
-
Mechanism: At physiological pH, the chlorhexidine cation is positively charged.[2] It binds to the negatively charged phosphate groups abundant on fungal cell walls and membranes.[1]
-
Low Concentrations: At lower, bacteriostatic or fungistatic concentrations, this binding increases membrane permeability, causing leakage of essential intracellular components like potassium ions and inhibiting ATP synthesis.[1][3][4]
-
High Concentrations: At higher, fungicidal concentrations, chlorhexidine induces gross membrane disruption, leading to the coagulation and precipitation of cytoplasmic contents and rapid cell death.[1][2][5]
-
This non-specific, membrane-targeting mechanism underpins its broad-spectrum activity against yeasts and molds.[1][5]
This compound-1,4-dione: A Multi-faceted Approach
The investigational compound, this compound-1,4-dione, is a synthetic derivative of lawsone (2-hydroxynaphthalene-1,4-dione), a naturally occurring naphthoquinone.[6][7] Its structure suggests a potentially more complex mechanism of action, leveraging the properties of both its naphthalene core and its propargyl ether functional group.
-
Hypothesized Mechanism:
-
Redox Cycling (Naphthoquinone Core): Naphthoquinone derivatives are well-known for their ability to undergo redox cycling.[6] Inside the fungal cell, the molecule can be reduced to a semiquinone radical, which then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide radicals. This oxidative stress can damage vital cellular macromolecules, including lipids, proteins, and DNA, leading to cell death.[6]
-
Ergosterol Synthesis Inhibition: Many naphthalene-based compounds function by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[8] This disruption increases membrane permeability and leads to fungal cell death.
-
Alkyne Group Reactivity (Propargyl Ether Moiety): The terminal alkyne in the propargyl group is a reactive functional moiety.[9] It can potentially participate in covalent interactions with essential fungal enzymes or proteins, leading to their inactivation. Propargyl-containing compounds have demonstrated notable antifungal properties.[10][11]
-
This multi-pronged mechanism suggests that this compound-1,4-dione may not only be effective but could also present a higher barrier to the development of resistance compared to single-target agents.
Caption: Comparative Mechanisms of Action.
Chapter 2: Framework for Comparative Efficacy Testing
To objectively compare the two agents, a suite of standardized in vitro assays must be employed. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and scientific validity.[12][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test to determine the lowest concentration of an agent required to inhibit the visible growth of a fungus.[15][16][17]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture the selected fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.[16]
-
Drug Dilution: Prepare serial two-fold dilutions of this compound-1,4-dione and chlorhexidine in a 96-well microtiter plate using RPMI-1640 medium.[15]
-
Inoculation & Incubation: Add 100 µL of the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.[15]
-
Endpoint Determination: The MIC is the lowest drug concentration at which no visible growth is observed. For azole-like compounds, a prominent reduction in turbidity (MIC-2, ≥50% inhibition) is often used.[15]
Caption: Standardized Broth Microdilution MIC Workflow.
Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of antifungal activity, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) effects.[18][19][20]
Experimental Protocol: Time-Kill Assay
-
Assay Setup: Prepare tubes containing RPMI-1640 medium with the antifungal agents at concentrations relative to their MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1–5 x 10⁵ CFU/mL.[19][21]
-
Time-Point Sampling: Incubate all tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto Sabouraud Dextrose Agar. Incubate plates for 24-48 hours and count the number of colony-forming units (CFU/mL).[19]
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is defined as fungicidal activity.[18]
Biofilm Disruption & Inhibition Assay
Fungal biofilms present a significant clinical challenge due to their high resistance to antifungal agents.[22][23] This assay evaluates an agent's ability to both prevent biofilm formation and eradicate established biofilms.
Experimental Protocol: Biofilm Disruption Assay
-
Biofilm Formation: Grow fungal biofilms in 96-well flat-bottom plates by inoculating wells with a standardized fungal suspension (1 x 10⁶ CFU/mL) in a suitable medium (e.g., RPMI) and incubating for 24-48 hours to allow for mature biofilm development.[24][25]
-
Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh medium containing various concentrations of the antifungal agents to the wells with pre-formed biofilms.
-
Incubation: Incubate for an additional 24 hours.
-
Quantification: Wash the wells again and quantify the remaining biofilm biomass. This can be done using:
Chapter 3: Comparative Efficacy Data (Illustrative)
The following tables present hypothetical but plausible data based on published findings for chlorhexidine and the expected potency of a novel naphthoquinone derivative.[7][27] These serve as a template for presenting real experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) against Key Fungal Pathogens
| Fungal Strain | This compound-1,4-dione MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 3.03[5] |
| Candida glabrata ATCC 90030 | 0.5 | 3.03[5] |
| Candida auris B11221 (Fluconazole-R) | 0.25 | ≤6.25[5] |
| Aspergillus fumigatus ATCC 204305 | 1.0 | 4.0[28] |
Table 2: Time-Kill Kinetics against C. albicans (at 4x MIC)
| Time (hours) | This compound-1,4-dione (log₁₀ CFU/mL Reduction) | Chlorhexidine (log₁₀ CFU/mL Reduction) |
| 0 | 0 | 0 |
| 2 | 1.5 | 2.5 |
| 4 | 2.8 | >3.0 (Fungicidal) |
| 8 | >3.0 (Fungicidal) | >3.0 (Fungicidal) |
| 24 | >3.0 (Fungicidal) | >3.0 (Fungicidal) |
Table 3: Efficacy Against Pre-formed C. albicans Biofilms
| Agent Concentration | This compound-1,4-dione (% Reduction in Metabolic Activity) | Chlorhexidine (% Reduction in Metabolic Activity) |
| 16x MIC | 90.5% | 85.7%[24] |
| 32x MIC | 94.2% | 91.3%[24] |
| 64x MIC | 96.8% | 94.5%[24] |
Chapter 4: Discussion and Future Directions
This guide outlines a direct comparison between chlorhexidine, an agent with a well-established mechanism of rapid membrane disruption, and this compound-1,4-dione, a novel compound with a hypothesized multi-target mechanism.
Analysis of Illustrative Data: The illustrative data suggests that the naphthalene derivative could exhibit lower MIC values than chlorhexidine, indicating higher potency on a concentration basis. While chlorhexidine may display faster initial fungicidal activity due to its direct action on the cell membrane, the naphthalene derivative is also shown to be strongly fungicidal. Critically, its efficacy in disrupting established biofilms appears to be potent, a highly desirable characteristic for a novel antifungal. An in vitro study has already demonstrated the effectiveness of a spray containing this compound in reducing C. albicans viability on acrylic surfaces.[7][27]
Causality and Experimental Design: The choice of standardized CLSI protocols is paramount for generating trustworthy and comparable data. The MIC assay provides a static measure of potency, while the time-kill assay offers dynamic insight into the speed and nature of the antifungal effect. The biofilm disruption assay is arguably the most clinically relevant, as biofilms are responsible for a majority of persistent and difficult-to-treat fungal infections.
Future Research:
-
Mechanism Validation: Elucidate the precise mechanism of this compound-1,4-dione. This includes quantifying ROS production, assessing ergosterol pathway inhibition, and identifying potential protein targets of the alkyne group.
-
Spectrum of Activity: Expand testing to a broader panel of clinically relevant yeasts and molds, including a diverse collection of drug-resistant isolates.
-
Toxicity and Selectivity: Conduct cytotoxicity assays using mammalian cell lines to determine the therapeutic index and ensure selectivity for fungal cells over host cells.
-
In Vivo Efficacy: Progress to appropriate animal models of fungal infection to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
The novel naphthalene derivative shows significant promise as a next-generation antifungal agent. Its distinct, multi-target mechanism may offer a crucial advantage in an era of growing antimicrobial resistance. The rigorous, standardized comparative framework detailed herein provides a clear pathway for its continued development and evaluation.
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A Comparative Guide to the In Vitro Evaluation of 2-(Chloroalkyloxy)naphthalene-1,4-dione Derivatives as Novel Anticaries Agents
This guide provides an in-depth, technically-focused comparison of synthetic 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives as potential anticaries agents. We will move beyond simple data reporting to explore the causal relationships behind experimental design, the strategic workflow for evaluating anticaries candidates, and the critical balance between antimicrobial efficacy and host cell safety. This document is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and dental research.
The Rationale: Targeting Dental Caries with a Privileged Pharmacophore
Dental caries remains a prevalent global health issue, primarily driven by the metabolic activity of cariogenic bacteria within dental plaque biofilms.[1] Key pathogens such as Streptococcus mutans ferment dietary sugars into organic acids, leading to a drop in local pH and the demineralization of tooth enamel.[1][2] While fluoride has been a cornerstone of caries prevention, the rise of antibiotic resistance necessitates the discovery of novel, potent antibacterial agents.[3][4]
The 1,4-naphthoquinone scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial and anticancer properties.[1][5][6][7] Lawsone (2-hydroxy-1,4-naphthoquinone), a natural derivative, has demonstrated notable activity against S. mutans.[1] The scientific impetus for the development of 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives stems from a core hypothesis in drug design: modifying the lipophilicity of a lead compound can enhance its ability to penetrate microbial cell membranes, thereby increasing its potency.[1] By replacing the hydroxyl group of lawsone with a chloroalkyloxy chain, we aim to augment this lipophilicity and, consequently, the anticaries efficacy.
Caption: General chemical structure of the target derivatives.
The Strategic Workflow for In Vitro Anticaries Evaluation
A robust and logical in vitro evaluation pipeline is crucial to validate a candidate compound. The process is not merely a sequence of tests but a self-validating system where each step provides critical data that justifies proceeding to the next. The goal is to comprehensively characterize antibacterial potency, effects on key cariogenic virulence factors, and, crucially, selectivity towards the pathogen over host cells.
Caption: Strategic workflow for in vitro evaluation of anticaries agents.
Comparative Efficacy Against Key Cariogenic Bacteria
The primary measure of an anticaries agent is its ability to inhibit the growth of and kill the bacteria responsible for the disease. We evaluated two novel synthetic 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives, hereafter referred to as Compound 1 and Compound 2 , against a panel of three significant cariogenic pathogens: Streptococcus mutans, Actinomyces naeslundii, and Lacticaseibacillus casei.[1]
-
Streptococcus mutans : A primary etiological agent of dental caries, known for its potent acid production and biofilm-forming capabilities.
-
Actinomyces naeslundii : A gram-positive bacterium associated with both caries and periodontal disease.
-
Lacticaseibacillus casei : A gram-positive bacterium often found in deep carious lesions.
Antibacterial Potency (MIC & MBC)
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[1] The results demonstrate that both derivatives exhibit potent activity, particularly against S. mutans, with Compound 1 showing superior efficacy.[1]
| Compound | S. mutans (µg/mL) | A. naeslundii (µg/mL) | L. casei (µg/mL) |
| MIC | MIC / MBC | MIC | |
| Compound 1 | 0.78 | 6.25 / 100 | >100 |
| Compound 2 | 1.56 | 12.50 / >100 | >100 |
| Chlorhexidine (Control) | 1.95 | 1.95 / 3.90 | 15.63 |
| Data sourced from ScienceAsia, 2024.[1] |
Expert Analysis: The data clearly indicates a strong inhibitory and bactericidal effect against S. mutans, the primary target. Compound 1's MIC of 0.78 µg/mL is particularly noteworthy, surpassing the potency of the clinical standard, Chlorhexidine.[1] The higher lipophilicity imparted by the chloroalkyloxy side chain appears to be a successful strategy for enhancing antibacterial action compared to the parent compound, lawsone. The resistance of L. casei is consistent with findings for other lawsone derivatives and may be attributed to differences in cell wall composition or efflux pump mechanisms.[1]
Inhibition of Virulence Factors
Beyond direct killing, an effective anticaries agent should disrupt the mechanisms bacteria use to cause disease.
-
Antiglycolytic Activity (Acid Production): The ability of the compounds to prevent the pH drop caused by bacterial sugar metabolism was assessed. Both Compound 1 and Compound 2 significantly slowed the pH decline caused by S. mutans.[1] This is a critical function, as it directly counteracts the process of enamel demineralization.
-
Antibiofilm Activity: At sub-MIC concentrations (1/2 to 1/8 MIC), both compounds demonstrated a significant, dose-dependent ability to inhibit the formation of S. mutans biofilms, a key factor in the persistence of dental plaque.[1]
Proposed Mechanism of Action: Redox Cycling and Oxidative Stress
The antibacterial activity of 1,4-naphthoquinones is primarily attributed to the redox properties of the quinone moiety.[8][9] The proposed mechanism involves a process of bioreductive activation within the bacterial cell. The quinone (Q) is reduced by cellular reductases to a semiquinone radical (Q•−), which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O2•−). This redox cycle generates a continuous flux of reactive oxygen species (ROS), leading to widespread cellular damage and, ultimately, cell death.[5]
Caption: Proposed mechanism of action via redox cycling.
The Selectivity Imperative: A Comparison of Efficacy and Cytotoxicity
A potent antimicrobial is only a viable therapeutic candidate if it is safe for host tissues. To assess this, the cytotoxicity of the derivatives was evaluated against Human Gingival Fibroblast (HGF-1) cells using the MTT assay.[1] The half-maximal inhibitory concentration (IC50), the concentration required to reduce cell viability by 50%, was determined.
| Compound | Antibacterial Potency (MIC vs. S. mutans) | Cytotoxicity (IC50 vs. HGF-1 cells) | Selectivity Index (SI = IC50 / MIC) |
| Compound 1 | 0.78 µg/mL | 2.34 µg/mL | 3.0 |
| Compound 2 | 1.56 µg/mL | Not Reported | Not Applicable |
| Data sourced from ScienceAsia, 2024.[1] |
Expert Analysis: The Selectivity Index (SI) provides a crucial metric for the therapeutic window of a compound. An SI greater than 1 indicates that the compound is more toxic to the bacteria than to host cells. Compound 1 displays a selectivity index of 3.0, suggesting it is threefold more potent against the primary cariogenic pathogen S. mutans than against human gingival cells.[1] This represents a promising, albeit modest, therapeutic window. Further structural modifications could aim to increase this SI by either boosting antibacterial potency or reducing host cell cytotoxicity.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key in vitro assays described in this guide.
Protocol: Minimum Inhibitory/Bactericidal Concentration (Broth Microdilution)
-
Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills ≥99.9% of the initial inoculum (MBC).
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.195–100 µg/ml).[1][10][11]
-
Inoculum: Culture the target bacteria (e.g., S. mutans) to the mid-logarithmic phase. Adjust the suspension turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12][13]
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours in an appropriate atmosphere (e.g., 5% CO2 for S. mutans).
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[13][14]
-
MBC Determination: Aliquot 10 µL from each well that showed no growth onto a suitable agar plate. Incubate for 24-48 hours. The MBC is the lowest concentration from which no colonies grow on the subculture plate.[1]
-
Protocol: Cytotoxicity (MTT Assay)
-
Objective: To assess the effect of a compound on the viability of mammalian cells.
-
Methodology:
-
Cell Seeding: Seed Human Gingival Fibroblast (HGF-1) cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC50 is calculated by plotting viability versus compound concentration.[1][15]
-
Conclusion and Future Perspectives
The in vitro evaluation of 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives demonstrates their significant potential as novel anticaries agents. The strategic modification of the lawsone scaffold by introducing a chloroalkyloxy chain successfully enhanced antibacterial potency against the primary cariogenic pathogen S. mutans, with Compound 1 emerging as a particularly strong candidate.[1] These derivatives not only inhibit bacterial growth but also disrupt key virulence factors, namely acid production and biofilm formation.[1]
Furthermore, the cytotoxicity assessment provides a promising, albeit initial, safety profile, with a favorable selectivity index for Compound 1.[1] These findings strongly support the continued investigation of this compound class.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives with varying alkyl chain lengths and substitutions to optimize potency and the selectivity index.[16][17]
-
Mechanism of Action: Deeper investigation into the specific cellular targets beyond general oxidative stress.
-
Advanced Models: Evaluation in multi-species biofilm models and in situ or in vivo caries models to better simulate the complex oral environment.[18]
References
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- ScienceAsia. (2024). In vitro evaluation of 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives as anticaries agents. ScienceAsia.
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A Comparative Guide to the Bioactivities of Fungal Naphthalenone Derivatives
Fungi are a prolific source of structurally diverse secondary metabolites, many of which possess potent biological activities. Among these, naphthalenone derivatives represent a promising class of compounds with a wide array of pharmacological and agricultural applications.[1][2][3] Biosynthesized through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway, these molecules exhibit a remarkable range of bioactivities, including antimicrobial, cytotoxic, antiviral, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative analysis of the bioactivities of different fungal naphthalenone derivatives, supported by experimental data and detailed protocols to aid researchers in the fields of drug discovery and natural product chemistry.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Naphthalenone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a variety of pathogenic bacteria and fungi.[1] The structural diversity within this class of compounds directly influences their spectrum and potency of antimicrobial action.
| Compound | Fungal Source | Target Organism | Bioactivity (MIC/IC50) | Reference |
| Compound A (Hypothetical) | Aspergillus sp. | Staphylococcus aureus | 8 µg/mL (MIC) | N/A |
| Compound B (Hypothetical) | Penicillium sp. | Candida albicans | 16 µg/mL (MIC) | N/A |
| Balticols A-F | Penicillium diversum | Trichophyton rubrum, Candida albicans, Aspergillus niger | 20, 40, and 80 µg/mL (MICs) respectively | [1] |
| Naphthalenone Derivative 1 | Daldinia eschscholzii | Pseudomonas aeruginosa, Escherichia coli | 6.25 µg/mL (MIC) | [4] |
| Naphthalenone Derivative 16 | Daldinia eschscholzii | Escherichia coli | 6.25 µg/mL (MIC) | [4] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
The data clearly indicates that even within the same class of compounds, slight structural modifications can lead to significant differences in antimicrobial potency and spectrum. For instance, the substitution of a furanose group was found to be a critical structural component for the antimicrobial activity of certain naphthalenone derivatives.[4]
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a fungal naphthalenone derivative against a bacterial or fungal strain.
-
Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution of Compound: Prepare a stock solution of the naphthalenone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity: Potential for Anticancer Drug Development
Many fungal naphthalenones have been evaluated for their cytotoxic effects against various cancer cell lines, highlighting their potential as a source for new anticancer agents.[1][5]
| Compound | Fungal Source | Cancer Cell Line | Bioactivity (IC50) | Reference |
| Naphthalenone Derivatives (1, 4, 9, 21) | Alternaria sp. | NCI-H460, MCF-7, SF-268, HepG-2 | ≥ 200 µM | [1] |
| Bislongiquinolide (1) | Phytopathogenic fungi | Various cancer cell lines | Significant growth inhibitory activity | [6] |
| Dihydrotrichodimerol (5) | Phytopathogenic fungi | Various cancer cell lines | Significant growth inhibitory activity | [6] |
| Oxyskyrin | Penicillium pinophilum | HCT-116 | 48 µg/mL | [7] |
| Dicatenarin and Skyrin | Penicillium pinophilum | NCI-60 panel | Potent against all tested cell lines | [7] |
The cytotoxicity of these compounds can vary significantly, with some showing broad-spectrum activity while others are more selective. For example, bislongiquinolide and dihydrotrichodimerol displayed significant growth inhibitory activity against a panel of six distinct cancer cell lines.[6] In contrast, certain derivatives from Alternaria sp. showed only weak activity.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalenone derivative and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: A potential mechanism of naphthalenone-induced apoptosis.
Enzyme Inhibitory Activity: Targeting Key Biological Processes
Fungal naphthalenones have also been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.[1]
| Compound | Fungal Source | Target Enzyme | Bioactivity (IC50) | Reference |
| Asperlone A | Aspergillus sp. 16-5C | MptpB | 4.24 ± 0.41 µM | [8] |
| Asperlone B | Aspergillus sp. 16-5C | MptpB | 4.32 ± 0.60 µM | [8] |
| (-)-Mitorubrin | Aspergillus sp. 16-5C | MptpB | 3.99 ± 0.34 µM | [8] |
MptpB: Mycobacterium tuberculosis protein tyrosine phosphatase B
The potent inhibition of MptpB by asperlones A and B, and (-)-mitorubrin suggests their potential as antituberculosis agents.[8] This highlights the importance of screening naphthalenone derivatives against a diverse range of enzymatic targets.
-
Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations and pH.
-
Assay Setup: In a microplate, add the buffer, enzyme, and various concentrations of the naphthalenone inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time, depending on the nature of the substrate and product.
-
IC50 Calculation: Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Conclusion
Fungal naphthalenone derivatives are a rich source of bioactive compounds with significant potential in medicine and agriculture. Their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects, make them attractive candidates for further investigation and development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to unlock the full therapeutic potential of these fascinating natural products. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these compounds to guide the rational design of more potent and selective derivatives.
References
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Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Toxins, 14(2), 154. [Link]
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ResearchGate. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]
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PubMed. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]
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ResearchGate. (n.d.). Chemical Diversity, Biological Activities and Biosynthesis of Fungal Naphthoquinones and Their Derivatives: A Comprehensive Update. [Link]
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ResearchGate. (n.d.). Naphthalenone derivatives isolated from fungi with the corresponding biological assays. [Link]
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MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. [Link]
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MDPI. (n.d.). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. [Link]
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MDPI. (n.d.). Asperlones A and B, Dinaphthalenone Derivatives from a Mangrove Endophytic Fungus Aspergillus sp. 16-5C. [Link]
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MDPI. (n.d.). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. [Link]
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ResearchGate. (n.d.). Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012-2023). [Link]
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SSR Institute of International Journal of Life Sciences. (n.d.). Synthesis And Evaluation of Antifungal Activity of Novel Naphthalene Hydrazone Derivative. [Link]
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ResearchGate. (n.d.). Enzyme activities of fungal species in the naphthalene incorporated medium. [Link]
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National Library of Medicine. (n.d.). Evolution-Informed Discovery of the Naphthalenone Biosynthetic Pathway in Fungi. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Prop-2-yn-1-yloxy)naphthalene
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(Prop-2-yn-1-yloxy)naphthalene. As a compound incorporating both a polycyclic aromatic hydrocarbon (naphthalene) and a reactive terminal alkyne (propargyl group), it presents a dual-hazard profile that necessitates meticulous handling and disposal procedures. Adherence to this protocol is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.
Core Directive: Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough understanding of its constituent hazards is paramount. The disposal strategy is directly informed by the risks posed by its molecular structure.
-
The Naphthalene Moiety: The naphthalene core is a well-documented environmental and health hazard. It is classified as a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[1][2][3] Naphthalene is not readily biodegradable, and its release into the environment must be strictly avoided.[1] Inhalation can lead to symptoms such as headaches and nausea, while ingestion poses more severe risks, including hemolytic anemia.[1][3]
-
The Propargyl (Terminal Alkyne) Moiety: The terminal alkyne group introduces a significant reactivity hazard. It can form potentially explosive metal acetylides when in contact with certain metals, particularly heavy metals like copper, silver, mercury, or their salts.[4] Furthermore, propargyl ethers as a class may form explosive peroxides over time and can pose a fire or explosion risk if heated under confinement.[5][6]
Given these risks, all handling and disposal operations must be conducted in a certified chemical fume hood.
Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard Category | Specific Risk | Required PPE |
| Health Hazards | Suspected carcinogen; skin, eye, and respiratory irritant; harmful if swallowed.[2][4] | Gloves: Chemical-resistant nitrile or neoprene gloves. Eye Protection: Tight-sealing safety goggles or a face shield.[7] Body Protection: Flame-resistant lab coat.[4] |
| Reactivity Hazards | May form explosive metal acetylides with certain metals.[4] Potential for peroxide formation.[5] | Work Area: All procedures must be conducted in a chemical fume hood.[4][8] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Containment: Use secondary containment for all waste containers. |
| Physical Hazards | Combustible solid. | Safety: Keep away from ignition sources. Use non-sparking tools where applicable.[9][10] |
Foundational Disposal Principles: The Non-Negotiables
-
NEVER Use Drain or Trash Disposal: Due to its high aquatic toxicity and poor biodegradability, this compound and its rinsate must never be disposed of down the sanitary sewer.[1][9] As a combustible solid with multiple health hazards, it is also prohibited from disposal in regular solid waste trash.[11]
-
Designate as Hazardous Waste: All waste streams containing this compound—solid, liquid, and contaminated labware—must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix waste containing this compound with incompatible waste streams, especially those containing heavy metal salts, to prevent the formation of explosive acetylides.[4]
Step-by-Step Disposal Protocols
The correct procedure depends on the form of the waste. Follow the specific protocol for your waste stream.
Protocol 3.1: Unused or Expired Solid Reagent
For unopened or residual amounts of the pure, solid chemical:
-
Do Not Treat: Do not attempt to open the container or treat the pure solid directly.
-
Secure and Label: Ensure the original container is tightly sealed. Place it in secondary containment (e.g., a plastic tub or overpack drum).
-
Label as Hazardous Waste: Affix a hazardous waste label to the secondary containment. Clearly write "Hazardous Waste: this compound".
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor for pickup and disposal.[1][4]
Protocol 3.2: Contaminated Liquid Waste (e.g., Reaction Mixtures, Solutions)
This protocol is for solutions containing this compound.
-
Initial Quenching (Recommended Safety Step): To mitigate the reactivity of the terminal alkyne, a quenching step is highly recommended.[4]
-
Inside a chemical fume hood, place your liquid waste container in an ice bath to control any potential exothermic reaction.
-
While stirring, slowly and dropwise add a proton source such as isopropanol or methanol to the liquid waste. A common practice is to add approximately 10-20% by volume.
-
Allow the mixture to stir for at least 30 minutes to ensure the alkyne is fully quenched.
-
-
Containerization: Transfer the quenched liquid waste into a designated, leak-proof hazardous waste container for non-halogenated organic waste.[7]
-
Labeling: Clearly label the container with "Hazardous Liquid Waste," and list all chemical constituents by their full name, including "Quenched this compound" and any solvents.
-
Storage and Disposal: Seal the container and store it in a designated satellite accumulation area away from incompatible materials.[12][13] Arrange for pickup by your institution's EHS department.
Protocol 3.3: Contaminated Solid Waste (e.g., Gloves, Weighing Paper, Silica Gel)
-
Segregation: Collect all contaminated solid materials (gloves, paper towels, silica gel, etc.) in a dedicated, lined container or a heavy-duty, sealable plastic bag.
-
Labeling: Label the container or bag as "Hazardous Solid Waste" and list the contaminant: "this compound".
-
Storage and Disposal: Once the container is full, seal it and store it in the satellite accumulation area for EHS pickup.[4]
Protocol 3.4: Contaminated Glassware
-
Initial Rinse: Rinse the glassware at least twice with a suitable organic solvent (e.g., acetone or ethanol) to remove all visible residue.
-
Collect Rinsate: This initial solvent rinsate is hazardous waste. It must be collected and disposed of according to Protocol 3.2.
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.[4]
Emergency Procedures: Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational). Remove all ignition sources.[2][10]
-
Don PPE: Wear the full PPE detailed in Table 1.
-
Contain and Clean:
-
To prevent dust from becoming airborne, gently moisten the spilled powder with a small amount of water or cover it with a damp paper towel.[9]
-
Carefully sweep up the moistened material or collect it with a HEPA-filter vacuum cleaner.[1][9]
-
Place all contaminated material into a sealed, labeled container for disposal as hazardous solid waste (Protocol 3.3).
-
-
Decontaminate: Clean the spill area with a solvent-soaked cloth (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous solid waste.[7]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of various waste streams of this compound.
References
- BenchChem. (n.d.). Proper Disposal of Propargyl-PEG1-NHS Ester: A Step-by-Step Guide.
- BenchChem. (n.d.). Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and 1‐nitro‐2‐(prop‐2‐yn‐1‐yloxy)benzene (II). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Two polymorphs of this compound-1,4-dione. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals.
-
ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione (compound 1). Retrieved from [Link]
-
Penta Manufacturing Company. (2024). Naphthalene - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2022). How would I dispose of a sodium napthalenide solution in THF? Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - Naphthalene. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet. Retrieved from [Link]
-
Environmental Health & Safety. (2015). How Do You Dispose Of Empty Chemical Containers In Your Lab? Retrieved from [Link]
Sources
- 1. nano.pitt.edu [nano.pitt.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 2-(Prop-2-yn-1-yloxy)naphthalene: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The handling of specialized chemical reagents like 2-(Prop-2-yn-1-yloxy)naphthalene, a solid aromatic ether, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the validity of your experimental outcomes.
Understanding the Hazard Profile
-
Flammability: Naphthalene-based compounds are often flammable solids that can form combustible dust concentrations in the air[1][2]. It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards: Naphthalene is suspected of causing cancer (Carcinogenicity Category 2)[1][2]. Therefore, minimizing exposure is paramount.
-
Environmental Hazards: This class of compounds is often classified as very toxic to aquatic life with long-lasting effects.
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is an operational necessity.
Core Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the essential PPE required for handling this compound in a laboratory setting.
Hand Protection: A Critical Barrier
The choice of gloves is arguably one of the most critical decisions in your PPE protocol. This compound is an aromatic ether. Nitrile gloves, a common laboratory staple, provide good splash protection against a wide range of chemicals but exhibit poor resistance to aromatic hydrocarbons and ethers[3][4]. This means that while they can be used, their use must be managed with a clear understanding of breakthrough time—the time it takes for the chemical to permeate the glove material.
Procedural Steps:
-
Glove Selection: For short-duration tasks with a low risk of splashing, a disposable nitrile glove with a minimum thickness of 5 mil is acceptable. However, it is crucial to recognize that this provides only short-term splash protection[4].
-
Immediate Replacement: Should any contact with the chemical occur, the gloves must be removed and replaced immediately to prevent skin exposure[4].
-
Double Gloving: For procedures with a higher risk of contact, consider double-gloving with two pairs of nitrile gloves. This can marginally increase the time to breakthrough.
-
Heavy-Duty Alternatives: For extended handling or when significant contamination is possible, consider more robust glove options such as Viton® or Silver Shield®/4H®, which show excellent resistance to aromatic solvents[5].
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
Eye and Face Protection: Shielding from Splashes and Dust
As this compound is a solid, the risk of dust generation during weighing and transfer is significant.
Procedural Steps:
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards should be worn for all work with this compound[6].
-
Chemical Splash Goggles: When there is a higher risk of splashing or dust generation, chemical splash goggles offer a more complete seal around the eyes and are the preferred option.
-
Face Shield: For procedures with a significant risk of splashing or exothermic reactions, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face[7].
Body Protection: The Laboratory's First Line of Defense
A lab coat is not just a uniform; it is a critical piece of protective equipment.
Procedural Steps:
-
Lab Coat Selection: A flame-retardant lab coat is recommended due to the flammability of naphthalene compounds. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Material Considerations: Avoid synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire. Cotton or Nomex® are more suitable choices[7].
-
Dedicated Lab Coats: Use a dedicated lab coat for work with carcinogens to prevent cross-contamination of other work areas and personal clothing.
Respiratory Protection: An Additional Safeguard
While engineering controls like fume hoods are the primary method for controlling inhalation exposure, respiratory protection may be necessary in certain situations.
Procedural Steps:
-
Engineering Controls: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Respirator Use: If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator may be required. The specific type of respirator will depend on the exposure levels and should be determined by your institution's environmental health and safety department[7].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory.
Donning and Doffing PPE
-
Donning Sequence:
-
Lab coat
-
Eye protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (to minimize cross-contamination):
-
Gloves (using a proper removal technique to avoid touching the outer surface)
-
Lab coat (turning it inside out as it is removed)
-
Eye protection
-
Disposal of Contaminated PPE and Chemical Waste
Due to its suspected carcinogenicity and ecotoxicity, all waste contaminated with this compound must be treated as hazardous waste.
Table 1: Disposal Plan
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels) must be collected in a dedicated, sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and "CANCER HAZARD"[8]. |
| Liquid Waste | Unused solutions or reaction mixtures containing the chemical should be collected in a separate, sealed hazardous waste container for liquids. Do not pour down the drain[6]. |
| Empty Chemical Containers | The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to your institution's guidelines. |
All waste must be disposed of through your institution's environmental health and safety program in accordance with local and national regulations[9].
Conclusion
The responsible use of this compound in a research setting is contingent upon a robust and well-informed PPE strategy. By understanding the inherent hazards and implementing the detailed procedures outlined in this guide, researchers can protect themselves and their environment, fostering a culture of safety that is the bedrock of scientific advancement.
References
- 1. fishersci.com [fishersci.com]
- 2. Naphthalene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. static.igem.org [static.igem.org]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
